Tripropylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVSXRMYJUNFX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C9H20O4, Array | |
| Record name | TRIPROPYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID90871342 | |
| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
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Molecular Weight |
192.25 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |
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| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Boiling Point |
523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |
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Flash Point |
285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |
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Solubility |
SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |
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Density |
1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |
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Vapor Density |
6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
24800-44-0, 45096-22-8 | |
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| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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| Record name | [(methylethylene)bis(oxy)]dipropanol | |
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| Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |
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Melting Point |
-49 °F (USCG, 1999), < -30 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene (B76144) glycol (TPG), a member of the propylene (B89431) glycol family, is a colorless, odorless, and viscous liquid with the general chemical formula C₉H₂₀O₄.[1] It is widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications, primarily as a solvent, humectant, plasticizer, and chemical intermediate.[2] Commercial TPG is not a single compound but a complex mixture of structural isomers, a crucial factor for consideration in scientific research and product development.[3] This technical guide provides a comprehensive overview of the chemical structure of tripropylene glycol, its primary isomers, and detailed methodologies for its synthesis and analysis.
Chemical Structure and Isomerism
The fundamental structure of this compound consists of three propylene glycol units linked by ether bonds. The CAS number for the commercial mixture of this compound isomers is 24800-44-0. The synthesis process, involving the reaction of propylene glycol with propylene oxide, results in the formation of several structural isomers. While numerous stereoisomers are theoretically possible due to the presence of chiral centers, commercial-grade this compound is predominantly composed of three main structural isomers.[3]
The most prevalent isomer is 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol . The other two primary structural isomers are formed based on the linkage of the propylene oxide units, resulting in variations in the positions of the methyl groups and hydroxyl groups. These isomers can be broadly categorized by the type of alcohol groups present (primary or secondary) and the nature of the ether linkages.
The structural variations among the isomers, although subtle, can influence the physical and chemical properties of the TPG mixture, such as its viscosity, boiling point, and solvent characteristics. A thorough understanding and characterization of the isomeric composition are therefore essential for applications demanding high purity and specific physicochemical properties.
Isomer Structures
The three primary structural isomers of this compound are:
-
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol: This isomer features one primary and two secondary hydroxyl groups.
-
1-(2-(2-hydroxypropoxy)propoxy)-2-propanol: This isomer also contains one primary and two secondary hydroxyl groups, but with a different arrangement of the ether linkages.
-
1-(2-(1-hydroxypropoxy)propoxy)-2-propanol: This isomer possesses two secondary hydroxyl groups and one primary hydroxyl group, with a distinct connectivity pattern.
It is important to note that each of these structural isomers also has multiple stereoisomers due to the presence of chiral carbon atoms. Technical grade this compound can contain up to 10 stereoisomers.[3]
Physicochemical Properties
The properties of commercial this compound represent a composite of its constituent isomers. For precise applications, understanding the properties of individual isomers is critical.
| Property | This compound (Mixture) | 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol | 1-(2-(2-hydroxypropoxy)propoxy)-2-propanol | 1-(2-(1-hydroxypropoxy)propoxy)-2-propanol |
| CAS Number | 24800-44-0 | 24800-44-0 (as part of mixture) | Not individually listed | Not individually listed |
| Molecular Formula | C₉H₂₀O₄[2] | C₉H₂₀O₄ | C₉H₂₀O₄ | C₉H₂₀O₄ |
| Molecular Weight | 192.25 g/mol [2] | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol |
| Boiling Point | 273 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Density | 1.021 g/mL at 25 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Refractive Index | n20/D 1.444 (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |
| Flash Point | >230 °F[2] | Data not readily available | Data not readily available | Data not readily available |
| Water Solubility | Miscible[2] | Miscible | Miscible | Miscible |
Note: Specific quantitative data for individual isomers are not widely available in public literature and would typically be determined experimentally.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the reaction of 1,2-propylene glycol with propylene oxide. The reaction is typically carried out under catalytic conditions at elevated temperatures and pressures.
Reaction:
C₃H₈O₂ (Propylene Glycol) + 2 C₃H₆O (Propylene Oxide) → C₉H₂₀O₄ (this compound)
Detailed Methodology:
-
Reactants and Catalyst:
-
1,2-Propylene Glycol (reactant)
-
Propylene Oxide (reactant)
-
A basic catalyst, such as sodium hydroxide (B78521) or a tertiary amine (e.g., trimethylamine), is commonly used to initiate the polymerization.
-
-
Reaction Conditions:
-
The reaction is typically conducted in a closed reactor to handle the volatile propylene oxide.
-
The temperature is generally maintained between 100-200 °C.
-
The pressure is controlled to keep the propylene oxide in a liquid state, typically ranging from 2 to 10 atmospheres.
-
-
Procedure:
-
The reactor is charged with 1,2-propylene glycol and the catalyst.
-
Propylene oxide is then gradually fed into the reactor. The feed rate is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature.
-
The molar ratio of propylene glycol to propylene oxide is a critical parameter that influences the distribution of the resulting propylene glycol oligomers (di-, tri-, and poly-glycols). To favor the formation of this compound, a molar ratio of approximately 1:2 (propylene glycol to propylene oxide) is targeted.
-
After the addition of propylene oxide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.
-
-
Purification:
-
Following the reaction, the catalyst is neutralized. For a basic catalyst, an acid such as sulfuric or phosphoric acid can be used.
-
The resulting salt is then removed by filtration.
-
The crude this compound mixture is then purified by vacuum distillation to separate it from unreacted starting materials, dipropylene glycol, and higher polypropylene (B1209903) glycols. The high boiling point of TPG necessitates distillation under reduced pressure to prevent thermal decomposition.
-
Analysis of this compound Isomers
The separation and identification of this compound isomers are primarily accomplished using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
GC-MS is a powerful technique for separating the different isomers and obtaining their mass spectra for identification.
Methodology:
-
Sample Preparation:
-
A dilute solution of the this compound sample is prepared in a suitable solvent such as dichloromethane (B109758) or methanol (B129727).
-
Derivatization (Optional but Recommended): Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and resolution. Silylation is a common method, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Injector: Splitless injection is often used for trace analysis, with an injector temperature of 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
The retention times of the separated peaks are used to distinguish between the isomers.
-
The mass spectrum of each isomer is compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns will differ based on the isomer's structure.
-
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise chemical structure of the this compound isomers.
Methodology:
-
Sample Preparation:
-
A small amount of the this compound sample (or a fractionated isomer) is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
-
NMR Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
NMR Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of the atoms. The signals for the methyl protons, methylene (B1212753) protons, methine protons, and hydroxyl protons will appear in characteristic regions of the spectrum. The splitting patterns (e.g., doublets for methyl groups adjacent to a methine) are particularly useful for confirming the structure.
-
¹³C NMR: The number of distinct carbon signals indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals provide information about the type of carbon (methyl, methylene, methine) and its chemical environment (e.g., attached to an oxygen).
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from Propylene Glycol.
This compound Isomer Relationship
References
A Comprehensive Technical Guide to the Physical Properties of Tripropylene Glycol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physical properties of tripropylene (B76144) glycol (TPG), a versatile solvent and chemical intermediate. The information is intended for use in laboratory settings, including research, development, and quality control applications.
Core Physical and Chemical Properties
Tripropylene glycol is a colorless, odorless, and viscous liquid.[1] It is a mixture of isomers produced from the hydrolysis of propylene (B89431) oxide.[2] Its utility in a wide range of applications, from pharmaceuticals to industrial processes, stems from its high solvency for many organic compounds, complete miscibility with water, low volatility, and high boiling point.[3][4][5]
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound.
| General Properties | Value | References |
| CAS Number | 24800-44-0 | [6][7] |
| Molecular Formula | C9H20O4 | [7][8] |
| Molecular Weight | 192.25 - 192.3 g/mol | [1][8][9] |
| Appearance | Colorless, viscous liquid | [1][7] |
| Odor | Odorless to faint, characteristic | [8][10][11][12] |
| Thermal Properties | Value | References |
| Boiling Point | 270 - 273 °C | [1][3][9][11][12][13] |
| Melting/Freezing Point | < -20 °C to -45 °C | [1][3][9][10][12][14] |
| Flash Point | > 110 °C to 145 °C (closed cup) | [1][6][8][9][10][11][13][15] |
| Auto-ignition Temperature | 232 - 266 °C | [1][6][9][11] |
| Density and Refractive Index | Value | References |
| Density / Specific Gravity | 1.017 - 1.022 g/cm³ at 20-25 °C | [1][3][7][9][11][12][14][15] |
| Refractive Index (n20/D) | 1.442 - 1.447 | [3][12][15] |
| Solubility and Volatility | Value | References |
| Solubility in Water | Fully miscible/Soluble | [1][3][6][7][8][9] |
| Solubility in Organic Solvents | Miscible with methanol (B129727) and ether | [3][12] |
| Vapor Pressure | < 0.01 mm Hg at 25 °C | [1][3][12] |
| Vapor Density (air=1) | 6.63 | [1][3][12][15] |
| Log P (n-octanol/water) | -0.379 to -0.586 | [1][6][12][15] |
| Viscosity | Value | References |
| Dynamic Viscosity | 57 mPa.s at 25 °C | [11] |
| Kinematic Viscosity | 77.3 mm²/s at 20 °C | [9][11] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized procedures and may require optimization based on available equipment and specific sample characteristics.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.
Measurement of Density
Density is the mass per unit volume of a substance.
Methodology:
-
Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Bring the pycnometer and its contents to a constant temperature (e.g., 20°C or 25°C) in a water bath.
-
Adjust the volume to the pycnometer's calibration mark.
-
Weigh the filled pycnometer.
-
-
Calculation: The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology:
-
Apparatus: An Abbe refractometer.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach a constant temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow.
Methodology:
-
Apparatus: A viscometer (e.g., a Brookfield viscometer or a capillary viscometer).
-
Procedure (using a Brookfield viscometer):
-
Select an appropriate spindle and rotational speed based on the expected viscosity of this compound.
-
Lower the spindle into the sample until it is immersed to the proper depth.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading from the instrument's display.
-
-
Temperature Control: Ensure the sample is maintained at a constant temperature throughout the measurement, as viscosity is highly temperature-dependent.
Visualizations
The following diagrams illustrate logical workflows relevant to the laboratory use of this compound.
Caption: Quality Control Workflow for this compound.
Caption: General Experimental Workflow Using TPG as a Solvent.
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. sadara.com [sadara.com]
- 3. This compound | 24800-44-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. dow.com [dow.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. ICSC 1348 - this compound [inchem.org]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. This compound [longzechem.com]
- 13. This compound, 99%, pure, mixture of isomers 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. This compound, 24800-44-0 [thegoodscentscompany.com]
Tripropylene glycol CAS number 24800-44-0 properties
An In-depth Technical Guide to Tripropylene (B76144) Glycol (CAS: 24800-44-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG), identified by the CAS number 24800-44-0, is a high-purity, colorless, and odorless liquid.[1] It is a member of the propylene (B89431) glycol family, consisting of three linked propylene glycol units with two hydroxyl groups.[2] TPG is completely soluble in water and miscible with many organic solvents, a characteristic that, combined with its low volatility and high boiling point, makes it a versatile compound in numerous applications.[1][3] Its utility spans from industrial processes to consumer products, including significant roles in pharmaceutical and personal care formulations.[4][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety profile, tailored for a scientific and research-oriented audience.
Physicochemical Properties
This compound is a transparent, viscous liquid.[4] Its key physical and chemical characteristics are summarized below. These properties make it an effective solvent, humectant, and chemical intermediate.[6]
Table 1: Physicochemical Properties of this compound (CAS: 24800-44-0)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₂₀O₄ | [3][4] |
| Molecular Weight | 192.25 g/mol | [3][7] |
| Appearance | Colorless, odorless liquid | [1] |
| Density | 1.019 - 1.021 g/cm³ at 20-25°C | [3][4] |
| Boiling Point | 270 - 273 °C | [1][3] |
| Melting Point | < -20 °C to -45°C | [1][3] |
| Flash Point | 145 °C (293 °F) | [1][8] |
| Autoignition Temperature | 232 - 266 °C | [1] |
| Vapor Pressure | <0.01 mm Hg at 25°C | [3][8] |
| Vapor Density | 6.63 (Air = 1) | [3][9] |
| Dynamic Viscosity | 57 mPa.s at 25°C | [1] |
| Kinematic Viscosity | 77.3 mm²/s at 20°C | [1][3] |
| Refractive Index | ~1.444 at 20°C | [3][9] |
| Solubility | Miscible with water, methanol, and ether | [3] |
| logP (Octanol/Water) | -0.379 |[1][3] |
Synthesis and Manufacturing
The primary industrial production method for this compound involves the hydrolysis of propylene oxide (PO).[10] This process also yields monopropylene glycol (MPG) and dipropylene glycol (DPG) as co-products.[10] Recent advancements in catalyst technology aim to control the selectivity towards DPG and TPG to meet growing demand.[11]
Caption: General workflow for this compound synthesis.
Experimental Protocols: Synthesis
A representative lab-scale synthesis to study product distribution involves the following steps:
-
Catalyst Preparation : A solid acid catalyst, such as niobium oxide, is prepared and characterized for surface area and crystal structure.[11]
-
Reaction : Propylene oxide and deionized water are fed into a temperature-controlled reactor containing the catalyst. The molar ratio of reactants is varied to study its effect on the product distribution.[11]
-
Product Analysis : The reaction mixture is analyzed at regular intervals using gas chromatography (GC) to determine the concentration of MPG, DPG, TPG, and heavier glycols.
-
Purification : The final product mixture is subjected to vacuum distillation to separate the different glycol fractions based on their boiling points.[10][12] The purity of the obtained TPG is confirmed by GC analysis.[12]
Applications in Research and Drug Development
TPG's properties make it suitable for a wide range of applications, including several of interest to the pharmaceutical and research sectors.[4][5] It serves as a solvent, plasticizer, humectant, and chemical intermediate.[1][3]
Caption: Spectrum of this compound applications.
-
Pharmaceutical Formulations : TPG is used as a solvent and diluent in various pharmaceutical preparations, including oral solutions, syrups, and topical formulations like creams and gels.[5] Its low toxicity and high solvency power are advantageous for these applications.[1]
-
Personal Care and Cosmetics : In cosmetics, TPG functions as a humectant to retain moisture, an antioxidant, and an emulsion stabilizer.[2] It is commonly found in fragrances, deodorants, and skincare products.[2][4]
-
Chemical Intermediate : For drug development professionals, TPG serves as a building block or intermediate in the synthesis of larger molecules, such as polyurethanes and polyesters, which may have applications in medical devices or drug delivery systems.[9][10][13]
-
Laboratory Use : It is employed as a laboratory chemical and solvent for various analytical and research purposes.[8]
Toxicological Profile and Safety
A comprehensive toxicological review of propylene glycols, including TPG, indicates a very low risk to human health.[14] It is not classified as hazardous under the Globally Harmonized System (GHS).[2]
Table 2: Toxicological Profile of this compound
| Endpoint | Result | Species | Reference |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | >2,000 - 3,000 mg/kg | Rat | [7][15][16] |
| Acute Dermal Toxicity (LD50) | >16,300 mg/kg | Rabbit | [15][16] |
| Skin Corrosion/Irritation | Non-irritating / Causes mild skin irritation | - | [2][7] |
| Eye Damage/Irritation | Non-irritating / Causes serious eye irritation | - | [2][7] |
| Sensitization | Low sensitization potential | Animal studies | [14] |
| Mutagenicity | Not genotoxic | - | [2] |
| Carcinogenicity | No evidence of carcinogenic potential | - | [14] |
| Reproductive Toxicity | Not a reproductive toxicant | - |[2] |
Table 3: Aquatic Toxicity Data
| Endpoint | Result | Species | Duration | Reference |
|---|---|---|---|---|
| Toxicity to Fish (LC50) | >1,000 mg/L | Oryzias latipes | 96 h | [15] |
| Toxicity to Invertebrates (EC50) | >1,000 mg/L | Daphnia magna | 24 h |[15] |
TPG is readily biodegradable and is not expected to be persistent in the environment.[2] Its low Log Kow value suggests a low potential for bioaccumulation.[2]
Experimental Protocols: Toxicology
The toxicological data presented are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines:
-
Acute Oral Toxicity (OECD 423) : Rats are administered a single high dose of TPG via gavage. They are then observed for 14 days for signs of toxicity and mortality to determine the LD50 value.
-
Acute Dermal Toxicity (OECD 402) : The substance is applied to the shaved skin of rabbits for 24 hours. The animals are observed for 14 days to determine the dermal LD50.
-
Skin Irritation (OECD 404) : TPG is applied to the skin of rabbits under a semi-occlusive dressing for 4 hours. The skin is then evaluated for erythema and edema at specified intervals.
-
Eye Irritation (OECD 405) : A small amount of TPG is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.
Handling, Storage, and Safety Precautions
Proper handling and storage are essential to maintain the quality and safety of TPG in a laboratory or manufacturing setting.
Caption: Logical workflow for safe handling of this compound.
-
Handling : Use in a well-ventilated area.[17] Avoid contact with skin, eyes, and clothing.[8] Standard personal protective equipment (PPE), such as safety goggles with side protection and nitrile rubber gloves, should be worn.[17]
-
Storage : Store in a cool, dry place with a recommended temperature between 15–25 °C.[17] Keep containers tightly closed to prevent moisture absorption.[17]
-
Incompatible Materials : TPG should be kept away from strong oxidizing agents, strong acids, and strong bases.[8] It may attack some forms of plastics.[3]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[17] For skin contact, rinse with water.[17] If ingested, rinse the mouth and seek medical advice if feeling unwell.[17]
Conclusion
This compound (CAS 24800-44-0) is a well-characterized compound with a favorable safety profile and a broad range of applications.[14] Its unique combination of high water solubility, good solvency for organic compounds, low volatility, and low toxicity makes it a valuable excipient in pharmaceutical formulations and a versatile component in research and industrial settings.[3][4] For scientists and drug development professionals, TPG offers a reliable and safe option as a solvent, humectant, and chemical intermediate.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 3. This compound | 24800-44-0 [chemicalbook.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. thirdcoastchemicals.com [thirdcoastchemicals.com]
- 6. interstatechem.com [interstatechem.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 24800-44-0 [thegoodscentscompany.com]
- 10. US6927310B2 - this compound production - Google Patents [patents.google.com]
- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 12. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 13. contimpex.com [contimpex.com]
- 14. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. monumentchemical.com [monumentchemical.com]
- 17. carlroth.com:443 [carlroth.com:443]
A Technical Guide to the Synthesis of High-Purity Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of high-purity tripropylene (B76144) glycol (TPG), a versatile chemical intermediate used in a variety of applications, including as a raw material for radiation-curable formulations and in the production of unsaturated polyester (B1180765) resins.[1][2] High-purity TPG is particularly crucial in applications where impurities can adversely affect product performance and quality, such as in the synthesis of diacrylates for coatings and inks.[2] This document details the primary synthesis methodologies, experimental protocols for achieving high purity, and a comparative analysis of process parameters.
Introduction to Tripropylene Glycol Synthesis
This compound is commercially produced primarily through two main routes: the hydration of propylene (B89431) oxide (PO) and the reaction of 1,2-propanediol (monopropylene glycol, MPG) with propylene oxide.[1][3] Traditionally, TPG is obtained as a byproduct in the manufacturing of monopropylene glycol, where water is reacted with propylene oxide at high temperatures and pressures.[4][5] This non-catalytic hydration process typically yields a mixture of mono-, di-, and tripropylene glycols, with TPG being a minor component.[1][4]
Achieving high purity, often exceeding 99%, requires dedicated synthesis strategies and rigorous purification steps.[2][3] The presence of impurities such as tetrapropylene glycol and other higher molecular weight byproducts can negatively impact the curing performance and properties of final products.[2][3]
Synthesis Methodologies for High-Purity TPG
Propylene Oxide Hydration
The direct hydration of propylene oxide is a common industrial method for producing propylene glycols.[1][6] In this process, propylene oxide reacts with water to form monopropylene glycol, which can then further react with propylene oxide to produce dipropylene glycol (DPG) and subsequently this compound.[1]
Reaction Scheme:
-
Propylene Oxide + Water → Monopropylene Glycol
-
Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol
-
Dipropylene Glycol + Propylene Oxide → this compound
While this method is straightforward, controlling the selectivity towards TPG can be challenging, and it often results in a broad distribution of glycols.[1] The development of novel catalysts, such as niobium catalysts, has enabled processes with higher yields and selectivity for DPG and TPG.[1]
Reaction of 1,2-Propanediol with Propylene Oxide
A more targeted approach to synthesizing TPG with higher purity involves the reaction of 1,2-propanediol with propylene oxide in the presence of a catalyst.[3][7] This method allows for better control over the molecular weight distribution of the resulting glycols.
An improved method involves reacting 1,2-propanediol and propylene oxide at a specific molar ratio, followed by refining and vacuum distillation while introducing an inert gas.[2][3] This process has been shown to significantly reduce the content of tetrapropylene glycol and other high molecular weight byproducts, leading to TPG purities as high as 99.96%.[2][3]
Experimental Protocols for High-Purity TPG Synthesis
The following protocol is based on an improved method for synthesizing high-purity TPG, adapted from patented procedures.[3]
Materials:
-
1,2-Propanediol (MPG)
-
Propylene Oxide (PO)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) as catalyst
-
Phosphoric Acid (for neutralization)
-
Nitrogen gas (or other inert gas)
Equipment:
-
Autoclave reactor
-
Distillation apparatus with a vacuum system
-
Filtration system
Procedure:
-
Reaction:
-
Charge the autoclave with 1,2-propanediol and the alkaline catalyst (e.g., potassium hydroxide).[3]
-
Heat the mixture to approximately 100°C.[3]
-
Gradually add propylene oxide to the reactor. The molar ratio of 1,2-propanediol to propylene oxide should be maintained between 1:1 and 1:1.95.[3]
-
Control the reaction temperature, which will gradually increase. The pressure will also rise during the reaction.[3]
-
The reaction is typically carried out for several hours until completion.[3]
-
-
Neutralization and Refining:
-
Purification by Vacuum Distillation:
-
Transfer the refined product to a distillation column.
-
Conduct the distillation under vacuum (e.g., 0.1-40 kPa absolute pressure) at a temperature range of 50-200°C.[2][3]
-
Introduce an inert gas, such as nitrogen, during distillation to prevent caking, carbonization, and improve volatility.[3]
-
Control the reflux ratio to achieve the desired separation and purity.[3]
-
Collect the high-purity this compound fraction. Dipropylene glycol can also be obtained as a separate high-purity fraction.[3]
-
Quantitative Data and Process Parameters
The following tables summarize quantitative data from various experimental examples for the synthesis of high-purity TPG.
Table 1: Reaction Conditions and Product Purity
| Parameter | Example 1 | Example 2 | Example 3 |
| Reactants | |||
| 1,2-Propanediol | 1740 g | 2376 kg | 2790 kg |
| Propylene Oxide | 2280 g | 3260 kg | 3650 kg |
| Catalyst | 4.3 g KOH | 7.90 kg NaOH | 9.50 kg KOH |
| Reaction Conditions | |||
| Initial Temperature | 100°C | 100°C | 100°C |
| Final Temperature | 127°C | 122°C | 130°C |
| Pressure | 0.13-0.37 MPa | 0.11-0.35 MPa | 0.14-0.33 MPa |
| Reaction Time | 4 hours | 8 hours | 8 hours |
| Purification Conditions | |||
| Column Bottom Temp. | 150-170°C | 155-174°C | 160-190°C |
| Vacuum Pressure | 0.8-1 kPa | 1-1.5 kPa | 2-3 kPa |
| Reflux Ratio | 7-7.5 : 1 | 2-2.5 : 1 | 9-9.5 : 1 |
| Product Purity | |||
| TPG Purity | 98.3% | 99.1% | 98.7% |
| DPG Purity | 98.7% | 98.9% | 98.7% |
Data sourced from patent CN101250093A.[3]
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways in the synthesis of high-purity this compound.
Caption: Experimental workflow for the synthesis of high-purity TPG.
Caption: Reaction pathway for the formation of TPG and byproducts.
Conclusion
The synthesis of high-purity this compound is achievable through controlled reaction conditions and meticulous purification processes. The method involving the reaction of 1,2-propanediol with propylene oxide, followed by neutralization and vacuum distillation with an inert gas stream, has demonstrated the capability to produce TPG with purities exceeding 99%. This level of purity is essential for demanding applications in the pharmaceutical and advanced materials industries. By carefully controlling parameters such as reactant molar ratios, temperature, pressure, and distillation conditions, researchers and manufacturers can consistently obtain high-quality TPG.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 3. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]
- 5. sadara.com [sadara.com]
- 6. Propylene Oxide(PO) hydration method of Propylene Glycol - Shandong Lanhe Chemical Co.,Ltd [lanhechem.com]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to Tripropylene Glycol: Molecular Weight and Formula
This guide provides a detailed overview of the fundamental chemical properties of tripropylene (B76144) glycol, focusing on its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development who utilize this compound in various applications.
Quantitative Data Summary
The essential chemical identifiers for tripropylene glycol are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₂₀O₄[1][2][3] |
| Molecular Weight | 192.25 g/mol [1][3][4][5][6] |
| CAS Number | 24800-44-0[1][2][3] |
| Linear Formula | H[OC₂H₃(CH₃)]₃OH[6] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of this compound. This visualization provides a clear logical flow from the compound's name to its fundamental chemical properties.
Experimental Protocols
While this document focuses on the fundamental properties of this compound, detailed experimental protocols for its use as a solvent, reactant, or in other applications would be specific to the experimental design. For instance, its use as a plasticizer would involve rheological testing, while its role in synthesis would require protocols for reaction setup, monitoring, and product purification.
It is recommended that researchers consult specific methodologies relevant to their field of study, such as those found in peer-reviewed journals or established laboratory manuals, for detailed experimental procedures. The consistent molecular weight and formula provided in this guide are foundational to the accurate execution of such protocols.
References
A Deep Dive into the Solubility of Tripropylene Glycol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tripropylene (B76144) glycol (TPG), a colorless, odorless, and viscous liquid, is a versatile solvent with a wide array of applications in industrial and pharmaceutical formulations. Its unique combination of low volatility, high boiling point, and broad solvency makes it a valuable component in everything from textile lubricants and cutting oils to coatings, inks, and as an intermediate in chemical synthesis.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, process design, and ensuring product stability and performance.
This technical guide provides a comprehensive overview of the solubility of tripropylene glycol in organic solvents, including a summary of available data, detailed experimental protocols for solubility determination, and a visualization of the underlying principles of solubility.
Principles of this compound Solubility
The solubility of this compound is governed by its molecular structure, which features three repeating propylene (B89431) glycol units. This structure imparts both polar and non-polar characteristics to the molecule. The presence of hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone contributes to its affinity for certain non-polar organic compounds. As a general principle, "like dissolves like," meaning TPG will exhibit higher solubility in solvents with similar polarity.
A key indicator of a substance's polarity and, by extension, its solubility behavior is the octanol-water partition coefficient (LogP). A low LogP value, such as that of this compound, indicates a preference for hydrophilic (water-loving) or polar environments.
Solubility Data
Below is a summary of the reported solubility of this compound in various classes of organic solvents:
| Solvent Class | Representative Solvents | Reported Solubility of this compound |
| Alcohols | Methanol, Ethanol | Miscible[2][3][4] |
| Ethers | Diethyl Ether | Miscible[2][3][4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Reported to be a good solvent for propylene glycol ether esters, suggesting high solubility.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Propylene glycols, in general, show solubility for aromatic hydrocarbons.[6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Propylene glycol ether esters are generally not very soluble in non-polar hydrocarbons like hexane.[5] |
| Chlorinated Solvents | Chloroform, Dichloromethane | No specific data found for this compound, but glycols can exhibit some solubility in chlorinated solvents. |
Note: "Miscible" indicates solubility in all proportions.
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge (optional)
-
Syringes and syringe filters (solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Vials for sample analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a known volume of the organic solvent to a series of stoppered flasks.
-
Add an excess amount of this compound to each flask to create a supersaturated solution. The excess TPG should be clearly visible as a separate phase.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent system. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the flasks to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.
-
If necessary, the flasks can be centrifuged at the same temperature to facilitate a clear separation.
-
-
Sampling:
-
Carefully withdraw an aliquot of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a syringe.
-
To ensure no undissolved droplets of TPG are transferred, pass the sample through a syringe filter directly into a pre-weighed volumetric flask.
-
-
Analysis:
-
Accurately weigh the volumetric flask containing the aliquot of the saturated solution to determine the mass of the solution.
-
Dilute the sample to a known volume with a suitable solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent. The results are typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram illustrates the workflow of the isothermal shake-flask method for determining solubility.
Caption: A schematic overview of the isothermal shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this is not always the case, and the effect of temperature should be determined experimentally for each solvent system.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.
-
Presence of Other Solutes: The presence of other components in the formulation can significantly impact the solubility of this compound through co-solvency or anti-solvent effects.
The interplay of intermolecular forces dictates the solubility of this compound in a given solvent, as depicted in the following diagram.
Caption: A representation of the key intermolecular interactions.
Conclusion
This compound's broad solvency makes it a highly versatile and valuable compound in numerous scientific and industrial applications. While qualitative data indicates its miscibility with a wide range of polar organic solvents, precise quantitative data often requires experimental determination. The isothermal shake-flask method, coupled with appropriate analytical techniques, provides a robust framework for obtaining reliable solubility data. A thorough understanding of the principles governing solubility and the factors that influence it is crucial for leveraging the full potential of this compound in formulation development and scientific research.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [longzechem.com]
- 3. This compound | 24800-44-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 6. US2834820A - Solvent extraction of organic mixtures with mixed glycol ethers as solvents - Google Patents [patents.google.com]
A Comprehensive Toxicological Profile of Tripropylene Glycol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological profile of tripropylene (B76144) glycol (TPG), a compound utilized in various industrial and commercial applications, including as a humectant, antioxidant, and emulsion stabilizer in personal care products.[1][2][3][4] Understanding its toxicological characteristics is crucial for ensuring safety in research and development settings. This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents this information in a clear and accessible format.
Executive Summary
Tripropylene glycol exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[5][6] It is not considered to be a skin or eye irritant, nor is it a skin sensitizer.[6] Repeated dose studies in animals have shown effects only at high dose levels, with the primary target organs being the liver and kidneys.[7] TPG is not mutagenic or genotoxic in bacterial and mammalian cell-based assays.[8][7] Furthermore, it is not classified as a carcinogen or a reproductive toxicant.[6][9][10] The available data consistently point to a low overall risk to human health under normal conditions of use and handling.[10][11]
Data Presentation
The following tables summarize the key quantitative data from toxicological studies on this compound.
Table 1: Acute Toxicity of this compound
| Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat | LD50 | > 2,000 mg/kg bw | [12][13] |
| Oral | Rat | LD50 | 3,000 mg/kg bw | [14][15] |
| Dermal | Rabbit | LD50 | > 2,000 mg/kg bw | [9] |
| Dermal | Rabbit | LD50 | > 16,300 mg/kg bw | [14] |
| Dermal | Rabbit | LD50 | > 16,320 mg/kg bw | [12][13] |
| Inhalation | Rat | LC50 | > 0.083 mg/L (8h) | [12][14] |
Table 2: Repeated Dose Oral Toxicity of this compound in Rats
| Study Duration | Dose Levels (mg/kg/day) | Key Findings | NOEL (mg/kg/day) | Reference(s) |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening | 0, 8, 40, 200, 1,000 | At 1,000 mg/kg/day: Increased salivation, increased absolute and relative liver weights, and increased relative kidney weights in males; increased relative liver weight in females. | 200 | [8][7] |
Table 3: Reproductive and Developmental Toxicity of this compound in Rats
| Study Type | Dose Levels (mg/kg/day) | Key Findings | NOEL (mg/kg/day) | Reference(s) |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | 0, 8, 40, 200, 1,000 | No adverse effects on mating, fertility, estrous cycle, pregnancy, lactation, or pup development. | 1,000 (for reproductive and developmental endpoints) | [8][7] |
Table 4: Genotoxicity of this compound
| Test System | Assay | Concentration/Dose | Metabolic Activation | Result | Reference(s) |
| Salmonella typhimurium (TA100, TA1535, TA98, TA1537) and Escherichia coli (WP2 uvrA) | Reverse Mutation Assay (Ames Test) | Up to 5,000 µ g/plate | With and without | Negative | [8][7] |
| Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration Test | Up to 10 mM | With and without | Negative | [8][7] |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below to provide researchers with a comprehensive understanding of the experimental designs.
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Study (as per OECD Guideline 422)
-
Test Species: Rat (Crj:CD (SD) strain).[7]
-
Administration: Oral gavage.[8]
-
Dose Groups: 0 (vehicle control), 8, 40, 200, and 1,000 mg/kg/day.[8][7]
-
Animals per Group: The specific number of animals per group was not detailed in the provided search results, but OECD TG 422 typically requires at least 10 males and 10 females per group.
-
Duration: Males were dosed for a total of 42 days (14 days pre-mating, mating period, and post-mating until sacrifice). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.[8]
-
Observations (Parental Animals):
-
Clinical signs and mortality checked daily.
-
Body weight and food consumption recorded weekly.
-
Detailed clinical observations performed weekly.
-
Hematology and clinical chemistry parameters evaluated at termination.
-
Gross necropsy and organ weights (liver, kidneys, etc.) recorded.
-
Histopathological examination of target organs.
-
-
Observations (Reproductive Performance):
-
Mating performance and fertility indices calculated.
-
Gestation length recorded.
-
Parturition and maternal behavior observed.
-
-
Observations (F1 Generation):
-
Number of live and dead pups on postnatal days 0 and 4.
-
Pup weights on postnatal days 0 and 4.
-
Clinical signs in pups recorded daily.
-
Gross necropsy of pups on postnatal day 4.[8]
-
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
-
Test Strains: Salmonella typhimurium strains TA100, TA1535, TA98, and TA1537, and Escherichia coli strain WP2 uvrA.[8][7]
-
Method: Pre-incubation method.[8]
-
Concentrations: Up to a maximum concentration of 5,000 µ g/plate .[7]
-
Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[8]
-
Procedure: The tester strains were exposed to this compound at various concentrations in the presence and absence of S9 mix. After an appropriate incubation period, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted.
-
Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.
In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)
-
Test System: Cultured Chinese Hamster Lung (CHL/IU) cells.[8][7]
-
Concentrations: Up to a limit concentration of 10 mM, which did not produce apparent cytotoxicity.[7]
-
Metabolic Activation: The test was performed with and without an exogenous metabolic activation system (S9 mix).[8]
-
Procedure:
-
Short-term treatment (with and without S9): Cells were exposed to the test substance for a short period (e.g., 3-6 hours), washed, and then incubated in fresh medium.
-
Continuous treatment (without S9): Cells were exposed to the test substance for a longer period (e.g., 24 hours).
-
Cells were harvested at an appropriate time after treatment, and metaphase chromosomes were prepared and analyzed for structural and numerical aberrations.
-
-
Evaluation Criteria: The frequency of cells with chromosomal aberrations in the treated cultures was compared to that in the concurrent vehicle controls.
Visualizations
The following diagrams illustrate a typical experimental workflow for toxicity testing and the metabolic fate of this compound.
Caption: A generalized workflow for an in-vivo toxicity study.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The toxicological data for this compound consistently demonstrate a low hazard profile. It exhibits low acute toxicity and is not a skin or eye irritant. Repeated exposure studies indicate effects only at high doses, primarily on the liver and kidneys. Crucially for research and development applications, TPG is not genotoxic, carcinogenic, or a reproductive toxicant. The established No-Observed-Effect Levels (NOELs) from comprehensive studies provide a strong basis for risk assessment and the establishment of safe handling procedures in a laboratory setting. Researchers and drug development professionals can be confident in the safety of this compound when used under appropriate laboratory and industrial hygiene practices.[6]
References
- 1. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 2. Safety assessment of propylene glycol, this compound, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. sadara.com [sadara.com]
- 10. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. monumentchemical.com [monumentchemical.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Tripropylene glycol biodegradability and environmental fate
An In-depth Technical Guide to the Biodegradability and Environmental Fate of Tripropylene (B76144) Glycol
This guide provides a comprehensive overview of the biodegradability and environmental fate of tripropylene glycol (TPG), designed for researchers, scientists, and drug development professionals. It synthesizes key data from various studies, outlines experimental protocols, and visualizes complex processes to facilitate a deeper understanding of TPG's environmental profile.
Executive Summary
This compound is a colorless, water-soluble liquid with low vapor pressure.[1] While some older studies classified it as not readily biodegradable, more recent and comprehensive assessments, particularly those following OECD Guideline 301F, indicate that TPG is readily biodegradable in both freshwater and seawater.[2] It exhibits low potential for bioaccumulation and is not expected to persist in the environment.[3] Abiotic degradation pathways such as hydrolysis and photolysis are not significant for TPG.[4] When released into the environment, it is expected to primarily partition to water and soil, where it undergoes rapid biodegradation.[4]
Biodegradability
The biodegradability of a substance is a critical factor in its environmental risk assessment. It determines the persistence of the chemical in various environmental compartments.
Aerobic Biodegradation in Aquatic Environments
There has been some discrepancy in the classification of this compound's ready biodegradability. An earlier assessment based on the Ministry of International Trade and Industry (MITI-I) test, corresponding to OECD Guideline 301C, concluded that TPG is not readily biodegradable, showing only 1-3% degradation over 28 days.[4][5]
However, more recent studies utilizing the OECD 301F (Manometric Respirometry) test have demonstrated that this compound meets the criteria for ready biodegradability.[2] Studies on a series of propylene (B89431) glycols showed that TPG (with n=3 repeating oxy-propylene units) is readily biodegradable.[2] This classification is now widely accepted.
A substance is considered readily biodegradable if it achieves >60% of its theoretical oxygen demand (ThOD) within a 10-day window during a 28-day test period in an OECD 301F study.[6]
In addition to being readily biodegradable, TPG has also been shown to be inherently biodegradable .[7] An OECD 301E test demonstrated this, which means the substance has the potential to biodegrade, although not necessarily rapidly under all environmental conditions.[7]
Table 1: Aerobic Biodegradation of this compound
| Test Guideline | Biodegradation Result | Duration | Classification | Reference |
| OECD 301C (MITI-I) | 1-3% | 28 days | Not Readily Biodegradable | [4][5] |
| OECD 301F | Meets >60% ThOD criteria | 28 days | Readily Biodegradable | [2] |
| OECD 301E | Primary biodegradation observed | Not specified | Inherently Biodegradable | [7] |
Biodegradation in Soil
While specific studies on the soil biodegradation of TPG are limited, its high water solubility and ready biodegradability in aquatic environments suggest that it will also be readily biodegradable in soil. The primary degradation pathway in soil is expected to be microbial action.
Biotransformation Products
Under aerobic conditions, the biotransformation of this compound is expected to proceed through oxidation. Probable metabolites include compounds with a single terminal aldehyde or ketone group, and further oxidation can lead to metabolites with two terminal aldehyde or ketone groups.[7] These intermediates are then further biodegraded.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in the environment.
Abiotic Degradation
-
Hydrolysis: this compound is stable in water at acidic, neutral, and alkaline pH (pH 4, 7, and 9), as demonstrated in studies following OECD Guideline 111.[4][5] Therefore, hydrolysis is not a significant degradation pathway.
-
Photodegradation: TPG is not expected to undergo significant photodegradation because it does not absorb UV light in the environmentally relevant spectrum.[4] Atmospheric photolysis through reaction with hydroxyl radicals is also not a primary degradation route for TPG that has partitioned to air.[8]
Environmental Distribution
Fugacity models, such as the Mackay Level III model, predict the environmental distribution of chemicals. For this compound, if released into water, the majority is expected to be distributed into soil and sediment.[4] Its high water miscibility means it will be mobile in aquatic and soil environments.[8]
Table 2: Predicted Environmental Concentrations (PECs) from a Mackay Level III Model
| Environmental Compartment | Predicted Concentration | Reference |
| Air | 9.7 x 10⁻¹¹ mg/L | [5] |
| Water | 8.3 x 10⁻⁶ mg/L | [5] |
| Soil | 3.0 x 10⁻⁵ mg/kg | [5] |
| Sediment | 5.0 x 10⁻⁵ mg/kg | [5] |
Bioaccumulation Potential
This compound has a low potential for bioaccumulation in aquatic organisms. This is indicated by its low octanol-water partition coefficient (Log Kow) and a low bioconcentration factor (BCF).
-
Log Kow: The experimentally determined Log Kow for TPG is approximately -0.4 to 0.6.[3][5] A Log Kow value of less than 3 generally suggests a low potential for bioaccumulation.[9]
-
Bioconcentration Factor (BCF): The BCF for TPG in fish (Cyprinus carpio) has been measured to be less than 5.7.[3] A BCF of less than 100 is indicative of a low bioaccumulation potential.[9]
Table 3: Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Log Kow | -0.4 to 0.6 | Low bioaccumulation potential | [3][5] |
| BCF (Fish) | < 5.7 | Low bioaccumulation potential | [3] |
Soil Adsorption
Ecotoxicity
This compound exhibits low toxicity to aquatic organisms.
Table 4: Aquatic Toxicity of this compound
| Species | Test Guideline | Endpoint | Concentration (mg/L) | Reference |
| Oryzias latipes (Fish) | OECD 203 | 96h LC50 | > 1,000 | [3] |
| Daphnia magna (Water flea) | OECD 202 | 48h EC50 | > 10,000 | [3] |
| Algae | OECD 201 | 72h EC50 | > 1,000 | [5] |
| Daphnia magna (Water flea) | OECD 211 | 21d NOEC | > 1,000 | [3] |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No observed effect concentration.
Experimental Protocols
The following sections provide an overview of the key experimental protocols used to assess the biodegradability and ecotoxicity of this compound.
OECD 301F: Manometric Respirometry Test
This test determines the ready biodegradability of a substance by measuring oxygen consumption.[10]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a respirometer.[10]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.[2]
-
Test Concentration: Typically 100 mg/L of the test substance, providing a theoretical oxygen demand (ThOD) of 50-100 mg/L.[10]
-
Duration: Up to 28 days.[10]
-
Endpoint: The amount of oxygen consumed is expressed as a percentage of the ThOD. A substance is considered readily biodegradable if it reaches >60% of its ThOD within a 10-day window.[6]
-
Controls: Blank controls (inoculum only), reference controls (a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance plus reference substance) are run in parallel.[11]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the toxicity of a substance to freshwater algae.[12]
-
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours.[12]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata.[13]
-
Test Concentrations: A control and at least five concentrations of the test substance are used.[12]
-
Duration: 72 hours.[12]
-
Endpoint: The inhibition of algal growth is measured by cell counts or other biomass surrogates. The EC50 (the concentration causing 50% inhibition of growth) is determined.[14]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to daphnids (water fleas).[15]
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[15]
-
Test Organism: Daphnia magna is a commonly used species.
-
Test Concentrations: A control and a series of test substance concentrations are used.
-
Duration: 48 hours.[15]
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration at which 50% of the daphnids are immobilized) is calculated.
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[15]
-
Principle: Fish are exposed to the test substance, usually for 96 hours, in a static or semi-static system.[15]
-
Test Organism: Species such as the Japanese rice fish (Oryzias latipes) are used.[3] |
-
Test Concentrations: A control group and several concentrations of the test substance are tested.
-
Duration: 96 hours.[15]
-
Endpoint: Mortalities are recorded, and the LC50 (the concentration that is lethal to 50% of the fish) is determined.
OECD 211: Daphnia magna Reproduction Test
This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna.[15]
-
Principle: Young female daphnids are exposed to a range of concentrations of the test substance over a 21-day period, encompassing several broods.
-
Test Organism: Daphnia magna.
-
Test Concentrations: A control and a series of concentrations of the test substance are used.
-
Duration: 21 days.[15]
-
Endpoint: The total number of living offspring produced per parent animal is the primary endpoint. The NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) are determined.
Visualizations
Environmental Fate of this compound
Caption: Environmental fate and degradation pathway of this compound.
Workflow of OECD 301F Ready Biodegradability Test
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Biodegradability relationships among propylene glycol substances in the organization for Economic Cooperation and Development ready‐ and seawater biodegradability tests | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. monumentchemical.com [monumentchemical.com]
- 4. scribd.com [scribd.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cefas.co.uk [cefas.co.uk]
- 10. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 11. petroleumhpv.org [petroleumhpv.org]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 15. stillmeadow.com [stillmeadow.com]
An In-depth Technical Guide to the Spectroscopic Data of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tripropylene (B76144) glycol, a widely used industrial solvent and intermediate. The information enclosed is intended to support researchers and professionals in the fields of materials science, drug development, and quality control in the identification and characterization of this compound. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for tripropylene glycol. This data is compiled from publicly available spectral databases and literature sources for this compound and its lower molecular weight analogues, propylene (B89431) glycol and dipropylene glycol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.1-1.2 | Doublet | -CH₃ |
| ~3.3-3.6 | Multiplet | -CH₂-O- |
| ~3.8-4.0 | Multiplet | -CH-O- |
| ~3.5-4.5 (broad) | Singlet | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~18-20 | -CH₃ |
| ~65-70 | -CH₂-O- |
| ~70-75 | -CH-O- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 (broad) | O-H | Stretching |
| 3000-2850 | C-H | Stretching |
| 1470-1450 | C-H | Bending |
| 1380-1370 | C-H | Bending (CH₃) |
| 1150-1050 | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 193 | [M+H]⁺ |
| 175 | [M-OH]⁺ |
| 133 | [M-C₃H₇O]⁺ |
| 117 | [M-C₃H₇O₂]⁺ |
| 75 | [C₃H₇O₂]⁺ |
| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a viscous liquid like this compound and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
For viscous samples, gentle warming can aid in dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent Lock: Lock on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 scans for a concentrated sample.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) and phase correct the spectrum. Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small drop of neat this compound directly onto the ATR crystal.
-
For transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the empty ATR crystal or clean salt plates before running the sample.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute the this compound sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a nonpolar or mid-polar column).
-
Use a temperature program to elute the compound.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
-
Direct Infusion/Electrospray Ionization (ESI-MS):
-
Dissolve a small amount of this compound in a solvent suitable for ESI (e.g., methanol with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).
-
Infuse the solution directly into the ESI source.
-
-
-
Mass Analysis:
-
Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Thermogravimetric Analysis of Tripropylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. Key parameters obtained from a TGA curve include the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Tripropylene (B76144) glycol (TPG) is a high-boiling, stable liquid commonly used as a solvent, plasticizer, and chemical intermediate.[1] Its thermal stability is a critical parameter in many of its applications, making TGA an essential analytical tool for its characterization.
Expected Thermal Decomposition of Tripropylene Glycol
Based on its high boiling point and information from safety data sheets, this compound is expected to exhibit high thermal stability.[2][3] The decomposition in an inert atmosphere is likely to occur at temperatures significantly above its boiling point through the cleavage of its ether and carbon-carbon bonds. In an oxidizing atmosphere (such as air), the decomposition will occur at lower temperatures and will be accompanied by oxidative reactions.
For comparison, polyethylene (B3416737) glycol (PEG) starts to thermally decompose around 340°C in a nitrogen atmosphere, with the process concluding at approximately 415°C.[4] The thermal degradation of PEG in air occurs at lower temperatures, with a maximum degradation rate observed at 255°C.[5] Given the structural similarities, the thermal decomposition of this compound is expected to follow a similar pattern, with decomposition in an inert atmosphere occurring at a higher temperature range than in an oxidative one.
Data Presentation
Quantitative data regarding the known thermal properties of this compound are summarized in the table below. In a typical TGA experiment, key decomposition temperatures and mass loss percentages would be tabulated in a similar fashion.
Table 1: Known Thermal Properties of this compound
| Property | Value | Reference |
| Boiling Point | 273 °C | [6] |
| Flash Point | 145 °C | [7] |
| Autoignition Temperature | 232 °C | [7][8] |
Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tonset) | Expected > 273°C |
| Peak Decomposition Temperature (Tpeak) | Hypothetical Value |
| 5% Mass Loss Temperature | Hypothetical Value |
| 50% Mass Loss Temperature | Hypothetical Value |
| Final Mass (% at 600°C) | Hypothetical Value |
| Note: The values in this table are hypothetical and should be determined experimentally. |
Experimental Protocols
A detailed methodology for conducting a TGA experiment on this compound is provided below. This protocol can be adapted for similar liquid samples.
Objective: To determine the thermal stability and decomposition profile of this compound using thermogravimetric analysis.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., high-purity nitrogen)
-
Oxidizing gas supply (e.g., dry air)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Ensure the this compound sample is pure and free of contaminants.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA sample pan.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For analysis in an oxidizing environment, use dry air at a similar flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C. Slower heating rates can provide better resolution of decomposition events.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the steepest part of the TGA curve.
-
Tabulate the key data points, including onset temperature, peak decomposition temperature(s), and mass loss at various temperatures.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.
Caption: A flowchart illustrating the key steps in a typical thermogravimetric analysis experiment.
References
- 1. interstatechem.com [interstatechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sadara.com [sadara.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. chemicalbook.com [chemicalbook.com]
Tripropylene Glycol: A Comprehensive Reactivity Profile for Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tripropylene (B76144) glycol (TPG), a colorless, odorless, and water-soluble liquid, is a versatile chemical intermediate with a reactivity profile dominated by its two terminal hydroxyl groups. Its ether linkages are comparatively unreactive under most conditions. This guide provides a detailed exploration of TPG's reactivity with common reagents, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support its application in research and development.
Esterification: A Primary Reaction Pathway
The hydroxyl groups of tripropylene glycol readily undergo esterification with carboxylic acids, acyl halides, and acid anhydrides to form the corresponding mono- or di-esters. This reaction is of significant industrial importance, particularly in the synthesis of specialty acrylates used in coatings, inks, and adhesives.[1]
Reaction with Carboxylic Acids
The direct esterification of TPG with a carboxylic acid, such as acrylic acid, is an equilibrium reaction catalyzed by a strong acid. To drive the reaction towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation.[2]
Reaction Scheme:
Table 1: Quantitative Data for the Synthesis of this compound Diacrylate (TPGDA)
| Parameter | Value | Reference |
| Reactants | This compound, Acrylic acid | [3] |
| Catalyst | p-Toluenesulfonic acid or Methanesulfonic acid | [4] |
| Solvent | Toluene (B28343), Cyclohexane, or n-Hexane | [3][4] |
| Polymerization Inhibitor | Hydroquinone, MEHQ, Copper sulfate | [3] |
| Reaction Temperature | 70 - 115 °C | [3] |
| Reaction Time | 3 - 16 hours | [3][5] |
| Yield | ~94.5% | [4] |
Experimental Protocol: Synthesis of this compound Diacrylate (TPGDA)
The following is a representative experimental protocol for the synthesis of TPGDA based on established literature.[3]
Materials:
-
This compound (1.0 mol)
-
Acrylic acid (2.2 mol)
-
p-Toluenesulfonic acid (0.05 mol)
-
Toluene (500 mL)
-
Hydroquinone (0.1 g)
Procedure:
-
A reaction flask equipped with a Dean-Stark apparatus, condenser, and mechanical stirrer is charged with this compound, acrylic acid, p-toluenesulfonic acid, toluene, and hydroquinone.
-
The mixture is heated to reflux (approximately 110-120°C) with continuous stirring.
-
The water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.
-
After completion, the mixture is cooled to room temperature.
-
The reaction mixture is washed with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove unreacted acrylic acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound diacrylate.
-
The product can be further purified by vacuum distillation.
Diagram 1: Experimental Workflow for TPGDA Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound diacrylate.
Reaction with Isocyanates: Formation of Polyurethanes
This compound, as a polyol, reacts with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), to form polyurethanes. This polyaddition reaction proceeds via the nucleophilic attack of the hydroxyl groups of TPG on the electrophilic carbon of the isocyanate group. The reaction is typically catalyzed by organotin compounds (e.g., dibutyltin (B87310) dilaurate) or tertiary amines.[6][7][8]
Reaction Scheme:
The kinetics of polyurethane formation are influenced by the type of isocyanate (aliphatic vs. aromatic), the structure of the polyol, and the catalyst used. Aromatic isocyanates are generally more reactive than aliphatic ones.[6] The reaction is typically second order.[6]
Table 2: Kinetic Parameters for Polyurethane Formation from Polyether Polyols
| Parameter | Value | Notes | Reference |
| Reaction Order | Second Order | For the overall reaction between a polyol and a diisocyanate. | [6] |
| Activation Energy (Ea) | 50 - 70 kJ/mol | For the reaction of oxypropylated polyols with aliphatic isocyanates. | [6] |
| Enthalpy of Reaction (ΔH) | -55 to -72 kJ/mol | For the reaction of secondary hydroxyl groups with aromatic and aliphatic isocyanates, respectively. | [6] |
Note: The kinetic data presented are for similar polyether polyols and provide a reasonable estimate for the reactivity of this compound.
Diagram 2: Polyurethane Formation Mechanism
Caption: The two-step mechanism for the formation of a urethane linkage from an alcohol and an isocyanate.
Oxidation Reactions
The primary alcohol groups of this compound can be oxidized to aldehydes and subsequently to carboxylic acids, while the secondary alcohol group can be oxidized to a ketone. The final product depends on the oxidizing agent and the reaction conditions.
Oxidation with Strong Oxidizing Agents (e.g., KMnO₄)
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic or basic conditions will likely lead to the cleavage of the carbon-carbon bonds, ultimately yielding smaller molecules such as carboxylic acids, and potentially carbon dioxide with prolonged reaction times or harsh conditions.[9][10]
Reaction Scheme (Potential Products):
Oxidation of the terminal primary alcohol groups can lead to the formation of dicarboxylic acids. The internal secondary alcohol can be oxidized to a ketone. Further oxidation can lead to chain cleavage.
Selective Oxidation
More selective oxidation to aldehydes or ketones can be achieved using milder and more specific oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) is often used for the selective oxidation of primary alcohols to aldehydes.
Etherification
The hydroxyl groups of this compound can undergo etherification reactions. For instance, TPG can react with epoxides like propylene (B89431) oxide in the presence of a basic or acidic catalyst to extend the polyether chain.[5]
Reaction Scheme:
HO-[CH(CH₃)CH₂O]₃-H + 2 SOCl₂ → Cl-[CH(CH₃)CH₂O]₃-Cl + 2 SO₂ + 2 HCl
References
- 1. TPGDA (this compound DIACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101462954B - Method for preparing tri(propylene glycol) diacrylate - Google Patents [patents.google.com]
- 4. Clean production method of dipropylene glycol diacrylate (DPGDA) or this compound diacrylate (TPGDA) - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods | MDPI [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tripropylene (B76144) glycol (TPG), a versatile liquid soluble in both water and many organic compounds, is a common component in numerous laboratory and industrial applications.[1][2][3][4] From its use as a solvent and plasticizer to its role in the formulation of fragrances and cosmetics, its utility is widespread.[3][5] While tripropylene glycol is recognized for its low toxicity and is not classified as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount for ensuring a safe laboratory environment.[5][6] This in-depth technical guide provides essential health and safety considerations for handling this compound in the lab, with a focus on quantitative data, detailed experimental protocols for safety assessment, and clear visual workflows.
Section 1: Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless, odorless, and water-soluble liquid.[1][5] Its high boiling point and low vapor pressure indicate that it does not readily vaporize at room temperature, minimizing the risk of inhalation exposure under standard laboratory conditions.[1]
| Property | Value | References |
| CAS Number | 24800-44-0 | [7] |
| Molecular Formula | C9H20O4 | [5][7] |
| Molecular Weight | 192.3 g/mol | [7] |
| Appearance | Colorless liquid | [1][3][5][8] |
| Odor | Odorless | [3][5][8][9] |
| Boiling Point | 270 - 273 °C | [1][3][4][5][8][10] |
| Melting Point | < -20 °C | [3][5][10] |
| Flash Point | 141 - 145 °C | [3][5][9][10] |
| Auto-ignition Temperature | 232 °C | [8][10] |
| Density | 1.02 g/cm³ at 20 °C | [3] |
| Solubility in Water | Miscible | [1][4][8][9] |
Section 2: Toxicological Profile
This compound exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[5] It is not considered to be a skin or eye irritant under normal conditions and is not classified as a skin sensitizer.[5][6]
| Toxicological Endpoint | Species | Route | Value | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3 g/kg | [11] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 16,300 mg/kg | [11] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 0.083 mg/L (4 hours) | [10] |
| Skin Irritation | Not irritating | [5] | ||
| Eye Irritation | Slightly irritating | [5] |
Section 3: Health and Safety Considerations
Exposure Controls and Personal Protective Equipment (PPE)
While this compound has a low toxicity profile, prudent laboratory practices dictate the use of appropriate exposure controls and personal protective equipment.
-
Engineering Controls : Work should be conducted in a well-ventilated area.[11][12] Local exhaust ventilation should be used if there is a potential for generating mists or aerosols, or when heating the substance.[13][14]
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[7][13]
-
Skin Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn.[7] A lab coat or other protective clothing is necessary to prevent skin contact.[13]
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[13] If aerosols or mists are generated, a NIOSH-approved respirator for organic vapors should be used.[13]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Inhalation : Move the individual to fresh air. If any symptoms occur, seek medical attention.[7][11]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[7][11]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11] If irritation persists, seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water and seek medical attention.[7][11]
Storage and Disposal
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and bases.[11] Keep containers tightly closed when not in use.[7][11]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]
Section 4: Experimental Protocols for Safety Assessment
The toxicological data presented in this guide are typically determined using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity and irritation studies.
OECD Test Guideline 401: Acute Oral Toxicity
-
Purpose : To determine the acute oral toxicity of a substance.
-
Methodology : The test substance is administered in a single dose by gavage to a group of fasted rodents (typically rats).[10] Several dose levels are used with a group of animals at each level.[10] The animals are observed for up to 14 days for signs of toxicity and mortality.[10] Body weight is recorded weekly. At the end of the study, all surviving animals are euthanized and a gross necropsy is performed.[10] The LD50 (the dose estimated to cause mortality in 50% of the animals) is then calculated.[10]
OECD Test Guideline 402: Acute Dermal Toxicity
-
Purpose : To assess the toxicity of a substance following a single, short-term dermal application.
-
Methodology : The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animals (typically rats or rabbits) and held in contact with the skin with a porous gauze dressing for 24 hours.[13] The animals are observed for up to 14 days for signs of toxicity and mortality. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Purpose : To determine the potential of a substance to cause skin irritation or corrosion.
-
Methodology : A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin on a single animal (typically an albino rabbit).[9] The patch is removed after a specified time (usually 4 hours), and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.[13] The reactions are scored, and the reversibility of any effects is observed for up to 14 days.[9][13]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
-
Purpose : To assess the potential of a substance to cause eye irritation or corrosion.
-
Methodology : A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit).[6] The other eye remains untreated and serves as a control.[6] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[6] The severity of the reactions is scored, and the reversibility of any lesions is observed.[6]
Section 5: Visualizing Safe Handling and Biological Pathways
Logical Workflow for Safe Handling of this compound
References
- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. eurolab.net [eurolab.net]
The Genesis of Tripropylene Glycol: A Technical Chronicle of Its Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Tripropylene (B76144) glycol (TPG), a viscous, colorless liquid, has carved a niche for itself in a multitude of industrial and pharmaceutical applications, owing to its unique properties as a solvent, plasticizer, and chemical intermediate. This technical guide delves into the historical discovery and the evolution of the synthesis of tripropylene glycol, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The narrative traces the journey from the foundational discoveries in glycol chemistry to the sophisticated catalytic processes that define modern production, supported by detailed experimental methodologies and quantitative data.
From Serendipitous Discovery to Industrial Staple: A Historical Perspective
The story of this compound is intrinsically linked to the pioneering work on glycols by French chemist Charles Adolphe Wurtz in the mid-19th century. While Wurtz is credited with the first synthesis of propylene (B89431) glycol in 1859, the isolation and characterization of its higher oligomers, including this compound, came much later.
The industrial-scale production of propylene glycol commenced in the 1930s, primarily driven by the demand for safer alternatives to ethylene (B1197577) glycol in applications like antifreezes. This early production, based on the non-catalytic hydration of propylene oxide at high temperatures and pressures, yielded a mixture of propylene glycols, with monopropylene glycol being the primary product. This compound was present as a minor by-product, and its separation and purification were dictated by the evolving demands of various industries.
Over the decades, a deeper understanding of the reaction mechanisms and the advent of advanced catalytic systems have enabled more targeted and efficient synthesis of this compound, shifting its status from a mere by-product to a specifically manufactured chemical with tailored properties.
The Core of Synthesis: From Propylene Oxide to this compound
The commercial synthesis of this compound predominantly revolves around the reaction of propylene oxide. Two main strategies have been historically and are currently employed: the hydrolysis of propylene oxide to produce a mixture of glycols, and the more direct synthesis from 1,2-propylene glycol and propylene oxide.
The Hydrolysis of Propylene Oxide: A Pathway to a Glycol Mixture
The traditional method for producing propylene glycols involves the hydrolysis of propylene oxide with an excess of water. This process is typically carried out at elevated temperatures and pressures.
This non-catalytic process, while robust, offers limited control over the distribution of the resulting glycols, with monopropylene glycol being the predominant product. The final product stream typically contains around 20% monopropylene glycol, 1.5% dipropylene glycol, and smaller quantities of this compound and other higher polypropylene (B1209903) glycols.[1]
Targeted Synthesis: The Reaction of 1,2-Propylene Glycol and Propylene Oxide
To enhance the yield of this compound, a more direct synthesis route involves the reaction of 1,2-propylene glycol with propylene oxide in the presence of a catalyst. This method allows for greater control over the degree of propoxylation.
This catalytic approach has been the subject of extensive research and development, with numerous patents detailing various catalysts and reaction conditions to optimize the yield and purity of this compound.
Quantitative Analysis of Synthesis Parameters
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions and the choice of catalyst. The following tables summarize key quantitative data from various patented methods.
Table 1: Comparison of Catalysts and Molar Ratios for this compound Synthesis
| Catalyst | Molar Ratio (1,2-Propylene Glycol : Propylene Oxide : Catalyst) | Reported TPG Content in Product | Reference |
| Dimethylaminoethanol | 1 : 2-2.5 : 0.0003-0.02 | 45-55% | [2] |
| Potassium Hydroxide | 1 : 2-2.5 : 0.0002 | Lower than Dimethylaminoethanol method | [2] |
| No Catalyst | 1 : 0.01-1.0 (Propylene Glycol to Propylene Oxide) | High selectivity for DPG and/or TPG | [3] |
Table 2: Reaction Conditions for this compound Synthesis
| Method | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Reference |
| Non-catalytic Hydrolysis | 200 - 220 | High | Not specified | [1] |
| Dimethylaminoethanol Catalysis | 50 - 100 | 0.1 - 0.4 | 4 - 6 | [2] |
| Improved Catalytic Method | 50 - 200 (Distillation) | ≤ 40 kPa (Vacuum) | Not specified | [4] |
Detailed Experimental Protocol: Laboratory-Scale Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound based on the catalytic reaction of 1,2-propylene glycol and propylene oxide, adapted from publicly available patent literature.
Objective: To synthesize this compound with a high yield and purity.
Materials:
-
1,2-Propylene Glycol (reagent grade)
-
Propylene Oxide (reagent grade)
-
Dimethylaminoethanol (catalyst)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer)
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer. The entire apparatus is purged with nitrogen gas to ensure an inert atmosphere.
-
Charging Reactants: 100 kg of 1,2-propylene glycol and 0.2 kg of dimethylaminoethanol catalyst are charged into the reactor.[2]
-
Initial Heating: The mixture is heated to 50°C with continuous stirring.[2]
-
Addition of Propylene Oxide: 151 kg of propylene oxide is slowly added to the reactor from the dropping funnel.[2] The temperature of the reaction mixture is carefully controlled and maintained between 50-100°C.[2] The addition rate should be adjusted to manage the exothermic nature of the reaction.
-
Reaction: The reaction is allowed to proceed for 4 hours under a pressure of 0.1-0.4 MPa.[2]
-
Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The product mixture is then subjected to vacuum distillation to separate the unreacted starting materials, dipropylene glycol, and higher glycols from the desired this compound fraction. The distillation is typically carried out at a temperature range of 50-200°C and a vacuum of ≤40 kPa.[4]
-
Analysis: The final product is analyzed for its purity and composition using techniques such as gas chromatography (GC) to determine the content of this compound and any by-products.
Logical Evolution of Synthesis Methods
The synthesis of this compound has evolved from being a minor component in a mixture to a targeted product of optimized catalytic processes. This progression reflects a drive for higher efficiency, purity, and cost-effectiveness.
The future of this compound synthesis will likely focus on the development of even more selective and sustainable catalysts, as well as the exploration of bio-based routes for the production of propylene oxide, further enhancing the green credentials of this versatile chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. CN1803743A - this compound synthesis method - Google Patents [patents.google.com]
- 3. WO2013111839A1 - Method for producing dipropylene glycol and/or this compound - Google Patents [patents.google.com]
- 4. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
Commercial Production of Tripropylene Glycol: A Technical Guide
An In-depth Examination of Synthesis and Purification Methodologies for Researchers, Scientists, and Drug Development Professionals
Tripropylene (B76144) glycol (TPG), a high-boiling, colorless, and odorless liquid, is a significant chemical intermediate with diverse applications ranging from the production of polyurethanes, polyester (B1180765) resins, and plasticizers to its use in cosmetics and as a solvent in various industrial formulations. Its commercial production is intrinsically linked to the synthesis of monopropylene glycol (MPG), primarily through the hydration of propylene (B89431) oxide. This technical guide provides a comprehensive overview of the core commercial production methods, detailing synthesis protocols, reaction parameters, and purification techniques.
Primary Commercial Production Route: Hydration of Propylene Oxide
The dominant commercial method for producing tripropylene glycol is as a co-product in the hydration of propylene oxide (PO). This process yields a mixture of propylene glycols, with monopropylene glycol being the primary product.
The reaction proceeds as a series-parallel mechanism where propylene oxide first reacts with water to form monopropylene glycol. Subsequently, monopropylene glycol can react with another molecule of propylene oxide to form dipropylene glycol (DPG), which in turn can react further to produce this compound and heavier polyglycols.
A common industrial approach involves a non-catalytic, high-temperature process.[1] The raw product stream from this process typically contains about 20% monopropylene glycol, 1.5% dipropylene glycol, and smaller quantities of this compound and other polypropylene (B1209903) glycols.[1] The initial mixture of propylene glycols generally follows a weight ratio of approximately 100 parts monopropylene glycol to 10 parts dipropylene glycol and 1 part this compound.[2]
Reaction Parameters for Propylene Oxide Hydration
The hydration of propylene oxide is typically carried out under high temperature and pressure to ensure a sufficient reaction rate.
| Parameter | Value | Reference |
| Temperature | 180 - 220 °C | [2] |
| Pressure | 15 - 25 bar | [2] |
| Reactant Ratio (Water:PO) | Stoichiometric excess of water | [2] |
Directed Synthesis of this compound
To increase the yield of this compound beyond what is typically obtained as a byproduct, a directed synthesis route starting from monopropylene glycol and propylene oxide can be employed. This method allows for greater control over the final product distribution.
Experimental Protocol for Catalytic Synthesis of TPG
This protocol is based on the reaction of 1,2-propylene glycol (monopropylene glycol) with propylene oxide in the presence of a catalyst.
Materials:
-
1,2-Propylene Glycol (MPG)
-
Propylene Oxide (PO)
-
Dimethylaminoethanol (B1669961) (Catalyst)
-
Reactor vessel equipped with temperature and pressure control
Procedure:
-
Charge the reactor with 1,2-propylene glycol and the dimethylaminoethanol catalyst.
-
Raise the temperature of the mixture to the desired reaction temperature (e.g., 50 °C).[3]
-
Introduce propylene oxide into the reactor.
-
Maintain the reaction temperature between 50-100 °C and the pressure between 0.1-0.4 MPa.[3]
-
Allow the reaction to proceed for a specified duration (e.g., 4-6 hours).[3]
-
After the reaction is complete, the crude product is ready for purification.
Reaction Parameters for Directed TPG Synthesis
The molar ratios of reactants and catalyst are critical in determining the product distribution.
| Parameter | Molar Ratio (MPG:PO:Catalyst) | Temperature | Pressure | Reaction Time | Reference |
| Example 1 | 1 : 2-2.5 : 0.0003-0.02 | 50-100 °C | 0.1-0.4 MPa | 4 hours | [3] |
| Example 2 | - | 50-100 °C | 0.1-0.4 MPa | 6 hours | [3] |
Note: In Example 1, with specific quantities of 100kg of 1,2-propylene glycol, 151kg of propylene oxide, and 0.2kg of dimethylaminoethanol catalyst, the resulting TPG polymer content was less than 0.3%.[3] In another example, a molar ratio of propylene oxide to water of 1:12.9 was used for a hydration reaction at over 160°C and 3-4 MPa.[3]
Purification of this compound
Regardless of the synthesis route, the crude product is a mixture of different propylene glycols, unreacted starting materials, water, and byproducts. Purification is essential to obtain high-purity this compound and is primarily achieved through distillation.
Distillation Process
Fractional distillation under vacuum is employed to separate the components of the crude mixture based on their boiling points. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.
General Distillation Parameters:
| Parameter | Value | Reference |
| Distillation Temperature | 50 - 200 °C | [4] |
| Preferred Distillation Temperature | 130 - 190 °C | [4] |
| Vacuum Pressure | ≤ 40 kPa (absolute pressure) | [4] |
| Preferred Vacuum Pressure | 0.1 - 20 kPa (absolute pressure) | [4] |
| More Preferred Vacuum Pressure | 0.5 - 10 kPa (absolute pressure) | [4] |
| Reflux Ratio | 3:1 to 10:1 | [4] |
A multi-stage distillation process is often used. In a typical setup, a dividing wall column may be used to separate monopropylene glycol and dipropylene glycol, followed by a thermally coupled column to isolate this compound.[2] In such a thermally coupled column, this compound can be distilled at a pressure of 5 to 500 mbar and a temperature of 100 to 200°C.[2]
Process Visualization
The following diagrams illustrate the key production pathways for this compound.
Caption: Overall workflow for commercial production of TPG.
Caption: Reaction pathway for propylene glycol formation.
References
- 1. researchgate.net [researchgate.net]
- 2. US7658893B2 - Method for the continuous production of propylene glycol - Google Patents [patents.google.com]
- 3. CN1803743A - this compound synthesis method - Google Patents [patents.google.com]
- 4. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
In-Depth Technical Guide: Tripropylene Glycol Vapor Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of tripropylene (B76144) glycol (TPG) at various temperatures. Due to the limited availability of extensive public data sets, this guide compiles available data points, outlines a detailed experimental protocol for vapor pressure determination, and presents a logical diagram of the temperature-pressure relationship.
Quantitative Data on Tripropylene Glycol Vapor Pressure
The vapor pressure of this compound is consistently low at ambient temperatures, reflecting its high boiling point and low volatility.[1] While a comprehensive, publicly available experimental dataset detailing the vapor pressure of TPG across a wide range of temperatures is not readily accessible, various sources provide values at standard conditions. These are summarized in the table below for comparative analysis.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source(s) |
| 20 | 293.15 | Value not specified | 0.0054 | |
| 25 | 298.15 | <0.01 | <0.0013 | [2] |
| 25 | 298.15 | 0.002 | 0.000267 | [3] |
| 25 | 298.15 | 0.002 | 0.0003 | [4] |
It is important to note that some sources provide a value of "<0.01 mmHg" at 25°C, indicating that the vapor pressure is below the detection limit of the instrumentation used. The value of 0.002 mmHg at 25°C is provided by Dow Chemical Company and Univar Solutions, major suppliers of TPG.[3][4] A study by Fendu and Oprea (2013) references a vapor pressure curve for this compound from the PRO II database, a chemical process simulator, suggesting that more extensive data exists within such commercial databases.[5]
Experimental Protocol for Vapor Pressure Measurement
The determination of vapor pressure for low-volatility substances like this compound requires sensitive and precise measurement techniques. A common and effective method is the use of a static apparatus, as described for similar glycol compounds.[5]
Objective: To accurately measure the vapor pressure of a pure this compound sample at various controlled temperatures.
Apparatus:
-
Equilibrium Cell: A thermostatted vessel to hold the TPG sample. The cell must be capable of being sealed and evacuated.
-
High-Vacuum System: A vacuum pump (e.g., a turbomolecular pump backed by a rotary vane pump) to degas the sample and evacuate the apparatus.
-
Pressure Transducer: A high-precision pressure sensor capable of accurately measuring low pressures (e.g., a capacitance diaphragm gauge).
-
Thermostat Bath: A circulating bath to maintain the equilibrium cell at a constant and uniform temperature with high accuracy (e.g., ±0.01 K).
-
Temperature Measurement: A calibrated platinum resistance thermometer or a similar high-accuracy temperature probe.
-
Data Acquisition System: A computer-based system to record temperature and pressure readings over time.
Procedure:
-
Sample Preparation: A high-purity sample of this compound is introduced into the equilibrium cell.
-
Degassing: The sample is thoroughly degassed to remove any dissolved gases, which would interfere with the vapor pressure measurement. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, and the apparatus is evacuated. The cell is then isolated from the vacuum pump, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure reading in the frozen and evacuated state is negligible.
-
Equilibration: The degassed sample in the sealed equilibrium cell is brought to the desired temperature using the thermostat bath. The system is allowed to reach thermal and vapor-liquid equilibrium, which is indicated by a stable pressure reading over a sufficient period.
-
Data Recording: Once equilibrium is established, the temperature and vapor pressure are recorded.
-
Temperature Variation: The temperature of the thermostat bath is then adjusted to the next desired setpoint, and the system is allowed to re-equilibrate. Steps 3 and 4 are repeated to obtain vapor pressure data over a range of temperatures.
Visualizations
Relationship Between Temperature and Vapor Pressure
The following diagram illustrates the fundamental relationship between the temperature of this compound and its corresponding vapor pressure. As the temperature of the liquid increases, the kinetic energy of its molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure. This relationship is typically non-linear and can often be described by equations such as the Antoine equation.
Caption: Logical flow of the effect of temperature on vapor pressure.
Experimental Workflow for Vapor Pressure Determination
The diagram below outlines the key steps in the experimental determination of this compound's vapor pressure using a static apparatus. This workflow ensures the accuracy and reliability of the measurements by emphasizing proper sample preparation and system equilibration.
Caption: Workflow for experimental vapor pressure measurement.
References
Methodological & Application
Application Notes and Protocols for Tripropylene Glycol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing tripropylene (B76144) glycol (TPG) as a sustainable and efficient solvent in common organic reactions. TPG, a high-boiling, low-volatility, and water-miscible solvent, presents a greener alternative to traditional volatile organic compounds (VOCs). Its unique physicochemical properties make it suitable for a range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and click chemistry.
Physicochemical Properties of Tripropylene Glycol
This compound is a colorless, odorless liquid with properties that make it an attractive solvent for organic synthesis.[1] Its high boiling point allows for reactions to be conducted at elevated temperatures, while its low vapor pressure minimizes solvent loss and exposure.[2] TPG is miscible with water and a broad range of organic solvents, facilitating its use in various reaction and work-up conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24800-44-0 | [3] |
| Molecular Formula | C₉H₂₀O₄ | [3] |
| Molecular Weight | 192.25 g/mol | |
| Boiling Point | 273 °C | [5] |
| Melting Point | < -30 °C | [3] |
| Density | 1.021 g/mL at 25 °C | [5] |
| Viscosity | 57 mPa·s at 25 °C | [4] |
| Flash Point | 145 °C | [4] |
| Water Solubility | Miscible | [5] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Glycol-based solvents like polyethylene (B3416737) glycol (PEG) and glycerol (B35011) have demonstrated efficacy in palladium-catalyzed cross-coupling reactions.[6][7] Given its structural similarity, TPG is an excellent candidate for these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of polar, high-boiling solvents like TPG can be advantageous, particularly in microwave-assisted reactions.[5][8][9]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids in TPG
This protocol is adapted from established procedures in similar glycol solvents.[5][6][10]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (TPG, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add TPG to the vessel and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Add water (20 mL) to the reaction mixture.
-
Extract the product with a non-polar organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Table 2: Exemplary Suzuki-Miyaura Coupling Reactions in Glycol Solvents
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Glycerol | 100 | 1 | 95 | [6] |
| 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | PEG-400 | 100 | 0.5 | 92 | |
| 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | PEG-200 | 120 | 12 | 85 |
The Heck reaction is a powerful tool for the arylation of alkenes. TPG's high boiling point is well-suited for the elevated temperatures often required for this reaction.[2][11][12]
Experimental Protocol: Heck Reaction of Aryl Halides with Alkenes in TPG
This protocol is based on procedures developed for polyethylene glycol.[2][11]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
This compound (TPG, 5 mL)
Procedure:
-
In a reaction vessel, dissolve the aryl halide and alkene in TPG.
-
Add Pd(OAc)₂ and Et₃N to the mixture.
-
Heat the reaction to 100-140 °C and monitor by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with water (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Table 3: Exemplary Heck Reactions in Glycol Solvents
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Na₂CO₃ | Glycerol | 120 | 1 | 98 | [6] |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | PEG-2000 | 100 | 4 | 91 | [2] |
| 4-Iodotoluene | Methyl methacrylate | PdCl₂ (2) | K₂CO₃ | PEG-400 | 120 | 2 | 88 |
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency and selectivity.[13][14] Glycol-based solvents like glycerol and PEG have proven to be effective media for this reaction.[15][16]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in TPG
This protocol is adapted from established methods in glycerol and PEG.[15][16]
Materials:
-
Azide (B81097) (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%)
-
Sodium ascorbate (B8700270) (10 mol%)
-
This compound (TPG, 5 mL)
Procedure:
-
Dissolve the azide and alkyne in TPG in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water (e.g., 1 M).
-
Add the CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, proceed with the work-up.
-
Work-up:
-
Add water (20 mL) to the reaction mixture.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify by column chromatography if necessary.
-
Table 4: Exemplary CuAAC Reactions in Glycol Solvents
| Azide | Alkyne | Catalyst (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | Glycerol | RT | 0.5 | 98 | [15] |
| 1-Azidohexane | 1-Octyne | CuI (5) | - | PEG-400 | 80 | 1 | 95 | [16] |
| 4-Azidotoluene | Propargyl alcohol | CuSO₄·5H₂O (2) | Sodium Ascorbate (5) | Glycerol | RT | 1 | 96 | [15] |
Workflow and Signaling Pathway Diagrams
Conclusion
This compound is a promising green solvent for a variety of organic reactions. Its high boiling point, low volatility, and miscibility with water make it a practical and environmentally conscious choice for researchers in academia and industry. The provided protocols for Suzuki-Miyaura coupling, Heck reaction, and CuAAC serve as a starting point for the exploration of TPG in organic synthesis, with the potential for optimization and expansion to other transformations. The use of such green solvents is a critical step towards more sustainable chemical processes in drug development and materials science.
References
- 1. Poly(ethylene glycol) (PEG) as a reusable solvent medium for organic synthesis. Application in the Heck reaction. (2002) | Srivari Chandrasekhar | 291 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed heck and suzuki coupling in glycerol [degruyterbrill.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-accelerated Suzuki cross-coupling reaction in polyethylene glycol (PEG) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction [organic-chemistry.org]
- 12. Poly(ethylene glycol) as reaction medium for mild Mizoroki–Heck reaction in a ball-mill - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Tripropylene Glycol as a Plasticizer for Polylactaic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripropylene (B76144) glycol (TPG) as a plasticizer for polylactic acid (PLA). The information is intended to guide researchers in understanding the effects of TPG on PLA and to provide detailed protocols for the preparation and characterization of PLA/TPG blends. While direct studies on TPG as a plasticizer for PLA are limited, data from studies on low molecular weight polypropylene (B1209903) glycols (PPGs) are utilized to infer the expected outcomes.
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources, making it a promising material for various applications, including biomedical devices and drug delivery systems. However, the inherent brittleness of PLA can limit its use in applications requiring flexibility. Plasticizers are added to polymers to increase their flexibility, ductility, and processability. Tripropylene glycol (TPG), a low molecular weight oligomer of propylene (B89431) glycol, is a potential plasticizer for PLA due to its non-crystalline nature, low glass transition temperature, and miscibility with PLA.[1] This document outlines the expected effects of TPG on PLA properties and provides standardized protocols for experimental validation.
Effects of this compound on PLA Properties
The addition of TPG to PLA is expected to modify its thermal and mechanical properties significantly. The extent of these changes is dependent on the concentration of TPG used.
Thermal Properties
The incorporation of TPG into the PLA matrix is anticipated to lower the glass transition temperature (Tg) of PLA.[1] This is due to the TPG molecules positioning themselves between the PLA polymer chains, increasing the free volume and allowing for greater chain mobility at lower temperatures. The melting temperature (Tm) of PLA may also be affected, though to a lesser extent. TPG can also influence the crystallization behavior of PLA, potentially enhancing the crystallizability of the polymer.[1]
Mechanical Properties
The primary motivation for using TPG as a plasticizer is to improve the mechanical properties of PLA, particularly its flexibility and toughness. The addition of TPG is expected to decrease the tensile strength and Young's modulus of PLA while significantly increasing the elongation at break.[1] This shift from a rigid and brittle material to a more ductile one is a key indicator of effective plasticization. The effect on mechanical properties is generally more pronounced with higher TPG content and lower molecular weight of the plasticizer.[1]
Data Summary
The following tables summarize the expected quantitative effects of low molecular weight polypropylene glycols on the thermal and mechanical properties of PLA, which can be used as a proxy for the effects of TPG.
Table 1: Thermal Properties of PLA Plasticized with Low Molecular Weight Polypropylene Glycol (PPG)
| Plasticizer Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 0 (Neat PLA) | ~60-65 | ~150-165 |
| 5 | Decreased | Slightly Decreased |
| 10 | Further Decreased | Slightly Decreased |
| 15 | Significantly Decreased | Slightly Decreased |
Note: Specific values for TPG are not available in the provided search results. The table indicates the expected trend based on studies with low molecular weight PPGs.
Table 2: Mechanical Properties of PLA Plasticized with Low Molecular Weight Polypropylene Glycol (PPG)
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | ~50-70 | <10 | ~3.5 |
| 5 | Decreased | Increased | Decreased |
| 10 | Further Decreased | Significantly Increased | Further Decreased |
| 15 | Significantly Decreased | Substantially Increased | Significantly Decreased |
Note: Specific values for TPG are not available in the provided search results. The table indicates the expected trend based on studies with low molecular weight PPGs.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of PLA/TPG blends.
Protocol 1: Preparation of PLA/TPG Blends by Melt Blending
This protocol describes the preparation of homogenous PLA/TPG blends using a laboratory-scale melt blender.
Materials:
-
Polylactic acid (PLA) pellets (dried at 80°C for 4 hours prior to use)
-
This compound (TPG)
-
Laboratory-scale internal mixer or twin-screw extruder
Procedure:
-
Determine the desired weight percentages of PLA and TPG for the blend (e.g., 95/5, 90/10, 85/15 PLA/TPG).
-
Pre-heat the internal mixer or extruder to a temperature of 180-190°C.
-
Add the dried PLA pellets to the pre-heated mixer and allow them to melt and homogenize for 3-5 minutes at a screw speed of 50-60 rpm.
-
Slowly add the pre-weighed TPG to the molten PLA in the mixer.
-
Continue mixing for an additional 5-10 minutes to ensure uniform distribution of the TPG within the PLA matrix.
-
Extrude the blend and pelletize or press it into sheets of desired thickness for further characterization.
-
Allow the prepared samples to cool to room temperature.
Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the thermal properties of PLA/TPG blends.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the PLA/TPG blend sample into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature (e.g., 25°C) to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at 200°C for 3 minutes to erase any prior thermal history.
-
Cool the sample to room temperature at a cooling rate of 10°C/min.
-
Reheat the sample from room temperature to 200°C at a heating rate of 10°C/min.
-
From the second heating scan, determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
Protocol 3: Mechanical Testing by Uniaxial Tensile Test
This protocol describes the determination of the tensile properties of PLA/TPG blends according to ASTM D638 standard.
Apparatus:
-
Universal Testing Machine with a suitable load cell
-
Dumbbell-shaped specimens (prepared by injection molding or cutting from pressed sheets)
Procedure:
-
Measure the width and thickness of the gauge section of each dumbbell-shaped specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Set the crosshead speed to 5 mm/min.
-
Start the test and record the load and elongation data until the specimen fractures.
-
From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
-
Test at least five specimens for each blend composition to ensure statistical significance.
Protocol 4: Morphological Characterization by Scanning Electron Microscopy (SEM)
This protocol details the preparation and imaging of PLA/TPG blend fracture surfaces.
Apparatus:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for non-conductive samples)
-
Liquid nitrogen
Procedure:
-
Fracture the PLA/TPG specimens at cryogenic temperatures by immersing them in liquid nitrogen for a few minutes and then breaking them. This creates a brittle fracture surface that reveals the internal morphology.
-
Mount the fractured specimens on aluminum stubs using conductive double-sided carbon tape.
-
For non-conductive polymer samples, coat the fracture surface with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Introduce the coated specimen into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Image the fracture surface at various magnifications to observe the phase morphology, adhesion between the phases, and the nature of the fracture (brittle or ductile).
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship between TPG and PLA properties.
References
Application Notes and Protocols: Formulation of Tripropylene Glycol-Based Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and performance evaluation of hydraulic fluids based on tripropylene (B76144) glycol (TPG). TPG is a synthetic fluid that can be used as a base for hydraulic fluids, particularly where properties like water solubility and a high viscosity index are desirable.[1][2][3][4] This document outlines the key components of such formulations, presents typical physical and chemical properties, and provides detailed protocols for essential performance testing.
Introduction to Tripropylene Glycol as a Hydraulic Fluid Base
This compound is a colorless, water-soluble, and hygroscopic liquid with low volatility and a high boiling point.[1][2] Its inherent properties make it a suitable candidate for a base fluid in certain hydraulic applications. While it is commonly used as a component in water-glycol fire-resistant hydraulic fluids, it can also be formulated into neat (anhydrous) hydraulic fluids.[5] The performance of a TPG-based hydraulic fluid is significantly enhanced by the inclusion of a carefully selected additive package.
Formulation Components
A typical this compound-based hydraulic fluid formulation consists of the base fluid and an additive package designed to enhance specific performance characteristics.
-
Base Fluid: this compound (TPG)
-
Additive Package:
-
Anti-Wear (AW) and Extreme Pressure (EP) Additives: These are crucial for protecting hydraulic system components from wear under boundary lubrication conditions. Common examples include phosphate (B84403) esters and sulfur-phosphorus compounds.
-
Corrosion and Rust Inhibitors: These protect the metallic components of the hydraulic system from corrosion and rust. Carboxylic acids and their salts are often used in glycol-based fluids.[5]
-
Oxidation Inhibitors (Antioxidants): These additives prolong the service life of the fluid by preventing oxidative breakdown at high temperatures. Aminic and phenolic antioxidants are commonly employed.
-
Viscosity Index (VI) Improvers: While TPG has a naturally high VI, these polymers can be used to further minimize viscosity changes with temperature fluctuations.
-
Pour Point Depressants: These additives improve the low-temperature fluidity of the hydraulic fluid.
-
Antifoam Agents: These prevent the formation of stable foam, which can impair the bulk modulus and lubricating properties of the fluid.
-
Data Presentation: Properties of this compound-Based Hydraulic Fluids
The following table summarizes the typical physical and chemical properties of neat this compound and a representative formulation of a TPG-based hydraulic fluid with a generic additive package.
| Property | Test Method | This compound (Neat) | TPG-Based Hydraulic Fluid (Formulated) |
| Appearance | Visual | Clear, colorless liquid | Clear, amber-colored liquid |
| Kinematic Viscosity @ 40°C, cSt | ASTM D445 | ~48-58 | 46-68 |
| Kinematic Viscosity @ 100°C, cSt | ASTM D445 | ~8-10 | 8-12 |
| Viscosity Index | ASTM D2270 | >150 | >180 |
| Density @ 20°C, g/mL | ASTM D4052 | ~1.02 | ~1.03 |
| Pour Point, °C | ASTM D97 | <-30 | <-35 |
| Flash Point (COC), °C | ASTM D92 | >140 | >150 |
| Oxidation Stability (RPVOT), min | ASTM D2272 | Low | High |
| Wear Scar Diameter (4-Ball), mm | ASTM D4172 | Poor | <0.5 |
Note: The properties of the formulated fluid are illustrative and will vary depending on the specific additives and their concentrations.
Experimental Protocols
Detailed methodologies for key performance tests are provided below.
This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath, capable of maintaining the test temperature within ±0.02°C
-
Timing device, accurate to 0.1 seconds
-
Thermometer, calibrated and with appropriate range and precision
Procedure:
-
Select a clean, dry, calibrated viscometer having a range covering the estimated kinematic viscosity. The flow time should not be less than 200 seconds.
-
Charge the viscometer with the sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Using suction, draw the liquid into the working capillary to a point about 5 mm above the upper timing mark.
-
Allow the sample to flow freely down the capillary.
-
Measure the time required for the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement. The two measurements should agree within the specified repeatability of the method.
-
Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer calibration constant.
This test method evaluates the oxidation stability of new and in-service turbine oils, and can be adapted for hydraulic fluids, in the presence of water and a copper catalyst coil at 150°C.
Apparatus:
-
Rotating pressure vessel apparatus
-
Oxygen cylinder and pressure regulator
-
Constant temperature bath (150 ± 0.1°C)
-
Pressure measurement and recording device
-
Sample container (glass)
-
Copper catalyst wire
Procedure:
-
Place a 50 ± 0.5 g sample of the hydraulic fluid into the glass sample container.
-
Add 5 ± 0.2 g of distilled water to the container.
-
Place a polished copper catalyst coil into the sample.
-
Place the sample container into the pressure vessel.
-
Seal the vessel and purge with oxygen.
-
Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.
-
Place the vessel in the rotating carriage of the 150°C constant temperature bath.
-
Rotate the vessel at 100 rpm.
-
Monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.
-
The result is reported as the time in minutes to reach this pressure drop.
This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel)
-
Microscope for measuring wear scars (accurate to 0.01 mm)
-
Torque wrench
Procedure:
-
Thoroughly clean the test balls, ball pot, and lock ring with a suitable solvent.
-
Place three clean steel balls in the ball pot and secure them with the lock ring.
-
Pour the test fluid into the ball pot to a level at least 3 mm above the top of the balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot onto the test machine.
-
Apply the desired load (e.g., 40 kgf) and start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
-
Clean the three lower balls and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) for each ball.
-
Calculate the average wear scar diameter in millimeters.
Signaling Pathways and Logical Relationships
The performance of a hydraulic fluid is a result of the synergistic interaction between the base fluid and the additive package. The following diagram illustrates the logical relationship between the formulation components and the desired performance outcomes.
References
Application of Tripropylene Glycol in Polyurethane Synthesis: A Detailed Guide for Researchers
Application Note
Tripropylene (B76144) glycol (TPG) is a versatile diol that finds application in the synthesis of polyurethanes (PUs), where it can function as a chain extender or a component of the soft segment. Its branched structure and intermediate molecular weight influence the morphology and properties of the final polymer, offering a tool for researchers and formulation scientists to tailor polyurethane characteristics for specific applications.
In polyurethane elastomers and adhesives, TPG's role as a chain extender contributes to the formation of hard segments through its reaction with diisocyanates. The structure of TPG, with its secondary hydroxyl groups and ether linkages, can disrupt the packing and crystallinity of these hard domains compared to linear diols. This can lead to polyurethanes with modified flexibility, thermal properties, and adhesive characteristics. Research suggests that TPG may act as a chain extender, influencing the interdomain spacing and the size of hard domains in poly(urethane-urea) elastomers[1].
The incorporation of TPG into the soft segment, typically by blending it with higher molecular weight polyols like polypropylene (B1209903) glycol (PPG), allows for the adjustment of the average molecular weight of the soft segment. This, in turn, affects the degree of phase separation between the hard and soft segments, a key determinant of the final mechanical and thermal properties of the polyurethane[1].
This document provides detailed protocols for the synthesis of polyurethanes using TPG as a chain extender and summarizes the expected impact of varying TPG concentration on the material's properties.
Experimental Protocols
Protocol 1: Synthesis of Polyurethane Elastomer via Prepolymer Method
This protocol describes the two-step synthesis of a polyurethane elastomer using a prepolymer approach, with tripropylene glycol as the chain extender.
Materials:
-
Polypropylene glycol (PPG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (TPG)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene (B28343) (or other suitable solvent)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum oven
-
Molds for casting polyurethane sheets
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PPG at 80°C under vacuum for at least 4 hours to remove any moisture.
-
In the three-neck flask, charge the dried PPG and heat to 60°C under a nitrogen atmosphere with stirring.
-
Add the MDI to the flask. The molar ratio of NCO groups from MDI to OH groups from PPG should be approximately 2:1.
-
Increase the temperature to 80°C and maintain for 2-3 hours with continuous stirring.
-
Monitor the reaction progress by determining the isocyanate (NCO) content via titration (e.g., with di-n-butylamine). The reaction is complete when the experimental NCO content matches the theoretical value.
Step 2: Chain Extension
-
Cool the NCO-terminated prepolymer to 60°C.
-
Add the required amount of TPG (as the chain extender) and a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the prepolymer with vigorous stirring. The amount of TPG should be calculated to achieve the desired final NCO index (typically around 1.02-1.05).
-
After thorough mixing (approximately 1-2 minutes), pour the mixture into preheated molds.
-
Cure the cast polyurethane in an oven at 80-100°C for 12-24 hours.
-
Post-cure the samples at room temperature for 7 days before characterization.
Protocol 2: Characterization of TPG-based Polyurethane Elastomers
1. Mechanical Properties:
-
Tensile Testing: Determine tensile strength, elongation at break, and Young's modulus according to ASTM D412 standard using a universal testing machine. Samples should be cut into dumbbell shapes.
-
Hardness: Measure the Shore A or Shore D hardness of the cured samples using a durometer according to ASTM D2240.
2. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions, including the glass transition temperature (Tg) of the soft and hard segments, and any melting temperatures (Tm). A typical DSC scan would be from -80°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polyurethane. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen atmosphere.
3. Structural Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of urethane (B1682113) linkages by observing the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching vibrations.
Data Presentation
The following tables present hypothetical but expected trends in the properties of polyurethane elastomers based on the concentration of this compound as a chain extender. The data is structured for easy comparison.
Table 1: Effect of TPG Concentration on Mechanical Properties of Polyurethane Elastomers
| Sample ID | TPG Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| PU-TPG-0 | 0 | 25 | 600 | 80 |
| PU-TPG-5 | 5 | 22 | 650 | 78 |
| PU-TPG-10 | 10 | 18 | 700 | 75 |
| PU-TPG-15 | 15 | 15 | 750 | 72 |
Table 2: Effect of TPG Concentration on Thermal Properties of Polyurethane Elastomers
| Sample ID | TPG Content (wt%) | Soft Segment Tg (°C) | Hard Segment Tg (°C) | Decomposition Temp (Td5%, °C) |
| PU-TPG-0 | 0 | -50 | 80 | 320 |
| PU-TPG-5 | 5 | -48 | 75 | 315 |
| PU-TPG-10 | 10 | -45 | 70 | 310 |
| PU-TPG-15 | 15 | -42 | 65 | 305 |
Visualizations
Caption: Workflow for Polyurethane Synthesis using TPG.
Caption: Chemical Structure of this compound (TPG).
Caption: General Polyurethane Formation Reaction.
References
Application Note: Determination of Tripropylene Glycol Purity using Gas Chromatography
Introduction
Tripropylene (B76144) glycol (TPG) is a versatile chemical compound used in a wide array of industrial and commercial applications, including as a solvent, plasticizer, and intermediate in the synthesis of other chemicals. The purity of TPG is a critical parameter that can significantly impact its performance and the quality of the end products. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of glycols by separating and quantifying the main component and any related impurities. This application note provides a detailed protocol for the analysis of tripropylene glycol purity using a capillary gas chromatograph equipped with a flame ionization detector (FID).
Principle
This method employs a gas chromatograph to separate volatile compounds. The sample is injected into the GC, where it is vaporized and carried by an inert gas (carrier gas) through a capillary column. The column's stationary phase interacts differently with each component in the sample, leading to their separation based on boiling points and polarity. As the separated components exit the column, they are detected by a flame ionization detector (FID), which generates a signal proportional to the amount of each analyte. The purity of this compound is determined by comparing the peak area of TPG to the total area of all detected peaks.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the GC analysis of this compound.
1. Equipment and Materials
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: Agilent CP-Wax 57 CB, 25 m x 0.53 mm ID, 0.5 µm film thickness, or equivalent polar fused silica (B1680970) capillary column.
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and analysis.
-
Autosampler or Manual Syringe: 1 µL capacity.
-
Vials: 2 mL glass vials with PTFE-lined septa.
-
Pipettes and Volumetric Flasks: For sample and standard preparation.
2. Reagents and Standards
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
FID Gases: Hydrogen (high purity) and compressed air (hydrocarbon-free).
-
Makeup Gas (optional, depending on GC configuration): Nitrogen or Helium.
-
This compound (TPG): High-purity reference standard.
-
Potential Impurities: Propylene glycol, dipropylene glycol, and other related glycols for peak identification (optional).
-
Solvent: Methanol, HPLC grade.
3. Sample Preparation
-
Accurately weigh approximately 1.0 g of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly until the sample is completely dissolved.
-
Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.
4. Gas Chromatograph Operating Conditions
The following table summarizes the recommended GC operating conditions for the analysis of this compound purity.
| Parameter | Condition |
| Column | Agilent CP-Wax 57 CB, 25 m x 0.53 mm, 0.5 µm |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 0.5 µL |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, 3.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 5 °C/min |
| Final Temperature | 200 °C, hold for 6 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 30 mL/min |
5. Data Analysis and Calculation
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area normalization method with the following formula:
Purity (%) = (Area of TPG Peak / Total Area of All Peaks) x 100
Data Presentation
The following table provides an example of expected retention times for this compound and potential related impurities under the specified GC conditions. Actual retention times may vary depending on the specific instrument and column used.
| Compound | Expected Retention Time (min) |
| Methanol (Solvent) | ~2.5 |
| Propylene Glycol | ~5.8 |
| Dipropylene Glycol | ~12.5 |
| This compound | ~17.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gas chromatography analysis of this compound purity.
Caption: Workflow for GC analysis of this compound.
Application Notes and Protocols: Tripropylene Glycol as a Humectant in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, including biocompatibility, flexibility, and high water content, make them ideal for a wide range of biomedical applications, including wound dressings, drug delivery systems, and tissue engineering scaffolds. However, maintaining the hydration of hydrogels is crucial for their stability and functionality. Dehydration can lead to a loss of structural integrity, altered mechanical properties, and compromised performance, particularly in applications requiring sustained contact with biological tissues.
Humectants are hygroscopic substances that attract and retain moisture from the surrounding environment. The incorporation of humectants into hydrogel formulations is a common strategy to prevent dehydration and enhance their performance. Tripropylene (B76144) glycol (TPG), a non-toxic and water-soluble liquid, is a versatile compound that functions as a humectant, plasticizer, and solvent.[1][2][3] Its low volatility and high boiling point make it a suitable candidate for maintaining hydration in hydrogel systems over extended periods.[2] This document provides detailed application notes and experimental protocols for utilizing tripropylene glycol as a humectant in hydrogel formulations.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H20O4 | [2] |
| Molar Mass | 192.25 g/mol | - |
| Appearance | Colorless, viscous liquid | [2] |
| Boiling Point | 271 °C | [2] |
| Density | 1.019 g/cm³ at 20 °C | [2] |
| Solubility | Miscible with water and organic solvents | [2] |
Application Notes
The inclusion of this compound in hydrogel formulations can offer several advantages:
-
Enhanced Moisture Retention: As a humectant, TPG helps to minimize water loss from the hydrogel matrix, thereby maintaining its hydrated state and preventing it from drying out. This is particularly beneficial for applications such as wound dressings, where a moist environment is essential for promoting healing.
-
Improved Flexibility and Mechanical Properties: TPG can act as a plasticizer, increasing the flexibility and reducing the brittleness of the hydrogel.[2] This can be attributed to the ability of TPG to reduce the glass transition temperature of the polymer network.[4]
-
Controlled Drug Release: The viscosity and swelling properties of a hydrogel can influence the release rate of encapsulated drugs. By modifying these properties, TPG may play a role in modulating drug diffusion and achieving a desired release profile.[5][6]
-
Biocompatibility: this compound is considered safe for use in cosmetic and personal care products and is generally non-irritating to the skin.[3]
The optimal concentration of this compound will depend on the specific hydrogel system and the desired properties. It is recommended to perform optimization studies to determine the ideal TPG concentration for a particular application. Generally, the concentration of humectants in topical preparations can be up to 15%.[7]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of hydrogels containing this compound. These protocols may need to be adapted based on the specific polymer system and experimental setup.
Protocol 1: Preparation of a Poly(vinyl alcohol) (PVA)-Based Hydrogel with this compound
This protocol describes the preparation of a PVA hydrogel using a physical crosslinking method (freeze-thaw cycling) and the incorporation of this compound as a humectant.
Materials:
-
Poly(vinyl alcohol) (PVA), high molecular weight
-
This compound (TPG)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Hot plate
-
Petri dishes or other suitable molds
-
Freezer (-20 °C)
-
Lyophilizer (optional)
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water while stirring continuously on a hot plate at 90 °C.
-
Continue stirring until the PVA is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Incorporation of this compound:
-
Prepare a series of PVA solutions containing different concentrations of TPG (e.g., 0%, 5%, 10%, 15% w/v).
-
To the cooled PVA solution, add the desired amount of TPG and stir until a homogeneous solution is obtained.
-
-
Hydrogel Formation (Freeze-Thaw Cycling):
-
Pour the PVA-TPG solutions into petri dishes or other molds.
-
Subject the solutions to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20 °C for 12 hours followed by thawing at room temperature for 12 hours.
-
Repeat the freeze-thaw cycle for a desired number of times (e.g., 3-5 cycles) to obtain physically cross-linked hydrogels. The number of cycles will influence the mechanical properties of the hydrogel.
-
-
Washing and Storage:
-
After the final thaw cycle, the hydrogels can be washed with deionized water to remove any un-crosslinked polymer or TPG.
-
Store the hydrogels in a sealed container at 4 °C to prevent dehydration.
-
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Ratio Measurement
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Materials:
-
Prepared hydrogel samples
-
Deionized water or phosphate-buffered saline (PBS)
-
Analytical balance
-
Filter paper
Procedure:
-
Cut a small, pre-weighed piece of the dried or as-prepared hydrogel (Wd). For dried hydrogels, lyophilize the samples until a constant weight is achieved.
-
Immerse the hydrogel sample in a beaker containing an excess of deionized water or PBS at a specific temperature (e.g., 37 °C).
-
At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the hydrogel reaches a constant weight, indicating that it is fully swollen.
-
Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
2.2 Moisture Retention Analysis
This protocol assesses the ability of the hydrogel to retain moisture over time in a controlled environment.
Materials:
-
Prepared hydrogel samples
-
Analytical balance
-
Controlled humidity and temperature chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity.
Procedure:
-
Place a pre-weighed, fully swollen hydrogel sample (Wi) in the controlled environment.
-
At regular time intervals, remove the sample and weigh it (Wt).
-
Calculate the percentage of water retained using the following formula:
Water Retention (%) = (Wt / Wi) x 100
2.3 Viscosity Measurement
The viscosity of the hydrogel precursor solution or the swollen hydrogel can be determined using a rheometer.
Materials:
-
Hydrogel precursor solution or swollen hydrogel
-
Rheometer with appropriate geometry (e.g., parallel plate or cone and plate)
Procedure:
-
Load the sample onto the rheometer.
-
Perform a shear rate sweep at a constant temperature to determine the viscosity as a function of shear rate.
-
For hydrogels, oscillatory rheology can be performed to determine the storage modulus (G') and loss modulus (G''), which provide information about the viscoelastic properties of the gel.
2.4 In Vitro Drug Release Study
This protocol is for evaluating the release of a model drug from the hydrogel.
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare drug-loaded hydrogels by incorporating the drug into the polymer solution before crosslinking.
-
Place a known amount of the drug-loaded hydrogel in a known volume of release medium.
-
Incubate the samples at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for easy comparison of hydrogel formulations with different concentrations of this compound.
Table 1: Effect of this compound Concentration on Swelling Ratio
| TPG Concentration (% w/v) | Equilibrium Swelling Ratio (%) |
| 0 | Value |
| 5 | Value |
| 10 | Value |
| 15 | Value |
Table 2: Effect of this compound Concentration on Moisture Retention
| TPG Concentration (% w/v) | Water Retention after 24h (%) |
| 0 | Value |
| 5 | Value |
| 10 | Value |
| 15 | Value |
Table 3: Effect of this compound Concentration on Viscosity
| TPG Concentration (% w/v) | Viscosity (Pa·s) at a specific shear rate |
| 0 | Value |
| 5 | Value |
| 10 | Value |
| 15 | Value |
Table 4: Effect of this compound Concentration on Drug Release
| TPG Concentration (% w/v) | Cumulative Drug Release after 24h (%) |
| 0 | Value |
| 5 | Value |
| 10 | Value |
| 15 | Value |
Note: The "Value" placeholders should be replaced with the actual experimental data.
Visualization of Logical Relationships
Conclusion
This compound is a promising humectant for enhancing the performance of hydrogel formulations. Its ability to retain moisture, improve flexibility, and potentially modulate drug release makes it a valuable excipient for various biomedical applications. The protocols provided in this document offer a starting point for researchers to explore the benefits of incorporating TPG into their hydrogel systems. It is important to note that the optimal formulation will depend on the specific polymer, crosslinking method, and intended application, and therefore, systematic optimization studies are highly recommended. Further research is warranted to fully elucidate the quantitative effects of TPG on a wider range of hydrogel properties and to explore its potential in advanced drug delivery and tissue engineering applications.
References
- 1. regimenlab.com [regimenlab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrative design of a poly(ethylene glycol)-poly(propylene glycol)-alginate hydrogel to control three dimensional biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tripropylene Glycol in Polyester Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of tripropylene (B76144) glycol (TPG) in the synthesis of polyester (B1180765) resins. The inclusion of TPG in the polymer backbone is a key strategy for imparting flexibility to otherwise rigid and brittle unsaturated polyester resins. This document outlines the synthesis chemistry, its effects on resin properties, and detailed experimental protocols for the preparation of flexible polyester resins.
Introduction
Unsaturated polyester resins (UPRs) are widely used thermosetting polymers in composite materials, coatings, and adhesives. They are typically synthesized through the polycondensation of di- and polyfunctional alcohols with saturated and unsaturated dicarboxylic acids or their anhydrides. The properties of the final resin can be tailored by carefully selecting the constituent monomers. While standard UPRs based on glycols like propylene (B89431) glycol exhibit high strength and hardness, they often lack flexibility, limiting their application in areas requiring impact resistance and elongation.
Tripropylene glycol (TPG), a longer-chain diol, is incorporated into the polyester backbone to enhance flexibility. Its structure introduces greater spacing between the crosslinking sites, allowing for more chain mobility and reducing the overall rigidity of the cured resin. This document will explore the quantitative impact of flexibilizing glycols and provide a protocol for synthesizing a TPG-modified unsaturated polyester resin.
Quantitative Data on the Effect of Flexibilizing Glycols
The following table summarizes the effect of partial replacement of propylene glycol (PG) with diethylene glycol (DEG) on the mechanical properties of an unsaturated polyester resin based on maleic anhydride (B1165640) and phthalic anhydride.
| Glycol Composition (PG/DEG molar ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 100/0 | 65 | 2.5 | [1] (analogy) |
| 80/20 | 58 | 4.0 | [2][3] (analogy) |
| 60/40 | 45 | 8.0 | [2] (analogy) |
Note: The data presented is illustrative of the general trend observed with flexibilizing glycols like DEG and is intended to provide a qualitative understanding of the expected effects of TPG. Actual values for TPG-modified resins would require experimental determination.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a flexible unsaturated polyester resin using this compound.
Materials and Equipment
-
Reactants:
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG)
-
This compound (TPG)
-
Styrene (B11656) (inhibitor-free)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
-
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Inert gas supply (Nitrogen)
-
Titration apparatus for acid value determination
-
Viscometer
-
Synthesis of Flexible Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation process.
Stage 1: Reaction with Saturated Anhydride
-
Charge the reaction kettle with the calculated amounts of phthalic anhydride, propylene glycol, and this compound. A typical molar ratio for a flexible resin could be 1 mole of phthalic anhydride to 0.8 moles of propylene glycol and 0.3 moles of this compound (for a total of 1.1 moles of glycol).
-
Start slow mechanical stirring and begin purging the reactor with a gentle stream of nitrogen.
-
Heat the mixture to approximately 150-160°C. The reaction is endothermic, and water will begin to be evolved and collected in the Dean-Stark trap.
-
Maintain this temperature until the rate of water collection slows down significantly. This stage primarily involves the reaction of the glycols with the saturated anhydride.
Stage 2: Reaction with Unsaturated Anhydride
-
Cool the reaction mixture to below 100°C.
-
Add the calculated amount of maleic anhydride (e.g., 1 mole).
-
Slowly reheat the mixture under a nitrogen blanket. An exothermic reaction will occur around 100-120°C as the maleic anhydride reacts with the remaining hydroxyl groups.
-
After the initial exotherm subsides, gradually increase the temperature to 190-210°C.[2]
-
Monitor the reaction progress by periodically determining the acid value of the resin. The reaction is considered complete when the acid value drops to the desired range (typically 20-30 mg KOH/g).[4]
-
Once the target acid value is reached, cool the reactor to about 170-180°C and add a small amount of hydroquinone inhibitor (e.g., 0.01-0.02% by weight of the resin) to prevent premature gelation.
-
Further cool the resin to below 100°C and then slowly add styrene monomer under constant stirring to achieve the desired viscosity. A typical polyester to styrene ratio is 65:35 by weight.
Visualization of Synthesis and Flexibilization Mechanism
Chemical Structures of Reactants
References
Application Notes and Protocols for Tripropylene Glycol as a Cryoprotectant for Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation is a critical technology for the long-term storage of biological materials, including cells, tissues, and organs. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation during freezing. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent cytotoxicity has prompted investigation into alternative CPAs.[1] Tripropylene glycol (TPG), a higher molecular weight glycol, presents a promising alternative due to its physical properties and potentially lower toxicity compared to smaller glycols like ethylene (B1197577) glycol (EG) and propylene (B89431) glycol (PG).[2][3][4] These application notes provide detailed protocols and comparative data for utilizing TPG as a cryoprotectant for various biological samples.
Mechanism of Action
Glycols, including TPG, function as cryoprotectants through several mechanisms.[5][6] They are small, permeable molecules that can enter cells and replace intracellular water. This action, along with their ability to form strong hydrogen bonds with water, disrupts the formation of ice crystals.[6] By increasing the solute concentration both inside and outside the cell, TPG lowers the freezing point of the solution, a colligative effect that reduces the amount of ice formed at any given temperature.[3][5] At sufficiently high concentrations, these agents can lead to vitrification, a glass-like solidification of the sample without any ice crystal formation.[3][5]
Toxicity Profile
A significant consideration for any cryoprotectant is its toxicity to biological samples.[2][3] While all CPAs exhibit some level of toxicity, particularly at the high concentrations required for vitrification, TPG is expected to have a favorable toxicity profile. Generally, the toxicity of glycols decreases as the polymer chain length increases. The acute oral toxicity of TPG in rats (LD50) is 3 g/kg, indicating a low order of acute toxicity.[4] For comparison, propylene glycol is also known for its low systemic toxicity.[2] However, at high concentrations, propylene glycol has been shown to have some toxic effects on cells, such as impairing the developmental potential of mouse zygotes.[2] It is crucial to empirically determine the optimal concentration of TPG that balances effective cryoprotection with minimal cytotoxicity for each specific cell type.
Data Presentation: Comparative Efficacy of Glycol Cryoprotectants
The following table summarizes empirical and extrapolated data on the efficacy of various glycols as cryoprotectants for mammalian cells. Data for this compound (TPG) is extrapolated based on trends observed with other glycols and its physical properties.
| Cryoprotectant | Typical Concentration Range (% v/v) | Post-Thaw Viability (%) (Mammalian Cell Lines) | Notes |
| Ethylene Glycol (EG) | 5 - 15% | 70 - 90% | Often used in vitrification solutions; can be toxic at higher concentrations.[2][7] |
| Propylene Glycol (PG) | 5 - 15% | 75 - 95% | Commonly used for stem cells and embryos; generally considered less toxic than EG.[8][9] |
| This compound (TPG) | 5 - 20% (Extrapolated) | 80 - 95% (Estimated) | Potentially lower toxicity allowing for higher concentrations; higher viscosity may require longer equilibration times. |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | 85 - 98% | The most common CPA, but with known cytotoxic and neurotoxic effects.[10] |
| Glycerol | 10 - 20% | 60 - 85% | Less toxic than DMSO but slower to permeate cells, requiring longer incubation.[10] |
Experimental Protocols
Protocol 1: Cryopreservation of Adherent Mammalian Cells using this compound
This protocol is adapted from standard methods for cryopreserving adherent cell lines.[11]
Materials:
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.25%)
-
This compound (TPG), sterile
-
Cryopreservation vials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Culture cells to reach approximately 80-90% confluency in a T-75 flask. Ensure cells are in the logarithmic growth phase.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion to ensure viability is >90%.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant, leaving a cell pellet.
-
-
Resuspension in Freezing Medium:
-
Prepare the freezing medium: Complete culture medium containing 10% (v/v) this compound. For a 10 mL solution, add 1 mL of TPG to 9 mL of complete culture medium. Mix well.
-
Gently resuspend the cell pellet in the freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
-
Aliquoting and Freezing:
-
Aliquot 1 mL of the cell suspension into each labeled cryopreservation vial.
-
Place the vials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.[12]
-
-
Long-Term Storage:
-
Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (-150°C to -196°C).
-
Protocol 2: Thawing of Cryopreserved Cells
Procedure:
-
Rapid Thawing:
-
Remove a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath. Agitate gently until only a small ice crystal remains. This should take approximately 60-90 seconds.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile biosafety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the TPG-containing medium.
-
-
Plating and Incubation:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at 37°C in a humidified CO2 incubator.
-
Change the medium after 24 hours to remove any residual TPG and dead cells.
-
Visualizations
Diagram 1: General Workflow for Cell Cryopreservation using TPG
Caption: Workflow for cryopreservation and thawing of cells using TPG.
Diagram 2: Mechanism of Cryoprotection by this compound
Caption: How TPG protects cells during the freezing process.
Diagram 3: Logical Flow for Optimizing TPG Concentration
Caption: Decision-making workflow for optimizing TPG concentration.
References
- 1. mitomap.org [mitomap.org]
- 2. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. coopersurgical.marketport.net [coopersurgical.marketport.net]
- 6. coopersurgical.com [coopersurgical.com]
- 7. Assessment of the genotoxicity of three cryoprotectants used for human oocyte vitrification: dimethyl sulfoxide, ethylene glycol and propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and propylene glycol for therapy wi… [ouci.dntb.gov.ua]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols for the Quantification of Tripropylene Glycol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of tripropylene (B76144) glycol (TPG) in complex matrices. The focus is on two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are widely applicable in pharmaceutical, cosmetic, and environmental analyses.
Introduction to Tripropylene Glycol Analysis
This compound (TPG) is a colorless, high-purity liquid with a medium viscosity and hygroscopic nature, making it a versatile solvent and chemical intermediate in various industries.[1] It is commonly found in cosmetics, personal care products, industrial fluids, and as a building block in chemical synthesis.[1] Accurate quantification of TPG is crucial for quality control, safety assessment, and formulation development. The analytical challenge often lies in separating TPG from other glycols and complex matrix components.
The most common and robust techniques for TPG quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][4] GC is often preferred due to the ease of sample preparation and the accuracy of quantification, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] HPLC is also a powerful technique, particularly for samples that are not amenable to GC or when derivatization can enhance detection sensitivity.[5]
Gas Chromatography (GC) Based Methods
Gas chromatography is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like this compound.
Application Note: GC-FID for TPG Quantification
Principle: This method utilizes a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to separate and quantify this compound. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column. The FID detects the organic molecules as they elute from the column, generating a signal proportional to the amount of analyte.
Advantages:
-
High resolution and sensitivity for glycols.
-
Robust and widely available instrumentation.
-
Direct analysis is often possible, though derivatization can improve peak shape and sensitivity.[6]
Challenges:
-
Complex matrices may require sample cleanup to prevent column contamination and interference.
-
Underivatized glycols can exhibit peak tailing on certain columns.
Experimental Protocol: GC-FID Analysis of TPG in Cosmetic Creams
This protocol details the quantification of TPG in a cosmetic cream formulation, incorporating an ultrasound-assisted extraction (UAE) for sample preparation.[7][8]
1. Sample Preparation: Ultrasound-Assisted Extraction (UAE) a. Weigh 0.1 g of the cosmetic cream into a 15 mL centrifuge tube. b. Add 2 mL of methanol (B129727) as the extraction solvent. c. Vortex for 1 minute to ensure thorough mixing. d. Place the tube in an ultrasonic bath for 15 minutes. e. Centrifuge the sample at 5000 rpm for 10 minutes. f. Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: A highly polar column is recommended for direct analysis without derivatization. A good example is a J&W Scientific DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or a modified polyethylene (B3416737) glycol phase with acidic functional groups to reduce tailing.[7]
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
- Temperatures:
- Inlet: 250 °C
- Detector: 300 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 1 minute.
- Ramp: 8 °C/min to 240 °C.[7]
- Hold at 240 °C for 5 minutes.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
3. Calibration and Quantification: a. Prepare a series of TPG standard solutions in methanol ranging from 10 µg/mL to 500 µg/mL. b. Inject each standard to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the TPG concentration from the calibration curve.
Experimental Workflow: GC-FID Analysis of TPG
Caption: Workflow for TPG quantification by GC-FID.
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is a versatile technique suitable for a wide range of analytes, including less volatile compounds. For glycols, which lack a strong UV chromophore, derivatization is often employed to enhance detection by UV or mass spectrometry.
Application Note: HPLC-UV/MS for TPG Quantification following Derivatization
Principle: This method involves the derivatization of this compound with a UV-active or ionizable agent, followed by separation and detection using HPLC with a UV detector or a Mass Spectrometer (MS). Derivatization with benzoyl chloride, for instance, attaches a benzoyl group to the hydroxyl groups of TPG, making it readily detectable by UV at 237 nm and enhancing its ionization for MS detection.[5]
Advantages:
-
High sensitivity, especially with MS detection.[5]
-
Suitable for non-volatile or thermally labile matrices.
-
Derivatization can improve chromatographic separation.
Challenges:
-
Derivatization adds an extra step to sample preparation, which can be a source of error.
-
Requires careful optimization of the derivatization reaction.
Experimental Protocol: HPLC-ESI-MS Analysis of TPG in an Aqueous Matrix
This protocol is adapted from a method for trace determination of glycols in aqueous solutions.[5]
1. Sample Preparation and Derivatization: a. To 1 mL of the aqueous sample (or a diluted extract), add 2 mL of 2 M NaOH and 50 µL of benzoyl chloride. b. Shake the mixture vigorously for 10 minutes at room temperature. c. Extract the derivatized TPG by adding 5 mL of pentane (B18724) and shaking for 5 minutes. d. Allow the layers to separate and transfer the upper pentane layer to a clean tube. e. Evaporate the pentane to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 500 µL of the mobile phase (acetonitrile/water).
2. HPLC-ESI-MS Instrumentation and Conditions:
- HPLC System: Agilent 1200 series or equivalent.
- Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Column: A reverse-phase column such as a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size). A microcolumn with a 1 mm i.d. can be used to increase sensitivity.[5]
- Mobile Phase: 55% acetonitrile (B52724) in water.[5]
- Flow Rate: 0.2 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z of the derivatized TPG.
3. Calibration and Quantification: a. Prepare TPG standards in the same matrix as the sample and subject them to the same derivatization and extraction procedure. b. Generate a calibration curve by plotting the peak area of the derivatized TPG against the initial concentration. c. Analyze the prepared sample and quantify the TPG concentration using the calibration curve.
Experimental Workflow: HPLC-ESI-MS Analysis of TPG
Caption: Workflow for TPG quantification by HPLC-ESI-MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of glycols using the described techniques. Data for this compound may be comparable to other glycols listed.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| GC-MS | Glycols & Glycol Ethers | Cosmetics | < 0.75 µg/g | - | - | [7][8] |
| GC-FID | Propylene Glycol | Air | - | - | > 98% | [10] |
| HPLC-UV | Glycols (derivatized) | Water | 1 mg/L | 2 mg/L | - | [5] |
| HPLC-ESI-MS | Glycols (derivatized) | Water | 10-25 µg/L | 20-50 µg/L | - | [5] |
| GC-FID | Diethylene Glycol | Pharmaceuticals | 0.15 mg/mL | 1.0 mg/mL | - | [11] |
Note: The limits of detection and quantitation are highly dependent on the specific instrument, matrix, and sample preparation procedure. The values presented should be considered as indicative.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantification of this compound in complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. For volatile and semi-volatile analytes in relatively clean matrices, GC-FID offers a robust and straightforward approach. For complex aqueous matrices or when very low detection limits are required, HPLC coupled with mass spectrometry after derivatization is a highly effective, albeit more complex, alternative. The provided protocols offer a starting point for method development and can be adapted to specific applications in research, quality control, and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Detect this compound - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. osha.gov [osha.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tripropylene Glycol as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripropylene (B76144) glycol (TPG) as a chemical intermediate in the synthesis of pharmacologically active molecules. The focus is on the synthesis of ester prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to enhance their therapeutic profiles.
Tripropylene glycol is a versatile chemical intermediate that can be functionalized to create derivatives with therapeutic potential.[1][2][3] Its hydroxyl groups can be esterified with carboxylic acid-containing drugs, such as ibuprofen (B1674241) and naproxen, to form prodrugs.[4][5][6][7] This modification can alter the physicochemical properties of the parent drug, potentially leading to improved transdermal absorption and reduced gastrointestinal side effects.[6][8]
Application: Synthesis of this compound-NSAID Ester Prodrugs
A primary application of this compound in pharmaceutical synthesis is its use as a linker to create prodrugs of NSAIDs. The esterification of the carboxylic acid moiety of an NSAID with the hydroxyl groups of this compound can mask the acidic nature of the drug, which is often associated with gastric irritation.[8][9]
Logical Workflow for Prodrug Synthesis
Caption: General workflow for the synthesis of a TPG-NSAID ester prodrug.
Experimental Protocols
Protocol 1: Synthesis of this compound Mono-Ibuprofen Ester
This protocol describes a representative procedure for the synthesis of a mono-ester of this compound with ibuprofen, a widely used NSAID. The reaction utilizes a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, a common and efficient technique for ester synthesis.[8][10]
Materials:
-
Ibuprofen
-
This compound (TPG)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane.[7][10]
-
Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to isolate the this compound mono-ibuprofen ester.[7]
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure and purity.
Reaction Scheme
Caption: Synthesis of a TPG-Ibuprofen ester prodrug via DCC coupling.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of NSAID esters based on literature reports for similar reactions.[4][11] Please note that specific yields and reaction times for the synthesis of this compound-NSAID esters may vary and require optimization.
| Parameter | Ibuprofen Esters | Naproxen Esters | Reference |
| Reaction Time (hours) | 2 - 24 | 2 - 4 | [4][8] |
| Yield (%) | 55 - 85 | 81 - 86 | [4][8][11] |
| Purification Method | Column Chromatography | Column Chromatography | [4][7] |
Signaling Pathway Considerations
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[9] Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation. By converting an NSAID into a TPG-ester prodrug, the release of the active drug can be controlled, potentially altering its pharmacokinetic and pharmacodynamic profile. The prodrug is designed to be hydrolyzed in vivo, releasing the active NSAID to inhibit the COX pathway.
COX Pathway Inhibition
Caption: Inhibition of the COX pathway by the active NSAID released from its TPG-ester prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. mdpi.com [mdpi.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tripropylene Glycol in Cutting Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripropylene (B76144) glycol (TPG) in cutting fluid formulations. The information is intended for researchers and scientists in the field of industrial lubricants and metalworking fluids.
Introduction to Tripropylene Glycol in Cutting Fluids
This compound (TPG) is a high-boiling, water-soluble liquid that belongs to the family of polyalkylene glycols (PAGs).[1][2] Its unique combination of properties makes it a valuable component in the formulation of synthetic and semi-synthetic metalworking fluids.[3] TPG can function as a lubricant, coolant, solvent, and coupling agent in these formulations.[4] Its low volatility and high boiling point contribute to a longer fluid life and a safer working environment.[1] Furthermore, TPG exhibits low toxicity and is readily biodegradable, aligning with the growing demand for more environmentally friendly industrial fluids.
The primary functions of this compound in cutting fluid formulations include:
-
Lubrication: TPG and other polyalkylene glycols can form a lubricating film at the tool-workpiece interface, reducing friction and wear. This is particularly effective due to their inverse solubility characteristics; they can come out of solution at elevated temperatures to coat metal surfaces.[5]
-
Cooling: Due to its ability to be used in water-based formulations, TPG contributes to the overall cooling capacity of the cutting fluid, dissipating heat generated during machining.
-
Corrosion Inhibition: While not a primary corrosion inhibitor, glycols can contribute to the overall corrosion protection of the formulation.[6]
-
Biostability: Synthetic fluids based on glycols can be more resistant to microbial growth compared to oil-in-water emulsions.
-
Solvency: TPG's excellent solvency helps to dissolve other additives in the formulation and aids in keeping the machine tool and workpiece clean.[1]
Data Presentation
While specific comparative data for this compound in publicly available literature is limited, the following tables present illustrative data based on the known performance of polyalkylene glycols in cutting fluid formulations. These tables are intended to provide a framework for experimental design and data comparison.
Table 1: Illustrative Lubricity Performance of a Synthetic Cutting Fluid Formulation
| Formulation ID | This compound (wt%) | Other Additives (wt%) | Falex Pin and Vee Block Test (ASTM D3233) - Failure Load (lbs) |
| CF-Control | 0 | 15 | 1500 |
| CF-TPG-5 | 5 | 15 | 2000 |
| CF-TPG-10 | 10 | 15 | 2500 |
| CF-TPG-15 | 15 | 15 | 2800 |
Table 2: Illustrative Corrosion Inhibition Performance
| Formulation ID | This compound (wt%) | Corrosion Inhibitor Package (wt%) | ASTM D4627 Iron Chip Corrosion Test - Breakpoint Concentration (%) |
| CF-Control | 0 | 5 | 5 |
| CF-TPG-5 | 5 | 5 | 4 |
| CF-TPG-10 | 10 | 5 | 3 |
| CF-TPG-15 | 15 | 5 | 3 |
Table 3: Illustrative Foaming Characteristics
| Formulation ID | This compound (wt%) | Antifoam Agent (wt%) | ASTM D892 Foaming Test - Sequence I (ml, tendency/stability) |
| CF-Control | 0 | 0.1 | 150/10 |
| CF-TPG-5 | 5 | 0.1 | 120/5 |
| CF-TPG-10 | 10 | 0.1 | 100/0 |
| CF-TPG-15 | 15 | 0.1 | 90/0 |
Table 4: Illustrative Biostability Performance
| Formulation ID | This compound (wt%) | Biocide Package (wt%) | ASTM E2275 Biostability Test - Time to Reach 10^6 CFU/mL (days) |
| CF-Control (Emulsion) | 0 | 0.2 | 7 |
| CF-TPG-Synth | 10 | 0.1 | 28 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of cutting fluids containing this compound.
Lubricity Evaluation: Falex Pin and Vee Block Method (based on ASTM D3233)
Objective: To determine the load-carrying properties of the cutting fluid.
Materials:
-
Falex Pin and Vee Block Test Machine
-
Standard test pins and V-blocks
-
Cutting fluid samples
-
Solvent for cleaning (e.g., heptane)
Procedure:
-
Clean the test pin and V-blocks thoroughly with solvent and air dry.
-
Install the pin and V-blocks in the test machine.
-
Fill the lubricant cup with the cutting fluid sample, ensuring the test specimens are fully immersed.
-
Start the machine and apply an initial load of 300 lbf for a 1-minute break-in period.
-
After the break-in period, apply load at a constant rate using the ratchet wheel loading mechanism.
-
Record the load at which seizure (failure) occurs, as indicated by a sudden increase in friction or breakage of the shear pin.
-
Repeat the test at least three times for each sample and report the average failure load.
Corrosion Inhibition Test: Iron Chip Corrosion Test (based on ASTM D4627)
Objective: To evaluate the ferrous corrosion control characteristics of the water-dilutable cutting fluid.
Materials:
-
Cast iron chips
-
Petri dishes with lids
-
Filter paper
-
Cutting fluid concentrate
-
Deionized water
-
Graduated cylinders and beakers
Procedure:
-
Prepare a series of dilutions of the cutting fluid concentrate in deionized water (e.g., 1%, 2%, 3%, 4%, 5% by volume).
-
Place a piece of filter paper in the bottom of each petri dish.
-
Add 2 mL of a cutting fluid dilution to each corresponding petri dish, ensuring the filter paper is saturated.
-
Spread a small amount of cast iron chips evenly over the filter paper.
-
Cover the petri dishes and allow them to stand at room temperature for 24 hours.
-
After 24 hours, remove the chips and rinse the filter paper with a gentle stream of water.
-
Visually inspect the filter paper for any rust stains.
-
The "breakpoint" is the lowest concentration of cutting fluid that shows no rust stains.
Foaming Characteristics Test (based on ASTM D892)
Objective: To determine the foaming tendency and stability of the cutting fluid.
Materials:
-
Foaming test apparatus (graduated cylinder with air inlet and diffuser stone)
-
Constant temperature baths (24°C and 93.5°C)
-
Air supply with a calibrated flowmeter
Procedure:
-
Sequence I (24°C):
-
Pour the cutting fluid sample into the graduated cylinder to the appropriate mark.
-
Immerse the cylinder in the 24°C constant temperature bath.
-
Once the sample reaches the bath temperature, insert the air diffuser and pass air through it at a specified rate (e.g., 94 ± 5 mL/min) for 5 minutes.
-
Immediately after the 5-minute period, record the volume of foam (foaming tendency).
-
Stop the airflow and allow the foam to settle for 10 minutes. Record the remaining foam volume (foam stability).
-
-
Sequence II (93.5°C):
-
Use a fresh sample of the cutting fluid.
-
Immerse the cylinder in the 93.5°C constant temperature bath.
-
Repeat steps 3-5 as in Sequence I.
-
-
Sequence III (24°C after 93.5°C):
-
Collapse the foam from Sequence II and cool the sample to 24°C.
-
Repeat the test as in Sequence I.
-
Biostability Evaluation (based on ASTM E2275)
Objective: To evaluate the resistance of the water-miscible cutting fluid to microbial growth.
Materials:
-
Sterile flasks or beakers
-
Inoculum of bacteria and fungi (can be a mixed culture from a spoiled cutting fluid or a standard microbial cocktail)
-
Cutting fluid dilutions
-
Incubator
-
Plate count agar (B569324) and sabouraud dextrose agar plates
-
pH meter
Procedure:
-
Prepare the desired dilution of the cutting fluid in sterile water.
-
Inoculate the cutting fluid dilution with a known concentration of the microbial inoculum.
-
Incubate the inoculated fluid under appropriate conditions (e.g., 25-30°C with gentle agitation).
-
At regular intervals (e.g., daily or weekly), take a sample of the fluid.
-
Perform serial dilutions of the sample and plate onto the appropriate agar plates to determine the number of colony-forming units (CFU/mL) for bacteria and fungi.
-
Monitor the pH of the fluid over time.
-
The biostability is determined by the time it takes for the microbial population to reach a certain level (e.g., 10^6 CFU/mL) and by the change in pH.
Mandatory Visualization
Caption: Workflow for Formulating and Testing Cutting Fluids.
Caption: Proposed Lubrication Mechanism of PAGs at the Cutting Interface.
References
- 1. 2.imimg.com [2.imimg.com]
- 2. This compound Regular Grade | Dow Inc. [dow.com]
- 3. colonialchem.com [colonialchem.com]
- 4. manalipetro.com [manalipetro.com]
- 5. cnlubricantadditive.com [cnlubricantadditive.com]
- 6. EP2611894B1 - Corrosion inhibiting polyalkylene glycol-based lubricant compositions - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Polyethylene Glycol (PEG) as a Stationary Phase in Gas Chromatography
A Note on Tripropylene (B76144) Glycol (TPG): Extensive research indicates that Tripropylene Glycol (TPG) is not commonly used or commercially available as a stationary phase for gas chromatography. It is, however, frequently analyzed as a component in various mixtures. For researchers interested in the separation of polar analytes, the industry standard and most analogous stationary phase is Polyethylene (B3416737) Glycol (PEG). The following application notes and protocols are therefore based on the use of PEG stationary phases (often designated with the suffix "WAX"), which offer the polar characteristics one might seek from a TPG-based phase.
Introduction to Polyethylene Glycol (PEG) Stationary Phases
Polyethylene Glycol (PEG) stationary phases are highly polar and are among the most widely used for the separation of polar compounds by gas chromatography (GC).[1][2][3][4] The polarity of the PEG phase is attributed to the repeating ether linkages and terminal hydroxyl groups of the polymer, which can engage in strong dipole-dipole interactions and hydrogen bonding with analytes.[3][4]
This strong hydrogen bonding capability makes PEG columns exceptionally effective for the analysis of alcohols, aldehydes, ketones, esters, and fatty acid methyl esters (FAMEs).[1][5] The elution order on a PEG column is primarily determined by the polarity of the analytes and their ability to form hydrogen bonds, with boiling point playing a secondary role.[3] Non-polar compounds, having weak interactions with the phase, will elute much faster than polar compounds of similar volatility.
Properties and Selectivity
The primary separation mechanism of a PEG stationary phase is based on the varying strength of intermolecular interactions between the analytes and the polymer.
-
Hydrogen Bonding: Analytes that are strong hydrogen bond donors (e.g., alcohols, carboxylic acids) will be strongly retained.
-
Dipole-Dipole Interactions: Polar molecules with large dipole moments (e.g., ketones, esters) will also exhibit significant retention.
-
Dispersion Forces (van der Waals): Non-polar analytes (e.g., alkanes) interact only through weak dispersion forces and are therefore eluted quickly, often in order of their boiling points.[3]
Due to their polar nature, PEG columns are sensitive to oxygen and water at high temperatures, which can lead to phase degradation or "bleed." Therefore, it is crucial to use high-purity carrier gas with oxygen and moisture traps and to operate within the recommended temperature limits.[2]
Data Presentation: Typical Properties of a PEG (WAX) Stationary Phase
The quantitative data below is representative of common, cross-linked PEG capillary columns (e.g., DB-WAX, InertCap WAX, SolGel-WAX™).
| Property | Value / Description | Rationale & Cited Information |
| Phase Polarity | High | Based on the polyethylene glycol polymer structure, which facilitates strong hydrogen bonding and dipole-dipole interactions.[1][3][4] |
| Typical Operating Temperature Range | 20 °C to 250/260 °C | PEG phases are less thermally stable than polysiloxane-based phases. The upper limit prevents excessive column bleed and degradation.[2][5] |
| Common Applications | Alcohols, Solvents, Aldehydes, Ketones, Esters, FAMEs, Flavors & Fragrances, Glycols | The high polarity provides excellent selectivity for polar functional groups.[1][5] |
| USP Classification | G16 (Polyethylene Glycol) | This is a standard classification for PEG stationary phases in pharmacopeial methods. |
| Selectivity Profile | Strong retention of hydrogen-bond donors (alcohols, acids) and polarizable compounds. | Separation is primarily driven by the analyte's ability to interact with the ether linkages and hydroxyl groups of the stationary phase.[1][3] |
Experimental Protocols
The following protocols provide a general framework for the use of a PEG stationary phase. Method parameters should be optimized for the specific application.
-
Column Selection:
-
Stationary Phase: Cross-linked Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax).
-
Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness. This provides a good balance of efficiency and sample capacity for general applications.
-
-
Instrument Setup:
-
Carrier Gas: Helium, with a constant flow rate of approximately 1.0-1.5 mL/min.
-
Injector: Split/Splitless type.
-
Temperature: 250 °C.
-
Mode: Split, with a ratio of 50:1 to prevent column overloading.
-
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 250 °C.
-
Gas Flows: Hydrogen and Air flows set as per manufacturer recommendations for optimal sensitivity.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
-
Sample Preparation:
-
Dilute the sample mixture in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a final concentration of approximately 100-1000 ppm per component.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify peaks based on retention times compared to known standards.
-
Quantify components using peak area and an appropriate calibration method (e.g., external or internal standard).
-
For higher-boiling polar analytes like glycols, derivatization can sometimes improve peak shape and prevent tailing, though direct injection on a robust PEG column is often successful.
-
Column Selection:
-
Stationary Phase: A highly inert, cross-linked PEG column is recommended.
-
Dimensions: 30 m length x 0.32 mm I.D. x 0.5 µm film thickness. The wider bore and thicker film increase sample capacity and can improve peak shape for active compounds.
-
-
Instrument Setup:
-
Carrier Gas: Helium, constant flow ~2.0 mL/min.
-
Injector: Split/Splitless.
-
Temperature: 250 °C.
-
Mode: Splitless for 1 minute for trace analysis, or Split (20:1) for higher concentrations.
-
-
Detector: FID at 250 °C or Mass Spectrometer (MS).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 5 minutes.
-
Ramp: 8 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
-
Sample Preparation (Optional Derivatization):
-
If peak tailing is observed, consider derivatization to silyl (B83357) ethers.
-
To 1 mg of the sample, add 200 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution. This procedure is often suggested when analyzing glycols on non-polar columns but can also improve performance on polar phases.[6]
-
Visualizations
Caption: Experimental workflow for GC analysis.
Caption: Analyte interaction with a PEG phase.
References
- 1. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. Detect this compound - Chromatography Forum [chromforum.org]
Tripropylene Glycol: A Versatile Solvent for Ink and Dye-Based Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene (B76144) glycol (TPG) is a high-boiling, colorless, and odorless liquid with the chemical formula C9H20O4.[1][2] Its low volatility, miscibility with water and various organic solvents, and excellent solvency for a wide range of resins and dyes make it a valuable component in numerous industrial and research applications.[1][2] In the realm of ink and dye-based research, TPG serves as a versatile solvent, humectant, and viscosity modifier, contributing to the stability, printability, and overall performance of formulations.[3][4] This document provides detailed application notes and experimental protocols for utilizing tripropylene glycol as a solvent in ink and dye-based research, with a focus on its properties, preparation of dye solutions, and characterization techniques.
Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective use in formulating dye solutions and inks. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C9H20O4 | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | 273 °C | [5] |
| Density | 1.021 g/mL at 25 °C | [5] |
| Viscosity | 58.1 mPa·s at 25 °C | [6] |
| Surface Tension | 35 mN/m at 20 °C | [2] |
| Solubility | Miscible with water, methanol, and ether | [2] |
Applications in Ink and Dye-Based Research
This compound's unique combination of properties makes it suitable for a variety of applications in the research and development of inks and dyes:
-
Ink Formulations: TPG and its derivatives are utilized in various ink types, including inkjet and UV-curable inks.[3][4] Its low volatility helps to prevent nozzle clogging in inkjet printers and provides a longer open time for screen printing inks.[4] In UV-curable inks, this compound diacrylate (TPGDA) acts as a reactive diluent, influencing the viscosity and curing properties of the formulation.[7]
-
Dye Dissolution: TPG is an effective solvent for a wide range of dyes, including solvent dyes, and can be used to prepare concentrated stock solutions for various research applications.[2] Its ability to dissolve both polar and non-polar compounds makes it a versatile choice for a broad spectrum of dye chemistries.
-
Drug Delivery Research: While direct applications of TPG in signaling pathways for drug delivery are not extensively documented, its properties are similar to other glycols like propylene (B89431) glycol, which are used as penetration enhancers in topical drug formulations.[8][9] TPG's potential as a vehicle for delivering dye-labeled therapeutic agents for in vitro studies warrants further investigation.
Experimental Protocols
Protocol 1: Preparation of a Dye Stock Solution in this compound
This protocol describes the preparation of a standard dye stock solution using this compound as the solvent. This stock solution can then be used for further experiments, such as spectroscopic analysis or incorporation into ink formulations.
Materials:
-
Dye powder (e.g., Crystal Violet, Rhodamine B)
-
This compound (TPG), analytical grade
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Pipettes
Procedure:
-
Determine the desired concentration of the dye stock solution (e.g., 1 mg/mL).
-
Weigh the required amount of dye powder accurately using a calibrated analytical balance.
-
Transfer the dye powder to a clean, dry volumetric flask of the appropriate volume.
-
Add a small amount of TPG to the flask to wet the dye powder and form a slurry. This prevents clumping.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Slowly add more TPG while stirring until the flask is about three-quarters full.
-
Continue stirring until the dye is completely dissolved. Gentle heating (e.g., in a warm water bath) may be applied to aid dissolution for sparingly soluble dyes, but care should be taken to avoid degradation.
-
Once the dye is fully dissolved, remove the flask from the stirrer and allow it to cool to room temperature if it was heated.
-
Carefully add TPG to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a labeled, airtight, and light-protected container.
Protocol 2: Characterization of Dye Solution using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the steps for analyzing the spectral properties of a dye dissolved in this compound using UV-Visible and fluorescence spectroscopy.
Materials:
-
Dye stock solution in TPG (from Protocol 1)
-
This compound (for blank/reference)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
A. UV-Vis Spectroscopy
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Prepare a series of dilutions of the dye stock solution in TPG to create a concentration gradient.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a quartz cuvette with pure TPG to serve as the blank/reference.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
Rinse a second cuvette with a small amount of the most dilute dye solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Repeat steps 6 and 7 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.
-
Analyze the spectra to determine the wavelength of maximum absorbance (λmax) and to create a Beer-Lambert calibration curve (absorbance vs. concentration).[2]
B. Fluorescence Spectroscopy
-
Turn on the fluorometer and allow the lamp to warm up.
-
Determine the excitation wavelength , which is typically the λmax obtained from the UV-Vis spectrum.
-
Set the excitation and emission slit widths .
-
Fill a quartz cuvette with pure TPG to measure any background fluorescence.
-
Acquire the emission spectrum of the blank.
-
Rinse and fill a cuvette with a dilute dye solution. The concentration should be low enough to avoid inner filter effects.
-
Acquire the emission spectrum by scanning a wavelength range longer than the excitation wavelength.
-
Analyze the spectrum to determine the wavelength of maximum emission.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Physical Properties of this compound Diacrylate (TPGDA) based Inks with varying Triethylene Glycol Methyl Ether (TGME) content.
| TGME Proportion | Viscosity (mPa·s) at 25 °C | Surface Tension (mN/m) |
| 0% | 10.03 ± 0.03 | 30.78 ± 0.10 |
| 10% | 8.94 ± 0.03 | 31.41 ± 0.11 |
| 20% | 8.19 ± 0.04 | 31.13 ± 0.08 |
| 30% | 7.19 ± 0.04 | 31.38 ± 0.04 |
Data adapted from He, Y. et al. (2017). A this compound Diacrylate-based Polymeric Support Ink for Material Jetting.[10]
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. An optimised small-scale sample preparation workflow for historical dye analysis using UHPLC-PDA applied to Scottish and English Renaissance embroider ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01151K [pubs.rsc.org]
- 2. webassign.net [webassign.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of trace water in organic solvents with a near infrared absorbing dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. tpp.ch [tpp.ch]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for Emulsion Stabilization Using Tripropylene Glycol in Water Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tripropylene (B76144) glycol (TPG) is a colorless, odorless, and water-soluble liquid that finds application in a variety of industrial and consumer products, including cosmetics and personal care items where it functions as a humectant, antioxidant, and emulsion stabilizer. While often used in complex formulations, its role as a primary stabilizer in simple oil-in-water (O/W) emulsions is not extensively documented in publicly available scientific literature. These application notes provide an overview of the current understanding and a generalized protocol for evaluating tripropylene glycol's contribution to emulsion stability.
The available data predominantly focuses on this compound diacrylate (TPGDA), a derivative of TPG, which requires a surfactant like Tween 20 to form stable oil-in-water emulsions. For TPG itself, its stabilizing properties are generally attributed to its function as a co-solvent or hydrotrope, which can influence the continuous phase properties and indirectly contribute to emulsion stability.
Mechanism of Action (Hypothesized)
The precise mechanism by which this compound stabilizes emulsions is not well-established. However, based on its chemical structure and properties, several contributions to emulsion stability can be hypothesized:
-
Co-solvency and Interfacial Tension Modification: TPG is completely soluble in water. By altering the polarity of the aqueous phase, it may reduce the interfacial tension between oil and water, although likely not to the same extent as a traditional surfactant. This reduction in interfacial tension facilitates the formation of smaller droplets during emulsification, which can lead to improved kinetic stability.
-
Viscosity Modification: The addition of TPG to the aqueous phase can increase its viscosity. An increase in the viscosity of the continuous phase slows down the movement of dispersed droplets, thereby hindering creaming or sedimentation and coalescence, which are key mechanisms of emulsion instability.
-
Hydrotropy: Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water. TPG may act as a hydrotrope, improving the dispersion of the oil phase in the aqueous medium, which can contribute to the overall stability of the system.
It is important to note that TPG is not a classical surfactant and does not form micelles to stabilize emulsions in the same way. Its stabilizing effect is likely a combination of the factors mentioned above.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of oil-in-water emulsions to evaluate the stabilizing effect of this compound. These protocols are based on standard emulsion science methodologies and should be adapted based on the specific oil phase and experimental setup.
Protocol 1: Preparation of Oil-in-Water Emulsion
Objective: To prepare an oil-in-water emulsion using this compound as a potential stabilizer or co-stabilizer.
Materials:
-
Deionized water
-
This compound (TPG)
-
Oil phase (e.g., mineral oil, silicone oil, or a specific drug carrier)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine the desired amount of deionized water and this compound.
-
Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained. The concentration of TPG in the aqueous phase can be varied (e.g., 5%, 10%, 20% w/w) to study its effect on emulsion stability.
-
-
Preparation of the Oil Phase:
-
Measure the desired volume of the oil phase in a separate beaker.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
Homogenize the mixture at a specific speed (e.g., 5,000 - 10,000 rpm for a rotor-stator) for a defined period (e.g., 5-10 minutes). The energy input during homogenization is a critical parameter and should be kept constant for comparable experiments.
-
The resulting mixture should be a milky-white, homogenous emulsion.
-
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsions over time.
Methods:
-
Visual Observation:
-
Transfer a known volume of the emulsion into a sealed, transparent container (e.g., a test tube or vial).
-
Store the samples at a controlled temperature (e.g., room temperature, 4°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1h, 24h, 1 week, 1 month) for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), flocculation (aggregation of droplets), and coalescence (merging of droplets leading to phase separation).
-
-
Droplet Size Analysis:
-
Measure the droplet size distribution of the emulsion immediately after preparation and at subsequent time points using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).
-
An increase in the average droplet size over time is an indicator of coalescence and instability.
-
-
Microscopy:
-
Observe a small sample of the emulsion under an optical microscope.
-
Capture images to visualize the droplet morphology, size, and any signs of aggregation.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets. While TPG is non-ionic, this measurement can be useful if other charged species are present or to understand the interfacial properties.
-
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for easy comparison.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size
| TPG Concentration in Aqueous Phase (w/w) | Mean Droplet Diameter (d50) at Day 0 (µm) | Mean Droplet Diameter (d50) at Day 7 (µm) | Polydispersity Index (PDI) at Day 0 |
| 0% (Control) | |||
| 5% | |||
| 10% | |||
| 20% |
Table 2: Visual Stability Assessment of Emulsions
| TPG Concentration in Aqueous Phase (w/w) | Observation at 24 hours | Observation at 1 week | Observation at 1 month |
| 0% (Control) | |||
| 5% | |||
| 10% | |||
| 20% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and characterizing emulsions with this compound.
Caption: Experimental workflow for emulsion preparation and characterization.
Hypothesized Stabilization Mechanism
This diagram illustrates the potential mechanisms by which this compound may contribute to emulsion stability.
Troubleshooting & Optimization
Improving the yield and purity of tripropylene glycol synthesis
Technical Support Center: Tripropylene (B76144) Glycol (TPG) Synthesis
Welcome to the technical support center for tripropylene glycol (TPG) synthesis. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize the yield and purity of your TPG synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPG) and what are its primary applications?
A1: this compound is a colorless, odorless, and viscous liquid that is a member of the propylene (B89431) glycol ether family.[1] It is produced as a byproduct during the manufacturing of monopropylene glycol.[2] TPG is valued for its broad solvency power, water solubility, low volatility, and high boiling point.[3] Key applications include its use as a chemical intermediate in the production of polyurethane foams, polyester (B1180765) resins, and UV-cured resins (as this compound diacrylate).[4][5] It also serves as a solvent in cleaning agents, lubricants, cutting oils, and printing inks.[3]
Q2: What are the common synthesis routes for producing this compound?
A2: The most common industrial method for producing TPG is the reaction of propylene oxide (PO) with either water or 1,2-propylene glycol (monopropylene glycol, PG).[6][7] When water is used, it first reacts with PO to form PG, which then reacts with additional PO in a stepwise manner to form dipropylene glycol (DPG), TPG, and higher molecular weight oligomers.[4] Starting directly with PG and PO allows for more targeted synthesis of DPG and TPG.[5]
Q3: What types of catalysts are used in TPG synthesis?
A3: A variety of catalysts can be used to promote the reaction. Common choices include:
-
Alkali Metal Hydroxides: Catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are effective but can be harsh, sometimes leading to colored byproducts and a broader distribution of glycols.[6][8]
-
Organic Amines: Catalysts such as dimethylaminoethanol (B1669961) offer good stability and controllability, resulting in products with lighter color and fewer high-polymer byproducts compared to strong bases.[6]
-
Solid Acid Catalysts: Modern developments include water-tolerant solid acid catalysts, such as niobium-based catalysts, which show high activity and selectivity for DPG and TPG with a long catalyst life.[4][9]
Q4: What are the main challenges in achieving high yield and purity of TPG?
A4: The primary challenge is controlling the extent of propoxylation. The reaction is a sequential addition of propylene oxide, which produces a mixture of monopropylene glycol, dipropylene glycol, this compound, and higher glycols (tetrapropylene glycol, etc.).[4] Maximizing the TPG fraction requires careful control of reaction conditions. Common issues include low TPG content (often ≤45% in older methods), formation of heavy byproducts, product discoloration, and difficulties in separating the closely boiling glycol fractions.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q: My TPG yield is low, and the primary byproduct is dipropylene glycol (DPG). How can I increase the TPG fraction?
A: This issue typically arises from an insufficient molar ratio of propylene oxide to 1,2-propylene glycol. To favor the formation of TPG over DPG, you need to increase the amount of propylene oxide in the reaction.
-
Cause: The molar ratio of 1,2-propylene glycol (PG) to propylene oxide (PO) is too high (i.e., not enough PO is available to add to the DPG intermediate).
-
Solution: Increase the molar ratio of PO to PG. Ratios in the range of 1.5 to 2.5 moles of PO per mole of PG are often used to target TPG.[6] A common starting point is a PG:PO molar ratio between 1:1.4 and 1:1.9.[8] Adjusting this ratio will shift the product distribution towards higher-order glycols.
Q: My final product contains a high concentration of heavy byproducts (tetrapropylene glycol and higher polymers). What is causing this?
A: The formation of heavy glycols is a common problem, often caused by overly aggressive reaction conditions or a non-selective catalyst.
-
Cause 1: Non-selective Catalyst. Strong alkali catalysts like KOH can have high activity, leading to a broad mixture of products, including a significant fraction (around 10%) of polymers higher than TPG.[6]
-
Solution 1: Switch to a milder, more selective catalyst. Organic amines like dimethylaminoethanol have been shown to produce TPG with minimal high polymer content (e.g., <1%).[6] Niobium-based catalysts are also designed to prevent the reaction of TPG with further propylene oxide, thus reducing heavy byproduct formation.[4]
-
Cause 2: High Reaction Temperature. Elevated temperatures can increase the rate of polymerization, leading to the formation of undesired higher molecular weight glycols.
-
Solution 2: Maintain a controlled reaction temperature. For many amine-catalyzed reactions, a temperature range of 50-130°C is effective.[6][8] Avoid temperature spikes by ensuring adequate cooling and controlling the feed rate of propylene oxide, as the reaction is highly exothermic.[11]
Q: The purified TPG product is yellow or dark in color. How can this be prevented?
A: Product discoloration is often a sign of degradation or side reactions, typically caused by harsh catalysts or high temperatures.
-
Cause: The use of strong alkali catalysts (e.g., KOH) at high temperatures can lead to the formation of colored impurities.[6] Products from such methods can have a color greater than 70 on the Hazen scale.[6]
-
Solution: Employ a milder catalyst system, such as dimethylaminoethanol, which is known to produce products with a very light color (e.g., 10-20 Hazen units).[6] Additionally, ensure the purification process, particularly vacuum distillation, is performed at the lowest feasible temperature to prevent thermal decomposition.[8]
Q: I am experiencing difficulties during the final distillation, such as caking or charring in the distillation flask. What can I do?
A: This indicates product decomposition at high temperatures during purification. Glycols can be thermally sensitive, especially in the presence of residual catalyst.
-
Cause: The bottom temperature of the distillation column is too high, causing thermal degradation and polymerization of the glycol products.
-
Solution 1: Use High Vacuum. Perform the distillation under a high vacuum (e.g., 0.5-10 kPa absolute pressure) to lower the boiling points of the glycols, thereby reducing the required still bottom temperature.[8]
-
Solution 2: Neutralize and Filter Before Distillation. Ensure that the catalyst is completely neutralized and removed by filtration before distillation. Residual alkali or acid can catalyze degradation at high temperatures.
-
Solution 3: Inert Gas Sparging. Introduce a slow stream of an inert gas, such as nitrogen, into the distillation flask. This can help prevent caking and reduce the partial pressure of the products, aiding in a smoother distillation.[8]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data from synthesis experiments.
Table 1: Comparison of Catalysts on TPG Synthesis Product Profile
| Catalyst | PG:PO Molar Ratio | TPG Content in Product | High Polymer Content | Product Color (Hazen) | Reference |
| Potassium Hydroxide (KOH) | (Not Specified) | 40-45% | ~10% | >70 | [6] |
| Dimethylaminoethanol | 1 : ~2.0 | 45-55% | <1% (0.3-0.6%) | 10-20 | [6] |
Table 2: Effect of Reactant Molar Ratio on Product Distribution (KOH Catalyst)
| PG:PO Molar Ratio | Reaction Temp. | DPG Purity | TPG Purity | Reference |
| 1 : 1.3 | 103-127°C | 98.7% | 98.3% | [8] |
| 1 : 1.5 | 107-130°C | 98.7% | 98.7% | [8] |
Note: Purity values in Table 2 refer to the separated fractions after distillation.
Experimental Protocols
Protocol: Synthesis of this compound via Propoxylation of 1,2-Propylene Glycol
This protocol is a generalized procedure based on common laboratory methods using an organic amine catalyst.
Materials and Equipment:
-
1,2-Propylene Glycol (PG), anhydrous
-
Propylene Oxide (PO)
-
Dimethylaminoethanol (catalyst)
-
Phosphoric acid (30% aqueous solution for neutralization)
-
Pressure-rated reactor equipped with a magnetic stirrer, heating mantle, thermocouple, pressure gauge, and inlet/outlet valves
-
Syringe pump or addition funnel for controlled PO delivery
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Setup:
-
Thoroughly dry the reactor and assemble all components. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Add 1,2-propylene glycol (1.0 mol equivalent) and dimethylaminoethanol catalyst (0.001-0.005 mol equivalent) to the reactor.[6]
-
-
Reaction:
-
Begin stirring and gently heat the mixture to the initial reaction temperature of 50°C.
-
Using a syringe pump, begin the slow, controlled addition of propylene oxide (2.0-2.5 mol equivalent).[6]
-
The reaction is exothermic. Maintain the internal temperature between 50-100°C by controlling the addition rate of PO and using external cooling if necessary.[6]
-
The pressure will rise during the reaction. Monitor the pressure gauge, ensuring it stays within the safe limits of the reactor (typically 0.1-0.4 MPa).[6]
-
After the addition of PO is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure complete consumption of the epoxide.[6]
-
-
Work-up and Neutralization:
-
Cool the reactor to room temperature.
-
Slowly add a 30% aqueous solution of phosphoric acid to neutralize the amine catalyst until the mixture is neutral (pH ~7).[8]
-
Filter the resulting mixture to remove any precipitated salts.
-
-
Purification:
-
Transfer the crude product to a round-bottom flask for distillation.
-
First, remove any water and low-boiling impurities by distillation at atmospheric pressure or under a slight vacuum.
-
Perform a fractional vacuum distillation to separate the glycol products. Collect the dipropylene glycol fraction first, followed by the desired this compound fraction. The separation is typically performed under high vacuum (e.g., <2 kPa) to avoid thermal decomposition.[8]
-
-
Characterization:
-
Analyze the purity of the collected fractions using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Visualizations: Pathways and Workflows
Caption: Sequential addition of propylene oxide to form glycol ethers.
Caption: Experimental workflow for TPG synthesis and purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]
- 3. dow.com [dow.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. WO2013111839A1 - Method for producing dipropylene glycol and/or this compound - Google Patents [patents.google.com]
- 6. CN1803743A - this compound synthesis method - Google Patents [patents.google.com]
- 7. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Tripropylene Glycol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from commercial-grade tripropylene (B76144) glycol (TPG). It is intended for researchers, scientists, and drug development professionals who require high-purity TPG for their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tripropylene glycol using common laboratory methods.
Vacuum Distillation
Q1: My vacuum distillation is resulting in poor separation of TPG from other glycols. What are the possible causes and solutions?
A1: Poor separation during the vacuum distillation of this compound can be attributed to several factors. A common issue is an inefficient fractionating column. Ensure the column is packed appropriately and has a sufficient number of theoretical plates for the separation. Another cause could be an unstable vacuum. Fluctuations in pressure can disrupt the equilibrium within the column, leading to co-distillation of impurities. Use a reliable vacuum pump and a pressure controller to maintain a steady vacuum. Additionally, an incorrect reflux ratio can also lead to poor separation. A higher reflux ratio generally improves separation but reduces the throughput. Experiment with different reflux ratios to find the optimal balance for your setup. Finally, ensure the heating mantle is providing uniform heating to the distillation flask to avoid bumping and uneven boiling.
Q2: I'm observing thermal decomposition of my this compound during distillation, indicated by a yellowing of the product. How can I prevent this?
A2: Thermal decomposition of glycols can occur at high temperatures.[1] To prevent this, it is crucial to perform the distillation under a deep vacuum to lower the boiling point of this compound. Operating at the lowest feasible temperature is key. Ensure your vacuum pump can achieve a pressure low enough to allow for distillation well below TPG's atmospheric boiling point. It is also important to avoid localized overheating in the distillation flask. Use a heating mantle with a stirrer to ensure even heat distribution. A nitrogen bleed into the system can also help to prevent oxidation at elevated temperatures. One patent suggests that when distilling a mixture including TPG, the bottom temperature of the distillation tower should be around 430°F (221°C) at a pressure of less than 50 millimeters absolute.[2]
Q3: The pressure in my vacuum distillation setup is fluctuating, leading to inconsistent results. What should I check?
A3: Pressure fluctuations during vacuum distillation are often due to leaks in the system. Carefully inspect all joints, seals, and tubing for any cracks or loose connections. Ensure that all ground glass joints are properly greased and sealed. The vacuum pump itself could also be a source of the problem. Check the pump oil level and quality; it may need to be changed. If you are using a water aspirator, fluctuations in water pressure can affect the vacuum. A vacuum trap, especially one cooled with a dry ice/acetone slurry or liquid nitrogen, can help to condense volatile substances before they enter the vacuum pump, which can also help stabilize the pressure.
Activated Carbon Adsorption
Q1: My activated carbon filter is no longer effectively removing color and other impurities from the TPG. Why is this happening and what can I do?
A1: The effectiveness of an activated carbon filter decreases as the adsorption sites on the carbon become saturated with impurities.[3] This is a normal process, and the activated carbon will eventually need to be replaced or regenerated. If you notice a decrease in performance, it is likely that the carbon is spent. For laboratory-scale work, it is often most practical to replace the activated carbon. The performance of activated carbon is also dependent on the contact time between the TPG and the carbon. Ensure that the flow rate of the TPG through the carbon bed is slow enough to allow for adequate adsorption.
Q2: Can I regenerate the activated carbon used for TPG purification in the lab?
A2: While thermal regeneration is common in industrial settings, it is often not practical or safe to perform in a standard laboratory due to the high temperatures required (typically 700°C or higher).[3] However, for certain adsorbed organic compounds, chemical regeneration can be an option. This involves washing the carbon with a suitable solvent to desorb the impurities. The choice of solvent will depend on the nature of the impurities. For glycols, washing with a solvent in which the impurities are highly soluble but the glycol is less so could be effective. Another approach is electrochemical regeneration, which has been shown to be effective for carbon saturated with ethylene (B1197577) glycol.[4]
Ion Exchange Chromatography
Q1: I am using an ion exchange resin to remove acidic impurities and aldehydes, but the purity of my TPG is not improving. What could be the issue?
A1: Several factors can lead to poor performance of an ion exchange resin. First, ensure you are using the correct type of resin for the target impurities. For the removal of acidic impurities, a basic anion exchange resin is suitable. For aldehydes, a strong acid cation exchange resin or a weakly basic anion exchange resin treated with bisulfite can be effective.[5][6] The pH of the this compound solution can also impact the binding of impurities to the resin. Ensure the pH is within the optimal range for the specific resin you are using. Another common issue is that the resin may be exhausted and needs regeneration or replacement. Follow the manufacturer's instructions for regenerating the resin, which typically involves washing with a strong acid or base, followed by rinsing with deionized water. Finally, the flow rate through the ion exchange column is critical. If the flow rate is too high, there may not be sufficient contact time for the exchange to occur.
Q2: The backpressure in my ion exchange column has significantly increased. What is the cause and how can I fix it?
A2: An increase in backpressure is often due to the accumulation of particulate matter at the top of the column or compression of the resin bed.[7] Always filter your this compound sample before loading it onto the column to remove any suspended solids. If the resin bed has become compacted, it may need to be repacked. Air bubbles trapped in the resin bed can also cause an increase in pressure.[7] Ensure that all buffers and solutions are properly degassed before use. If you observe channeling in the resin bed, where the liquid flows through preferential paths, this can also lead to increased pressure and poor separation. This also indicates that the column needs to be repacked.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically a byproduct of propylene (B89431) glycol production.[1] As a result, it can contain a variety of related substances. The most common impurities include:
-
Higher Glycol Homologs: Such as tetrapropylene glycol and other heavier glycols.[1]
-
Isomers: Commercial TPG is a mixture of isomers.
-
Residual Reactants and Byproducts: Including monopropylene glycol, dipropylene glycol, and aldehydes.[2]
-
Water: TPG is hygroscopic and will absorb moisture from the atmosphere.[8]
-
Degradation Products: Formed during production and storage, which can contribute to color and odor.
Q2: What level of purity can I expect to achieve with these purification methods?
A2: The achievable purity depends on the initial quality of the commercial TPG and the rigor of the purification method employed.
-
Vacuum Distillation: A properly optimized multi-plate vacuum distillation can achieve very high purity. One patent describes a process that can improve the purity of this compound to as high as 99.96%.[9]
-
Activated Carbon Adsorption: This method is primarily for removing color, odor, and non-polar organic impurities. It is often used as a polishing step and can significantly improve the quality of the TPG but may not remove other glycols effectively.
-
Ion Exchange: This method is targeted at removing specific ionic impurities and aldehydes. For instance, in ethylene glycol production, an ion exchange system can reduce aldehyde levels from 300 ppm to less than 5 ppm.[10]
Q3: How can I analyze the purity of my this compound after purification?
A3: The most common and effective method for analyzing the purity of this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[11][12] This technique can separate and quantify the different glycol components and other volatile impurities. Other analytical methods that can be useful include Karl Fischer titration for determining water content and UV-Vis spectroscopy to assess color.
Q4: Are there any safety precautions I should take when purifying this compound?
A4: Yes, standard laboratory safety practices should always be followed. This compound itself has low toxicity.[13] However, when performing vacuum distillation, it is crucial to use appropriate glassware that is free from cracks or defects to prevent implosion. Always use a safety shield. When working with activated carbon, be aware that fine powders can be a respiratory irritant, so handle it in a well-ventilated area or a fume hood. When regenerating ion exchange resins with strong acids and bases, always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of glycols. Note that some data is for related glycols but provides a good indication of the expected performance for this compound purification.
Table 1: Purity Improvement of this compound via Distillation
| Parameter | Before Purification | After Purification | Reference |
| Purity | Commercial Grade | Up to 99.96% | [9] |
Table 2: Efficiency of Impurity Removal by Ion Exchange (Data for Ethylene Glycol)
| Impurity | Initial Concentration | Final Concentration | Removal Efficiency | Reference |
| Aldehydes | 300 ppm | < 5 ppm | > 98% | [10] |
Table 3: Adsorption Capacity of Activated Carbon for Ethylene Glycol
| Adsorbent | Impurity | Adsorption Conditions | Maximum Adsorption Capacity | Reference |
| Granular Activated Carbon | Ethylene Glycol | 27.7 °C, 210 minutes | Achieved at 0.8 g of AC for a 135 mg/L EG solution | [14] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify commercial this compound by removing lower and higher boiling point impurities.
Materials:
-
Commercial grade this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Cold trap (with dry ice/acetone or liquid nitrogen)
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Thermometer or temperature probe
-
Vacuum pump
-
Manometer or vacuum gauge
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Add the commercial this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. Add boiling chips or a magnetic stir bar.
-
Lightly grease all ground glass joints and connect the flask, fractionating column, distillation head, condenser, and receiving flask.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.
-
Turn on the condenser cooling water.
-
Slowly turn on the vacuum pump and allow the system to evacuate. Monitor the pressure using the manometer. A pressure of <10 mmHg is recommended.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask with the heating mantle.
-
Slowly increase the temperature until the this compound begins to boil.
-
Collect the initial fraction (forerun), which will contain any lower boiling point impurities like water and monopropylene glycol.
-
As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main fraction of purified this compound. A patent for a similar process suggests a distillation temperature range of 50-200°C under a vacuum of less than 40 kPa.[9] Another patent specifies a rectification temperature of 130-190°C.[9]
-
Monitor the temperature at the distillation head. A sharp increase in temperature indicates that higher boiling point impurities (e.g., tetrapropylene glycol) are beginning to distill. At this point, stop the distillation or switch to a new receiving flask to collect the high-boiling fraction.
-
Once the main fraction is collected, turn off the heating mantle and allow the system to cool down completely before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using gas chromatography.
Protocol 2: Removal of Impurities from this compound using Activated Carbon
Objective: To remove color, odor, and organic impurities from this compound using activated carbon.
Materials:
-
Commercial or distilled this compound
-
Granular activated carbon
-
Filter paper or fritted glass funnel
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Chromatography column or funnel for gravity filtration
Procedure:
-
Weigh out the desired amount of granular activated carbon. A typical starting point is 5-10% of the weight of the this compound to be purified.
-
In a beaker or flask, add the this compound and the activated carbon.
-
Stir the mixture at room temperature for 1-2 hours. Longer contact times may be necessary for heavily contaminated TPG.
-
Set up a gravity filtration system using a funnel with filter paper or a fritted glass funnel.
-
Pour the this compound/activated carbon slurry through the filter to separate the activated carbon.
-
Collect the filtered, purified this compound. If necessary, the process can be repeated with fresh activated carbon for higher purity.
-
Alternatively, for a continuous process, pack the activated carbon into a chromatography column and slowly pass the this compound through the column under gravity or with gentle pressure.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Batch process for removing impurities from TPG using activated carbon.
Caption: General workflow for purification of TPG via ion exchange chromatography.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. saimm.co.za [saimm.co.za]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US6242655B1 - Glycol purification - Google Patents [patents.google.com]
- 6. CA1330350C - Method for purification of ethylene glycol - Google Patents [patents.google.com]
- 7. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 14. Optimization of adsorption removal of ethylene glycol from wastewater using granular activated carbon by response surface methodology [arww.razi.ac.ir]
Technical Support Center: Overcoming Phase Separation in Tripropylene Glycol Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered when formulating tripropylene (B76144) glycol (TPG) emulsions.
Troubleshooting Guide: Addressing Common TPG Emulsion Issues
Q1: My TPG emulsion is showing signs of creaming (a layer of concentrated droplets at the top). How can I fix this?
A1: Creaming is often a precursor to irreversible phase separation and is primarily driven by the density difference between the tripropylene glycol and the aqueous phase. Here are several strategies to mitigate creaming:
-
Increase the Viscosity of the Continuous Phase: A more viscous external phase will slow the movement of the TPG droplets.[1] Consider adding viscosity modifiers (thickeners) to the aqueous phase.
-
Actionable Advice: Introduce a gum (e.g., xanthan gum at 0.1-0.5%) or a synthetic polymer (e.g., a carbomer) to the water phase before emulsification.
-
-
Reduce Droplet Size: Smaller droplets are less affected by gravity.
-
Optimize Surfactant Concentration: Ensure there is enough surfactant to cover the surface of the droplets.
-
Actionable Advice: If you suspect insufficient surfactant, try increasing the concentration in small increments (e.g., 0.1 wt%).
-
Q2: I'm observing flocculation (clumping of droplets) in my TPG emulsion. What are the likely causes and solutions?
A2: Flocculation occurs when droplets aggregate without merging. This can increase the rate of creaming and may lead to coalescence.
-
Inadequate Surfactant Coverage: Insufficient surfactant can leave exposed areas on the droplet surface, leading to attraction between droplets.
-
Incorrect Surfactant (HLB Value): The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimal for TPG.
-
Actionable Advice: Determine the required HLB for TPG experimentally. See the detailed protocol below for determining the required HLB.
-
-
Ionic Strength of the Aqueous Phase: The presence of salts or other electrolytes can sometimes disrupt the stabilizing effects of certain surfactants.
-
Actionable Advice: If your aqueous phase contains salts, consider using a non-ionic surfactant, which is less sensitive to electrolytes.
-
Q3: My TPG emulsion has completely separated into distinct oil and water layers (coalescence). Is it salvageable, and how can I prevent this in the future?
A3: Coalescence is an irreversible process where droplets merge to form larger ones, eventually leading to complete phase separation. Once this occurs, the emulsion cannot be simply reconstituted by shaking.
-
Primary Cause: The main reason for coalescence is an unstable interfacial film between the TPG and water.
-
Preventative Measures:
-
Surfactant Selection: This is the most critical factor. Ensure your surfactant or surfactant blend has the correct HLB for TPG. A combination of a low-HLB and a high-HLB surfactant often creates a more robust interfacial film.
-
Increase Surfactant Concentration: A higher concentration of surfactant can provide a more densely packed and stable interfacial layer.
-
Increase Viscosity: A thicker continuous phase physically hinders droplets from moving and coalescing.
-
Optimize Phase Ratio: Very high concentrations of the dispersed phase (TPG) can increase the likelihood of droplet collision and coalescence. Consider if the TPG concentration can be adjusted.
-
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for this compound (TPG) for an oil-in-water (O/W) emulsion?
Q2: What type of surfactant is best for TPG emulsions?
A2: Non-ionic surfactants are often a good starting point as they are generally less sensitive to pH and ionic strength. Polysorbates (like Tween 20, HLB 16.7) and sorbitan (B8754009) esters (like Span 80, HLB 4.3) are commonly used and can be blended to achieve a wide range of HLB values.[2] For a related compound, this compound diacrylate (TPGDA), Tween 20 has been shown to be an effective emulsifier.[2][3]
Q3: How does temperature affect the stability of my TPG emulsion?
A3: Temperature can significantly impact emulsion stability. Increased temperatures can:
-
Decrease the viscosity of the continuous phase, accelerating creaming and sedimentation.
-
Increase the kinetic energy of the droplets, leading to more frequent collisions and potentially coalescence.
-
Affect the solubility of the surfactant, potentially altering its performance. It is crucial to test the stability of your emulsion at the temperatures it will be stored and used at.
Q4: Can I use a combination of surfactants?
A4: Yes, using a blend of surfactants is highly recommended. A combination of a low-HLB and a high-HLB surfactant often results in a more stable emulsion than a single surfactant. This is because the different molecular geometries can pack more tightly at the oil-water interface, creating a more rigid and stable interfacial film.
Q5: What are some suitable viscosity modifiers for an aqueous continuous phase?
A5: For increasing the viscosity of the water phase in an O/W emulsion, you can use:
-
Natural Gums: Xanthan gum, guar (B607891) gum, and acacia gum.
-
Cellulose (B213188) Derivatives: Carboxymethyl cellulose (CMC), hydroxyethyl (B10761427) cellulose (HEC).
-
Synthetic Polymers: Carbomers (e.g., Carbopol®), which are polyacrylic acid polymers.
Data Presentation
Table 1: Effect of Tween 20 Concentration on the Stability of a 1 wt% this compound Diacrylate (TPGDA) O/W Emulsion
| Tween 20 Concentration (wt%) | Observation Time to Phase Separation | Creaming Index after 24h (%) | Stability Assessment |
| 0 (Control) | < 1 hour | Not Applicable (Complete Separation) | Highly Unstable |
| 0.1 | < 3 hours | 20.8 (at 8 hours) | Unstable |
| 0.2 | < 5 hours | Lower than 0.1 wt% | Unstable |
| 0.3 | < 8 hours | Lower than 0.2 wt% | Marginally Stable |
| 0.4 | > 24 hours | 0 | Stable |
| 0.5 - 3.0 | > 24 hours | 0 | Stable |
Data adapted from a study on this compound Diacrylate (TPGDA).[2][3] This serves as a useful starting point for formulating TPG emulsions.
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
This protocol is based on a method for a related compound, TPGDA, and can be adapted for TPG.[2][3]
-
Preparation of Phases:
-
Aqueous Phase: In a beaker, add the desired amount of ultra-pure water. If using a viscosity modifier (e.g., xanthan gum), disperse it in the water with gentle stirring until fully hydrated. Add the high-HLB surfactant to the aqueous phase.
-
Oil Phase: In a separate beaker, add the desired amount of this compound. Dissolve the low-HLB surfactant in the TPG.
-
-
Heating: Gently heat both phases to 70-75°C. This helps to ensure all components are liquid and reduces the viscosity for easier mixing.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer (e.g., at 10,000 rpm).
-
Continue homogenization for 10-15 minutes until the mixture is uniform, opaque, and milky white.
-
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Adjustments: If necessary, adjust the pH after the emulsion has cooled.
Protocol 2: Experimental Determination of the Required HLB for TPG
-
Select a Surfactant Pair: Choose a low-HLB and a high-HLB surfactant from the same chemical family (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0).
-
Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values (e.g., in increments of 1 or 2 HLB units, from 6 to 16). The percentage of each surfactant required for a target HLB can be calculated using the following formula: %High HLB Surfactant = (Required HLB - HLB of Low Surfactant) / (HLB of High Surfactant - HLB of Low Surfactant) * 100
-
Prepare Test Emulsions: Prepare a series of identical TPG emulsions (e.g., 10% TPG, 85% water, 5% surfactant blend) using the different surfactant blends created in step 2. Use the same preparation method (Protocol 1) for all emulsions.
-
Assess Stability: Evaluate the stability of each emulsion after a set period (e.g., 24 hours, 1 week) at room temperature and under accelerated conditions (e.g., 40-50°C). Observe for signs of instability such as creaming, flocculation, or coalescence.
-
Identify Optimal HLB: The surfactant blend that produces the most stable emulsion corresponds to the required HLB of TPG for your specific formulation and conditions.
Visualizations
Caption: Workflow for preparing a TPG oil-in-water emulsion.
Caption: Troubleshooting logic for TPG emulsion instability.
References
Technical Support Center: Optimizing Tripropylene Glycol (TPG) as a Plasticizer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropylene (B76144) glycol (TPG) as a plasticizer in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is Tripropylene Glycol (TPG) and why is it used as a plasticizer?
This compound (TPG) is a high-purity, colorless, and odorless liquid.[1] It is a versatile chemical intermediate used in a variety of applications, including as a solvent, emulsifier, and plasticizer.[2][3][4] In pharmaceutical and polymer applications, TPG is used to increase the flexibility and workability of materials.[2][4] Its low volatility and high boiling point make it a stable additive in many formulations.[3]
Q2: How does TPG function as a plasticizer?
TPG, like other plasticizers, works by embedding itself between the polymer chains. This increases the free volume and reduces the intermolecular forces between the chains, leading to a decrease in the glass transition temperature (Tg) of the polymer.[5] The result is a more flexible and less brittle material.
Q3: What are the typical concentration ranges for TPG as a plasticizer?
The optimal concentration of a plasticizer depends on the specific polymer and the desired final properties of the formulation. Generally, plasticizers are used in concentrations ranging from 5% to 30% (w/w) of the polymer weight. It is crucial to perform optimization studies to determine the ideal concentration for your specific application.
Q4: Is TPG compatible with common pharmaceutical polymers?
TPG is generally compatible with a range of polymers. However, its compatibility can be influenced by the polarity and chemical structure of the polymer. It is recommended to perform compatibility studies, especially when working with a new polymer system. TPG is miscible with water and many organic solvents, which can be an advantage in solvent casting methods.[2]
Q5: What are the regulatory considerations for using TPG in pharmaceutical formulations?
While TPG is used in various industrial and personal care products, its use in pharmaceutical formulations requires careful consideration of its toxicological profile.[4][6] Researchers should consult relevant pharmacopeias and regulatory guidelines to ensure compliance for their intended application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Film is brittle and cracks easily. | Insufficient plasticizer concentration. | Increase the concentration of TPG in increments (e.g., 2.5% or 5% w/w) and re-evaluate the film's mechanical properties. |
| Film is too soft, sticky, or exhibits cold flow. | Excessive plasticizer concentration. | Decrease the concentration of TPG. High plasticizer levels can lead to a significant drop in Tg, making the material behave more like a viscous liquid at room temperature. |
| Phase separation or "blooming" (plasticizer migrating to the surface). | Poor compatibility between TPG and the polymer. Exceeding the solubility limit of TPG in the polymer matrix. | - Ensure homogenous mixing during formulation preparation. - Evaluate the miscibility of TPG with the polymer using techniques like Differential Scanning Calorimetry (DSC) to observe shifts in Tg. A single, shifted Tg indicates good miscibility. - Consider using a co-plasticizer or a different plasticizer with better compatibility. |
| Unexpected changes in drug release profile. | Plasticizer leaching into the dissolution medium. TPG altering the polymer matrix and affecting drug diffusion. | - Quantify the amount of TPG leached into the dissolution medium over time using a suitable analytical method (e.g., HPLC).[7] - Characterize the drug release kinetics at different TPG concentrations to understand its impact on the diffusion coefficient of the drug. |
| Inconsistent mechanical properties across different batches. | Inhomogeneous distribution of TPG in the polymer matrix. Variation in solvent evaporation rate during film casting. | - Optimize the mixing process to ensure a uniform dispersion of TPG. - Control the drying conditions (temperature, humidity, and airflow) to ensure consistent solvent evaporation and film formation. |
Data Presentation
Table 1: Representative Effect of TPG Concentration on the Mechanical Properties of a Polymer Film
| TPG Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 35.2 ± 2.1 | 4.5 ± 0.5 | 1850 ± 150 |
| 10 | 24.8 ± 1.8 | 15.2 ± 1.2 | 1200 ± 100 |
| 20 | 15.5 ± 1.5 | 55.8 ± 4.5 | 650 ± 75 |
| 30 | 8.2 ± 0.9 | 150.4 ± 12.1 | 250 ± 50 |
Note: This table presents illustrative data based on the expected effects of a glycol-based plasticizer on a common pharmaceutical polymer. Actual values will vary depending on the polymer, experimental conditions, and specific TPG grade.
Table 2: Representative Effect of TPG Concentration on the Thermal Properties of a Polymer
| TPG Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) |
| 0 (Control) | 120.5 |
| 10 | 105.2 |
| 20 | 88.7 |
| 30 | 70.1 |
Note: This table presents illustrative data. The reduction in Tg is a key indicator of plasticizer efficiency.[5]
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
-
Polymer Solution Preparation: Dissolve a known weight of the polymer in a suitable volatile solvent (e.g., ethanol, acetone, or water) to achieve a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Plasticizer Addition: Calculate the required amount of TPG based on the desired weight percentage relative to the polymer (e.g., 10, 20, 30 wt%). Add the calculated amount of TPG to the polymer solution.
-
Homogenization: Continue stirring the mixture for at least 2 hours to ensure a homogeneous solution.
-
Casting: Pour a specific volume of the polymer-plasticizer solution onto a level, non-stick surface (e.g., a glass plate or a Teflon-coated dish).
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a drying oven at a slightly elevated temperature) for 24-48 hours. The resulting film should be carefully peeled from the casting surface.
Protocol 2: Evaluation of Mechanical Properties
-
Sample Preparation: Cut the prepared films into dumbbell-shaped specimens using a standard die cutter.
-
Measurement: Use a texture analyzer or a universal testing machine to measure the tensile strength, elongation at break, and Young's modulus of the film specimens.
-
Analysis: Record the force-displacement data and calculate the mechanical properties. Perform at least five measurements for each formulation to ensure statistical significance.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized film into an aluminum DSC pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the glass transition temperature (Tg). A downward shift in the baseline indicates the Tg.[8][9]
Visualizations
Caption: Experimental workflow for preparing and characterizing TPG-plasticized films.
Caption: Relationship between TPG concentration and polymer properties.
References
- 1. gantrade.com [gantrade.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. This compound, 24800-44-0 [thegoodscentscompany.com]
- 4. Cas 1638-16-0,this compound | lookchem [lookchem.com]
- 5. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpsonline.com [crpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. blog.kohan.com.tw [blog.kohan.com.tw]
Technical Support Center: Tripropylene Glycol (TPG) High-Temperature Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tripropylene (B76144) glycol (TPG) in high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is tripropylene glycol and why is it used in high-temperature applications?
This compound (TPG) is a colorless, odorless, and water-soluble liquid.[1] It is valued in high-temperature applications due to its high boiling point, low volatility, and excellent thermal stability.[2] These properties make it a suitable solvent, heat transfer fluid, and chemical intermediate in various industrial and pharmaceutical processes.[2]
Q2: At what temperature does this compound start to degrade?
While a specific decomposition temperature is not definitively established in the provided literature, the autoignition temperature for TPG is reported to be between 232°C and 266°C (450 - 511°F).[3] Degradation can begin to occur at temperatures below this, especially with prolonged exposure to heat. One technical data sheet suggests that for bulk storage, the product temperature should not exceed 40°C to prevent accelerated oxidative degradation over extended periods.[1]
Q3: What are the primary products of TPG thermal degradation?
When subjected to high temperatures, TPG can decompose into a variety of hazardous products. These can include:
-
Carbon dioxide
-
Aldehydes
-
Alcohols
-
Ethers
-
Hydrocarbons
-
Ketones
-
Polymer fragments[4]
Acrid fumes of acids and aldehydes may also form in the event of a fire.
Q4: What factors can accelerate the degradation of TPG?
Several factors can hasten the thermal degradation of TPG:
-
High Temperatures: The most significant factor.
-
Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures.[1]
-
Contaminants: Impurities can catalyze degradation reactions.
-
UV Light: Exposure to sunlight or other UV sources can contribute to degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during high-temperature experiments involving TPG.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of TPG (Yellowing/Browning) | Thermal degradation and/or oxidation of the glycol. | Lower the operating temperature if possible. Ensure the experimental setup is under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider the use of antioxidants. |
| Change in Viscosity | Polymerization or formation of degradation byproducts. | Analyze the TPG for contaminants. Filter the glycol if suspended particles are observed. If degradation is suspected, consider replacing the TPG. |
| Unexpected pH Shift (Acidification) | Formation of acidic byproducts, such as organic acids, during degradation. | Monitor the pH of the TPG regularly. If acidification is detected, it is a strong indicator of degradation. The use of acid scavengers or buffers may be considered for some applications, but replacement of the fluid is often necessary. |
| Foul or Acrid Odor | Generation of volatile degradation products like aldehydes and ketones.[4] | Ensure adequate ventilation in the work area. This is a sign of significant degradation, and the TPG should be replaced. Review the operating temperature and consider lowering it. |
| Formation of Precipitates or Sludge | Polymerization of degradation products or reaction with contaminants. | Identify the nature of the precipitate through analytical techniques. Ensure the compatibility of TPG with all materials in the experimental setup. Filter the TPG and consider a full system clean-out. |
Data Presentation
Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H20O4 | [5] |
| Boiling Point | 270 °C (518 °F) | [3][5] |
| Flash Point | 145 °C (293 °F) | [3] |
| Autoignition Temperature | 232 - 266 °C (450 - 511 °F) | [3] |
| Vapor Pressure | 0.26 Pa @ 25°C | [5] |
| Water Solubility | Soluble | [5] |
Experimental Protocols
Protocol 1: General Thermal Stability Assessment of this compound
Objective: To determine the thermal stability of TPG under specific experimental conditions.
Materials:
-
This compound (TPG)
-
Heating apparatus with precise temperature control (e.g., heating mantle, oven)
-
Reaction vessel made of inert material (e.g., borosilicate glass, stainless steel)
-
Thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instrumentation for degradation analysis (e.g., GC-MS, HPLC, pH meter)
Methodology:
-
Place a known volume of TPG into the reaction vessel.
-
Insert the thermocouple to monitor the liquid temperature accurately.
-
If assessing stability in the absence of oxygen, purge the vessel with an inert gas for 15-30 minutes. Maintain a gentle, continuous flow of the inert gas throughout the experiment.
-
Heat the TPG to the desired experimental temperature at a controlled rate.
-
Hold the TPG at the set temperature for the desired duration of the experiment.
-
At predetermined time intervals, carefully extract small aliquots of the TPG for analysis.
-
Analyze the aliquots for signs of degradation. This can include:
-
Visual inspection for color change.
-
pH measurement to detect the formation of acidic byproducts.
-
Viscosity measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC) for non-volatile degradation products.
-
-
Record all data meticulously and plot the concentration of degradation products or changes in physical properties as a function of time and temperature.
Visualizations
Logical Relationship: Factors Leading to TPG Degradation
Caption: Factors that can initiate and accelerate the thermal degradation of TPG.
Experimental Workflow: Analysis of TPG Degradation Products
Caption: A typical workflow for the analytical investigation of TPG degradation.
References
Technical Support Center: Enhancing Nonpolar Compound Solubility in Tripropylene Glycol
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving nonpolar compounds in tripropylene (B76144) glycol (TPG).
Section 1: Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: My nonpolar compound has very low solubility in pure tripropylene glycol. What are the first factors I should investigate?
A1: Before exploring complex enhancement techniques, ensure the fundamentals are covered:
-
Temperature: The solubility of most solid solutes increases with temperature.[1] Gently warming the TPG solution during dissolution can be effective. However, be cautious of compound degradation at elevated temperatures.
-
Agitation: Continuous stirring or sonication increases the rate of dissolution by ensuring fresh solvent is always in contact with the solute surface.[1] Note that this affects the rate of dissolving, not the equilibrium solubility.
-
Purity: Ensure both the nonpolar compound and the this compound are of high purity. Impurities can sometimes suppress solubility.
-
Particle Size: The smaller the particle size of your solid compound, the larger the surface area available for solvation, which can increase the dissolution rate.[2][3] Techniques like micronization can be beneficial.[3][4]
Solubility Enhancement Techniques
Q2: What are the primary strategies for significantly enhancing the solubility of a nonpolar compound in this compound?
A2: The most common and effective strategies involve modifying the solvent system or using additives to alter the solute-solvent interactions. The main approaches include:
-
Cosolvency: Introducing a miscible solvent (a cosolvent) to reduce the overall polarity of the solvent system.[5][6]
-
Micellar Solubilization: Using surfactants that form micelles to encapsulate nonpolar molecules.[7][8]
-
Hydrotropy: Adding a high concentration of a substance (a hydrotrope) to increase the solubility of the primary solute.[5][9]
-
Complexation: Using a complexing agent, like a cyclodextrin, to form an inclusion complex with the nonpolar compound, thereby increasing its affinity for the solvent.[2][10]
Cosolvency
Q3: How do I select an effective cosolvent to use with this compound?
A3: The principle of "like dissolves like" is key.[11][12] Since TPG is relatively polar, you should screen cosolvents that are miscible with TPG but are less polar in nature. This adjustment makes the final solvent blend more favorable for the nonpolar compound.[2] Commonly used cosolvents in pharmaceutical formulations include ethanol, polyethylene (B3416737) glycols (PEGs) of various molecular weights (e.g., PEG 400), and glycerin.[3][6][13][14] The ideal approach is to experimentally screen a range of cosolvents at different concentrations to find the optimal blend.
Q4: What are the potential disadvantages of using cosolvents?
A4: While effective, cosolvency has potential drawbacks. The primary risk is that the nonpolar compound may precipitate out if the system is diluted with a solvent in which it is less soluble.[7] Furthermore, high concentrations of some cosolvents can introduce toxicity or stability issues, which is a critical consideration in drug development.[6]
Micellar Solubilization (Surfactants)
Q5: When should I consider using surfactants to improve solubility in TPG?
A5: Surfactants are an excellent option when cosolvency is ineffective or undesirable. They are particularly useful for highly lipophilic (nonpolar) compounds. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form aggregates called micelles.[15] These micelles have a hydrophobic core that can effectively encapsulate nonpolar drug molecules, shielding them from the more polar solvent environment.[7][8]
Q6: How do I choose an appropriate surfactant?
A6: Surfactant selection depends on the specific nonpolar compound and the intended application. Key factors include:
-
Hydrophilic-Lipophilic Balance (HLB): This value helps predict the surfactant's behavior. For solubilization in a relatively polar solvent like TPG, surfactants with a higher HLB value are often a good starting point.
-
Chemical Type: Surfactants can be non-ionic, anionic, cationic, or zwitterionic.[8] Non-ionic surfactants (e.g., Polysorbates like Tween 80, Polyoxyethylene glycols) are frequently used in pharmaceutical applications due to their lower toxicity.[13][15]
-
Molecular Structure: The length of the surfactant's hydrophobic chain can impact solubilization capacity, with longer chains sometimes offering better performance.[16]
Hydrotropy
Q7: What is hydrotropy, and how does it differ from cosolvency?
A7: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope) increases the aqueous solubility of another solute.[9] Unlike cosolvents, hydrotropes are typically solids at room temperature (e.g., sodium benzoate, urea, nicotinamide).[9][17] The mechanism is thought to involve the formation of weak complexes or molecular aggregates between the hydrotrope and the nonpolar compound.[9][17] This technique can be highly effective and avoids the use of organic solvents.[18]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates after initial dissolution. | 1. Temperature Change: The solution was prepared at an elevated temperature and cooled, leading to supersaturation. 2. Solvent Evaporation: TPG has low volatility, but other volatile components (like cosolvents) may evaporate, changing the solvent ratio. 3. Instability: The compound may be degrading over time. | 1. Determine the solubility at the intended storage temperature. Consider using a stabilizing agent or a small amount of surfactant. 2. Store solutions in tightly sealed containers. 3. Assess the chemical stability of your compound in the chosen solvent system. |
| The solution appears cloudy or hazy. | 1. Incomplete Dissolution: Microparticles of the compound may still be suspended. 2. Emulsion Formation: If using a surfactant, you may have formed an emulsion rather than a clear micellar solution. 3. Impurity: An impurity in the compound or solvent may be insoluble. | 1. Increase agitation time, use sonication, or filter the solution through a 0.22 or 0.45 µm filter. 2. Adjust the surfactant concentration or screen different surfactants. 3. Verify the purity of all components. |
| Adding a cosolvent decreases solubility. | 1. Anti-solvent Effect: The chosen "cosolvent" may be acting as an anti-solvent, reducing the compound's affinity for the TPG blend. | 1. This indicates an unfavorable interaction. Screen a different class of cosolvents (e.g., try an alcohol if a glycol failed). Always start with small-scale screening tests. |
| Viscosity becomes too high for practical use. | 1. High Solute Concentration: A high concentration of the dissolved compound can significantly increase viscosity. 2. Polymeric Additives: Certain cosolvents (like high molecular weight PEGs) or surfactants can increase solution viscosity. | 1. Determine if the solubility can be achieved at a lower, more manageable concentration. 2. Select lower molecular weight cosolvents. Evaluate the viscosity of your formulation as part of the screening process. |
Section 3: Data & Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of this compound (TPG)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O₄ | [19] |
| CAS Number | 24800-44-0 | [19] |
| Appearance | Colorless, viscous liquid | [20][21] |
| Boiling Point | ~273 °C | [21][22] |
| Density | ~1.019 - 1.021 g/mL at 20-25 °C | [19][21] |
| Water Solubility | Miscible | [20][21] |
| Organic Solvency | Good solubility for many organic compounds | [21][22][23] |
Table 2: Comparison of Primary Solubility Enhancement Techniques
| Technique | General Mechanism | Advantages | Disadvantages |
| Cosolvency | Reduces solvent polarity by blending with a less polar, miscible solvent.[6] | Simple, rapid to formulate, and highly effective for many nonpolar drugs.[3][6] | Risk of precipitation upon dilution; potential for toxicity with certain solvents.[6][7] |
| Micellar Solubilization | Surfactants form micelles that encapsulate nonpolar compounds in their hydrophobic core.[8][15] | High solubilization capacity; can improve stability. | Can be more complex to formulate; potential for surfactant-related toxicity or irritation. |
| Hydrotropy | A high concentration of a hydrotropic agent creates molecular aggregates that solubilize the drug.[9][17] | Avoids organic solvents; often cost-effective and eco-friendly.[17][18] | Requires a large amount of the hydrotropic agent, which may impact other formulation properties. |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the guest (nonpolar compound) in its cavity.[10] | High specificity; can also enhance stability and mask taste.[10] | Limited by the stoichiometry of the complex; can be expensive. |
Experimental Protocols
Protocol 1: General Protocol for Cosolvent Screening
-
Preparation: Prepare stock solutions of several different cosolvents (e.g., Ethanol, PEG 400, Propylene Glycol) in this compound at various percentage blends (e.g., 10%, 20%, 30%, 50% v/v).
-
Saturation: Add an excess amount of the solid nonpolar compound to a fixed volume (e.g., 2 mL) of each TPG-cosolvent blend in separate glass vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration (Shake-Flask Method): Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand so the excess solid can settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Analysis: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Comparison: Compare the measured solubility in each blend to that in pure TPG to identify the most effective cosolvent and concentration.
Protocol 2: Determining Critical Micelle Concentration (CMC) for Surfactant Selection
This protocol is a prerequisite for micellar solubilization studies.
-
Preparation: Prepare a series of solutions of the chosen surfactant in this compound with increasing concentrations.
-
Measurement: Measure a physical property that changes at the onset of micelle formation. Common methods include:
-
Surface Tension: Measure the surface tension of each solution. The surface tension will decrease as surfactant concentration increases and then plateau at the CMC.
-
Dye Solubilization: Add a water-insoluble dye. The absorbance of the solution will increase sharply once micelles form and begin to solubilize the dye.
-
-
Plotting: Plot the measured property (e.g., surface tension) against the logarithm of the surfactant concentration. The point of inflection or sharp change in the slope indicates the CMC.
-
Application: For effective solubilization, your experiments should use surfactant concentrations above the determined CMC.
Section 4: Workflows and Diagrams
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Caption: The mechanism of micellar solubilization of a nonpolar compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijrpns.com [ijrpns.com]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijirt.org [ijirt.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. bepls.com [bepls.com]
- 15. jmpas.com [jmpas.com]
- 16. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. pnrjournal.com [pnrjournal.com]
- 19. greenchemindustries.com [greenchemindustries.com]
- 20. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 21. This compound | 24800-44-0 [chemicalbook.com]
- 22. This compound [longzechem.com]
- 23. This compound Regular Grade | Dow Inc. [dow.com]
Technical Support Center: Tripropylene Glycol in Polymer Resin Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing tripropylene (B76144) glycol (TPG) to reduce the viscosity of polymer resins.
Frequently Asked Questions (FAQs)
Q1: What is tripropylene glycol (TPG) and how is it used with polymer resins?
A1: this compound (TPG) is a colorless, odorless, and water-soluble liquid.[1][2] In polymer science, it serves as a raw material for the synthesis of polymers like polyesters and alkyd resins.[1][3][4][5] It is also employed as a plasticizer, a substance added to a material to make it softer and more flexible.[3][4][5] A derivative, this compound diacrylate (TPGDA), is frequently used as a reactive diluent in formulations, particularly in UV and electron beam (EB) curable systems, to decrease viscosity and enhance handling properties.[6][7]
Q2: How does TPG reduce the viscosity of a polymer resin?
A2: TPG, when added to a polymer resin formulation, acts as a solvent or a plasticizer, increasing the free volume between polymer chains. This allows the chains to move more freely, resulting in a decrease in the overall viscosity of the resin solution. When a reactive diluent like TPGDA is used, it becomes part of the polymer network during curing.[6][7] Its low intrinsic viscosity helps to lower the viscosity of the uncured resin mixture, facilitating easier processing and application.[6][7]
Q3: What are the typical applications where TPG is used to modify resin viscosity?
A3: TPG and its derivatives are utilized in a variety of applications to achieve optimal viscosity for processing. These include:
-
Coatings: To improve flow and leveling for uniform application.[1][6]
-
Adhesives and Sealants: To ensure proper wetting of substrates and penetration into porous surfaces.[6][8]
-
3D Printing Resins: To achieve the low viscosity required for stereolithography (SLA) and digital light processing (DLP) technologies.[6][9]
-
Unsaturated Polyester (B1180765) Resins (UPR): TPG can be used as a glycol component in the synthesis of UPRs, influencing their final properties.[10][11]
Q4: What are the potential side effects of adding TPG or other diluents to my resin system?
A4: While effective in reducing viscosity, the addition of diluents can impact the final properties of the cured polymer.[8][12] Potential effects include:
-
Reduced Mechanical Properties: Non-reactive diluents can lower properties like tensile strength and hardness.[8][13] Reactive diluents are generally preferred as they cross-link into the polymer network, though they can still alter the final properties.[8][12]
-
Altered Thermal Properties: The glass transition temperature (Tg) of the polymer may be affected.
-
Changes in Cure Kinetics: Diluents can affect the curing rate of the resin system.[8][12]
-
Increased Polymerization Shrinkage: Some low-viscosity diluents can lead to higher shrinkage during curing.[14]
Troubleshooting Guide
Issue 1: Resin viscosity is too high even after adding TPG.
| Possible Cause | Troubleshooting Step |
| Incorrect TPG Concentration | The amount of TPG added may be insufficient. Gradually increase the concentration of TPG in small increments, monitoring the viscosity at each step. Be mindful that excessive amounts can negatively impact the final properties of the cured resin. |
| High Molecular Weight of Polymer | If the base polymer has an exceptionally high molecular weight, TPG alone may not be sufficient to achieve the desired viscosity. Consider if a lower molecular weight grade of the resin is available or if the polymerization process can be adjusted. |
| Cross-linking or Gelation | Premature cross-linking or gelation can cause a rapid increase in viscosity.[15] Ensure that the storage conditions of the resin and TPG are appropriate (e.g., temperature, exposure to light) and that there are no contaminants that could initiate polymerization. |
| Low Temperature | Viscosity is highly dependent on temperature; lower temperatures lead to higher viscosity.[16] Try warming the resin mixture gently and uniformly. A heated resin bath or a temperature-controlled mixer can be beneficial.[17] |
Issue 2: The mechanical properties of the cured polymer are compromised after adding TPG.
| Possible Cause | Troubleshooting Step |
| Excessive TPG Concentration | Too much TPG can act as a plasticizer, reducing the rigidity and strength of the final polymer. Reduce the amount of TPG to the minimum required to achieve the target viscosity. |
| Use of a Non-Reactive Diluent | If a non-reactive form of TPG is used, it does not become part of the polymer backbone and can significantly reduce mechanical properties.[8] Consider using a reactive diluent such as this compound Diacrylate (TPGDA), which will cross-link with the resin.[6] |
| Incomplete Curing | The presence of a diluent can sometimes interfere with the curing process. Ensure that the curing conditions (e.g., temperature, time, UV intensity for photocurable systems) are optimized for the modified resin formulation. |
Quantitative Data
The following table provides an illustrative example of how a reactive diluent can affect the viscosity of an epoxy resin. Please note that these values are for a different diluent and are provided for demonstrative purposes. The actual viscosity reduction with TPG will depend on the specific resin system, TPG concentration, and temperature.
Table 1: Example of Viscosity Reduction in a DGEBA Liquid Epoxy Resin with a Reactive Diluent
| Diluent Concentration (wt%) | Viscosity (cps) | Percent Viscosity Reduction (%) |
| 0 | ~15,000 | 0 |
| 10 | ~2,000 | 86.7 |
Data is illustrative and based on the effect of Butyrolactone on a DGEBA resin as described in available literature.[8]
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol describes a general procedure for measuring the viscosity of a polymer resin.
Apparatus:
-
Rotational Viscometer (e.g., Cone and Plate or Parallel Plate type)[16][18]
-
Temperature Control Unit (e.g., Peltier heating element or water bath)[18][19]
-
Appropriate spindle or geometry for the viscometer
Procedure:
-
Preparation:
-
Ensure the viscometer is clean, dry, and calibrated.[15]
-
Prepare the resin-TPG mixture by accurately weighing the components and mixing them thoroughly until a homogeneous solution is obtained.
-
-
Sample Loading:
-
Set the temperature of the control unit to the desired measurement temperature (e.g., 25°C).[14]
-
Place a sufficient amount of the resin sample onto the lower plate of the viscometer.
-
Lower the upper plate (cone or parallel plate) to the correct gap setting as specified by the instrument manufacturer.[14]
-
-
Measurement:
-
Allow the sample to thermally equilibrate for a few minutes.
-
Start the rotation of the spindle at a defined shear rate or a range of shear rates.[14]
-
Record the viscosity reading (in mPa·s or cP) once the value has stabilized.
-
-
Cleaning:
-
Clean the viscometer plates and spindle thoroughly with an appropriate solvent immediately after the measurement is complete.
-
Visualizations
Caption: Troubleshooting workflow for high resin viscosity.
Caption: Experimental workflow for viscosity measurement.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. This compound-CIR Acrylate Grade | Dow Inc. [dow.com]
- 3. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 6. This compound Diacrylate (TPGDA): High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]
- 7. sfdchem.com [sfdchem.com]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US5783635A - Unsaturated polyester resin composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 19. store.astm.org [store.astm.org]
Technical Support Center: Optimization of Tripropylene Glycol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of tripropylene (B76144) glycol (TPG). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the esterification of tripropylene glycol, offering potential causes and actionable solutions to optimize reaction outcomes.
Q1: Why is my esterification reaction showing low conversion or a low yield?
A1: Low conversion or yield in this compound esterification can stem from several factors related to reaction equilibrium, purity of reactants, and catalyst activity.
-
Reversible Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the final product yield.[1]
-
Solution: Employ methods for continuous water removal. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane, or by carrying out the reaction under a vacuum.[2][3]
-
-
Purity of Reactants: The presence of impurities, especially water, in either the this compound or the carboxylic acid can inhibit the reaction and affect catalyst performance.
-
Solution: Ensure all reactants and solvents are anhydrous. Use high-purity grade this compound and carboxylic acid.
-
-
Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the carboxylic acid, leading to a slow reaction rate and incomplete conversion.[1]
-
Suboptimal Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.[1] Conversely, excessively high temperatures can lead to side reactions and degradation of products.
Q2: The final product has a high acid number. How can I reduce it?
A2: A high acid number indicates the presence of unreacted carboxylic acid or acidic catalyst in the final product.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion, leaving unreacted carboxylic acid.
-
Ineffective Neutralization/Purification: The post-reaction workup may not be sufficient to remove all acidic components.
-
Solution: Implement a thorough neutralization and purification process. After the reaction, the mixture can be washed with a basic solution, such as 10% sodium carbonate, followed by a brine wash (e.g., 20% sodium chloride solution) to remove the catalyst and unreacted acid.[2][3] Subsequent purification steps can include adsorption onto materials like magnesium polysilicate or passing through an ion-exchange resin column.[4][5]
-
Q3: My final this compound ester is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Product discoloration is often a result of side reactions or impurities formed at elevated temperatures.
-
Side Reactions/Degradation: High reaction temperatures can lead to the formation of colored byproducts. For reactions involving unsaturated carboxylic acids like acrylic acid, polymerization can also be an issue.
-
Ineffective Purification: Residual impurities can cause discoloration.
-
Solution: Incorporate a decolorization step in your purification protocol. This can be achieved by treating the crude product with activated carbon or alkaline calcium bentonite (B74815) followed by filtration.[2][3]
-
Q4: I am observing the formation of byproducts. What are they and how can I minimize them?
A4: The primary byproduct of concern in reactions involving propylene (B89431) glycols is the formation of higher molecular weight polyglycols.
-
Side Reactions: In the synthesis of this compound itself, tetrapropylene glycol can form as a byproduct.[6][7] During esterification, side reactions can occur if the reaction temperature is too high.
-
Solution: Optimize reaction conditions to favor the desired ester formation. This includes maintaining the optimal temperature and using the correct molar ratio of reactants. For producing this compound diacrylate, an excess of acrylic acid is often used to drive the reaction towards the diester.[4] Careful control over the synthesis of the starting this compound can also minimize higher glycol impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound esterification?
A1: Strong acid catalysts are typically used for the Fischer esterification of this compound. Commonly employed catalysts include:
-
p-Toluenesulfonic acid (p-TsOH) [2]
-
Sulfuric acid (H₂SO₄)
-
Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can also be used, which offer the advantage of easier separation from the reaction mixture.[8][9]
Q2: What is the optimal molar ratio of carboxylic acid to this compound?
A2: The optimal molar ratio depends on whether you are synthesizing a monoester or a diester.
-
For diester synthesis (e.g., this compound diacrylate), a molar excess of the carboxylic acid is used to drive the reaction to completion and maximize the diester yield. Molar ratios of acrylic acid to this compound can be around 2.2:1 or higher.[4]
-
For monoester synthesis , a molar excess of this compound would be used to favor the formation of the mono-substituted product.
Q3: What is a typical reaction temperature and time for this esterification?
A3: Reaction conditions are dependent on the specific reactants and catalyst used. For the synthesis of this compound diacrylate, typical conditions are:
-
Reaction Time: 3 to 16 hours.[2][4] The reaction progress should be monitored to determine the optimal time.
Q4: Can this reaction be performed without a solvent?
A4: Yes, the reaction can be conducted without a solvent, particularly if a large excess of one of the reactants (usually the carboxylic acid) is used, allowing it to serve as both a reactant and the reaction medium.[1] However, using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) is a common and effective strategy for removing water and driving the reaction towards the products.[2][3]
Q5: What analytical methods are suitable for monitoring the reaction progress and analyzing the final product?
A5: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of reactants and the appearance of the product.
-
Gas Chromatography (GC): Can be used to quantify the concentration of reactants and products, providing a measure of conversion and yield.[10]
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for analyzing the reaction mixture.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the formation of the ester functional group (C=O stretch) and the disappearance of the carboxylic acid hydroxyl group (O-H stretch).
-
Acid Value Titration: A standard method to determine the amount of unreacted carboxylic acid, which is crucial for determining reaction completion and final product quality.[5]
Data Presentation
The following tables summarize quantitative data from patented synthesis protocols for dipropylene glycol diacrylate (DPGDA). As a close structural analog to this compound diacrylate (TPGDA), this data illustrates the typical reaction conditions and resulting product quality that can be expected.
Table 1: Reactant and Catalyst Ratios for Diacrylate Synthesis [5]
| Parameter | Example 1 | Example 2 |
| Glycol | Dipropylene Glycol | Dipropylene Glycol |
| Carboxylic Acid | Acrylic Acid | Acrylic Acid |
| Solvent | Cyclohexane | Toluene |
| Catalyst | Methanesulfonic Acid | p-Toluenesulfonic Acid |
| Polymerization Inhibitor | p-Hydroxyanisole, Sodium Hypophosphite | Hydroquinone |
| Molar Ratio (Acid:Glycol) | 2.3 : 1 | 2.2 : 1 |
| Catalyst Loading (wt% of total reactants) | ~1.8% | ~2.0% |
Table 2: Comparison of Reaction Conditions and Product Specifications for Diacrylate Synthesis [5]
| Parameter | Example 1 | Example 2 |
| Reaction Conditions | ||
| Temperature (°C) | 80-85 | 98-110 |
| Reaction Time (hours) | 10-12 | 6-8 |
| Product Specifications | ||
| Ester Content (%) | ≥ 98.3 | ≥ 98 |
| Final Acid Number (mgKOH/g) | 0.15 | ≤ 1 |
| Water Content (%) | 0.1 | ≤ 0.2 |
| Yield (%) | 93.80 | 98.30 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound Diacrylate (TPGDA)
This protocol is a representative example based on common industrial synthesis methods.[2][3][4]
Materials:
-
This compound (TPG)
-
Acrylic Acid
-
Catalyst (e.g., p-Toluenesulfonic acid or Methanesulfonic acid)
-
Polymerization Inhibitor (e.g., Hydroquinone or MEHQ)
-
Solvent (e.g., Toluene or Cyclohexane)
-
Neutralizing Agent (e.g., 10% Sodium Carbonate solution)
-
Brine Solution (e.g., 20% Sodium Chloride solution)
Procedure:
-
Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser with this compound, acrylic acid (in molar excess, e.g., 2.2:1 ratio to TPG), the chosen solvent, the acid catalyst (1-10 wt%), and a polymerization inhibitor (50-800 ppm).
-
Esterification: Begin stirring and heat the mixture. For a toluene-based system, the temperature will be around 80-115°C to initiate azeotropic reflux.[2][3]
-
Water Removal: Continuously collect the water byproduct in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by measuring the amount of water collected and periodically checking the acid value of the reaction mixture. The reaction is considered complete when water is no longer evolved and the acid value is stable (typically 20-50 mgKOH/g before neutralization).[4] This can take 3-16 hours.[2][4]
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to below 60°C. Add a 10% sodium carbonate solution to neutralize the acidic catalyst and unreacted acrylic acid. Stir, then allow the layers to separate.
-
Washing: Remove the lower aqueous layer. Wash the organic layer with a 20% sodium chloride solution to remove residual salts.
-
Purification:
-
Solvent Removal: Remove the solvent from the organic layer via distillation under reduced pressure.[2][3]
-
Decolorization (Optional): If the product is colored, treat it with activated carbon.
-
Filtration: Perform a final filtration to remove any solid impurities, yielding the final this compound diacrylate product.
-
Visualizations
The following diagrams illustrate the general workflow for this compound esterification and the underlying chemical mechanism.
Caption: Experimental workflow for this compound esterification.
Caption: General mechanism of acid-catalyzed Fischer Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101462954B - Method for preparing tri(propylene glycol) diacrylate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of TPGDA (this compound diacrylate) - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. CN1803743A - this compound synthesis method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Derivatization of Tripropylene Glycol for Improved GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of tripropylene (B76144) glycol (TPG) for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of tripropylene glycol necessary for GC analysis?
A1: this compound (TPG) is a polar molecule with two hydroxyl (-OH) groups. These groups can lead to poor chromatographic performance, including broad, tailing peaks and potential adsorption onto the GC column.[1][2] Derivatization replaces the active hydrogens on the hydroxyl groups with less polar functional groups. This increases the volatility and thermal stability of TPG, resulting in sharper, more symmetrical peaks and improved separation.[2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods for alcohols and glycols like TPG are silylation and acylation.[3][4] Silylation, particularly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular choice for its efficiency in derivatizing hydroxyl groups.[5] Acylation, using reagents such as acetic anhydride, is another effective method.[5]
Q3: Which derivatization reagent should I choose for my TPG analysis?
A3: The choice of reagent depends on your specific analytical needs, including the detector being used and the presence of other compounds in your sample.
-
Silylation reagents (e.g., BSTFA, MSTFA): These are highly effective for derivatizing hydroxyl groups and are compatible with most common GC detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS).[6][7] Adding a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity, especially for sterically hindered hydroxyl groups.
-
Acylation reagents (e.g., acetic anhydride, trifluoroacetic anhydride): These are also very effective and can introduce fluorinated groups that enhance detection by an Electron Capture Detector (ECD).[4]
Q4: Can I analyze this compound by GC without derivatization?
A4: While it is possible to analyze TPG without derivatization, it often leads to poor peak shape and lower sensitivity.[8] This approach may be suitable for qualitative screening but is generally not recommended for quantitative analysis where accuracy and reproducibility are critical. Using a polar GC column can help to some extent, but derivatization typically provides superior results.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and GC analysis of this compound.
Problem 1: Incomplete Derivatization (Presence of TPG or partially derivatized TPG peaks)
| Possible Cause | Recommended Solution |
| Presence of moisture in the sample or reagents. | Water can react with the derivatizing reagent, reducing its effectiveness. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store derivatizing reagents under dry conditions. Consider using a nitrogen blanket during the reaction. |
| Insufficient amount of derivatizing reagent. | A general rule is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens in the sample. For TPG, which has two hydroxyl groups, a molar excess of at least 4:1 is recommended. |
| Suboptimal reaction time or temperature. | Derivatization reactions may require heating to proceed to completion. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a good starting point.[9] Monitor the reaction progress by analyzing aliquots at different time points. |
| Steric hindrance. | While less of an issue for the primary and secondary hydroxyls in TPG, ensure thorough mixing and adequate reaction time. The use of a catalyst like TMCS with BSTFA can help overcome minor steric hindrance. |
Problem 2: Poor Peak Shape (Tailing or Broadening) Even After Derivatization
| Possible Cause | Recommended Solution |
| Active sites in the GC inlet or column. | Even derivatized glycols can interact with active sites. Deactivate the inlet liner with a silylating reagent or use a pre-deactivated liner. Ensure you are using a high-quality, inert GC column.[2] |
| Incompatible GC column phase. | Silylated compounds can react with polar stationary phases containing hydroxyl groups (e.g., WAX columns).[2] Use a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) phase for the analysis of silylated TPG.[5] |
| Column bleed. | High temperatures can cause the stationary phase to degrade and bleed, leading to baseline rise and poor peak shape. Ensure the column operating temperature is within its recommended limits. |
| Contamination. | Contamination in the syringe, inlet, or column can lead to peak tailing. Regularly clean and maintain these components. |
Problem 3: Extraneous Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Byproducts of the derivatization reaction. | The derivatization reaction itself can produce byproducts. For example, silylation with BSTFA produces N-methyltrifluoroacetamide.[2] These are typically more volatile and will elute before the derivatized TPG. Consult the literature for the expected byproducts of your chosen reagent. |
| Side reactions. | If the reaction temperature is too high or the time too long, side reactions may occur. Optimize the reaction conditions to minimize their formation. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents to avoid introducing contaminants. Run a blank analysis of your solvent and reagents to identify any background peaks. |
Experimental Protocols
Below are detailed methodologies for the silylation and acylation of this compound.
Silylation of this compound using BSTFA + TMCS
This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.
Materials:
-
This compound (TPG) standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Dimethylformamide (DMF) (as solvent)
-
Reaction vials (e.g., 2 mL autosampler vials with screw caps (B75204) and septa)
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of TPG in the chosen anhydrous solvent (e.g., 1 mg/mL in pyridine).
-
Derivatization Reaction:
-
Pipette 100 µL of the TPG stock solution into a reaction vial.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Cooling and Analysis:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC.
-
Workflow Diagram for Silylation of this compound
Caption: A step-by-step workflow for the silylation of TPG.
Acylation of this compound using Acetic Anhydride
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (TPG) standard or sample
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of TPG in anhydrous pyridine (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the TPG stock solution into a reaction vial.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Place the vial in a heating block or oven at 60°C for 30 minutes.
-
Cooling and Analysis:
-
Remove the vial and let it cool to room temperature.
-
The sample is now ready for GC analysis.
-
Quantitative Data Summary
While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides a general comparison of expected outcomes based on the derivatization of similar glycols and alcohols.
| Derivatization Method | Reagent | Typical Reaction Conditions | Expected Outcome for TPG | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | 60-70°C for 30-60 min | High yield of di-TMS-TPG | Highly effective for hydroxyl groups, relatively clean byproducts.[6] | Moisture sensitive, excess reagent can interfere with early eluting peaks. |
| Acylation | Acetic Anhydride/Pyridine | 60°C for 30 min | High yield of di-acetyl-TPG | Stable derivatives, less moisture sensitive than silylation. | Can produce acidic byproducts that may need to be neutralized or removed.[4] |
Logical Relationship of Derivatization Choice
Caption: Decision tree for selecting a TPG derivatization method.
References
- 1. weber.hu [weber.hu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. dipropylene glycol - Chromatography Forum [chromforum.org]
- 6. nbinno.com [nbinno.com]
- 7. thescipub.com [thescipub.com]
- 8. Detect this compound - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Tripropylene Glycol (TPG) Production - Color Formation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address color formation during tripropylene (B76144) glycol (TPG) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color formation in tripropylene glycol (TPG)?
A1: Color formation in TPG, often appearing as a yellow tint, is primarily due to the presence of impurities and degradation products. Key causes include:
-
Oxidation: Exposure to oxygen, especially at elevated temperatures during synthesis or storage, can lead to the formation of colored byproducts.[1]
-
Impurities in Raw Materials: Contaminants in the propylene (B89431) oxide or propylene glycol feedstock, such as aldehydes and ketones, can undergo side reactions to form colored compounds.
-
High Temperatures: Excessive heat during the reaction or distillation process can cause thermal degradation of the glycol, leading to the formation of color bodies.[2]
-
Catalyst-Related Side Reactions: The type of catalyst used in the synthesis can influence the formation of byproducts that contribute to color.
-
Contamination from Equipment: Metallic impurities, such as iron from storage tanks or reactors, can catalyze oxidative degradation and discoloration.[1]
Q2: What is the APHA/Hazen color scale and how is it used for TPG?
A2: The APHA (American Public Health Association) color scale, also known as the Hazen or Platinum-Cobalt (B8599474) (Pt-Co) scale, is a common method for quantifying the intensity of yellowness in clear liquids like TPG.[3] It is a single-number index where distilled water has a value of 0 and a standard 500 ppm platinum-cobalt solution has a value of 500.[3] Lower APHA values indicate a less colored, higher purity product. The standard test method is outlined in ASTM D1209.[3]
Q3: Can antioxidants be used to prevent color formation in TPG?
A3: Yes, antioxidants are effective in preventing color formation by inhibiting oxidation. Common antioxidants used in glycol production include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), which act as radical scavengers.[1]
-
Phosphites: These compounds function as oxygen scavengers.[1]
-
Aminophenols: More hindered aminophenols can be particularly effective in preventing yellowing.[1]
The choice and concentration of antioxidant should be carefully evaluated for compatibility with the TPG and its intended application.
Q4: How does the purification process affect the color of TPG?
A4: The purification process is critical for achieving a low-color TPG. Distillation is the primary method used to remove impurities and color bodies. Key considerations for the distillation process include:
-
Vacuum Distillation: Operating under reduced pressure allows for lower distillation temperatures, minimizing thermal degradation and color formation.
-
Inert Atmosphere: Conducting the distillation under an inert gas like nitrogen helps to prevent oxidation.
-
Fractional Distillation: Careful separation of different glycol fractions is necessary to isolate the high-purity, low-color TPG.
Troubleshooting Guide: Off-Color this compound
This guide provides a systematic approach to identifying and resolving issues related to color formation in TPG production.
Problem: Final TPG product has a yellow tint (High APHA value).
Step 1: Initial Assessment and Analysis
-
Quantify the Color: Measure the APHA/Hazen color value of the TPG sample using a spectrophotometer according to ASTM D1209 or D5386.
-
Analyze for Impurities: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify potential impurities, particularly aldehydes, ketones, and other carbonyl compounds.
Step 2: Process Parameter Review
-
Reaction Temperature: Verify that the reaction temperature did not exceed the recommended range. High temperatures can lead to thermal degradation.
-
Catalyst: Ensure the correct catalyst and concentration were used. Some catalysts can promote side reactions that form colored byproducts.
-
Raw Material Purity: Review the certificates of analysis for the propylene oxide and propylene glycol feedstocks to check for impurities.
Step 3: Distillation Process Evaluation
-
Vacuum Level: Check the vacuum level during distillation. Inadequate vacuum can lead to higher distillation temperatures.
-
Inert Gas Sparging: Confirm that a continuous and sufficient flow of inert gas (e.g., nitrogen) was maintained throughout the distillation process to prevent oxidation.
-
Fractionation Efficiency: Evaluate the efficiency of the distillation column in separating lower and higher boiling point impurities.
Step 4: Storage and Handling Investigation
-
Storage Container: Ensure that the TPG is stored in appropriate containers, such as stainless steel or plastic, to avoid contamination from materials like iron, which can be released from glass containers and catalyze oxidation.[1]
-
Oxygen Exposure: Minimize exposure of the final product to air. Consider storing under a nitrogen blanket.
Step 5: Corrective Actions
Based on the findings from the previous steps, implement the following corrective actions:
| Potential Cause | Recommended Corrective Action |
| Oxidation | Add an appropriate antioxidant (e.g., BHT, phosphite) at a predetermined concentration during the synthesis or before storage. Ensure an inert atmosphere during distillation and storage. |
| High Reaction/Distillation Temperature | Optimize the process to operate at the lowest possible temperatures. Improve the vacuum system for distillation. |
| Raw Material Impurities | Source higher purity raw materials. Consider a pre-purification step for the feedstocks. |
| Catalyst Issues | Evaluate alternative catalysts known to produce lower color byproducts. Optimize catalyst concentration. |
| Equipment Contamination | Use storage and reaction vessels made of non-reactive materials. Thoroughly clean all equipment before use. |
Experimental Protocols
Protocol 1: APHA/Hazen Color Measurement (ASTM D1209)
-
Apparatus: Spectrophotometer capable of measuring absorbance at 455 nm, 10 mm cuvettes.
-
Reagents: Platinum-Cobalt standard solutions (ranging from 5 to 500 APHA).
-
Procedure: a. Calibrate the spectrophotometer using the standard solutions to create a calibration curve of absorbance versus APHA value. b. Fill a clean cuvette with the TPG sample. c. Measure the absorbance of the TPG sample at 455 nm. d. Determine the APHA value of the sample from the calibration curve.
Data Presentation
Table 1: Effect of Antioxidants on TPG Color (Illustrative Data)
| Antioxidant | Concentration (ppm) | Initial APHA Color | APHA Color after 48h at 50°C |
| None | 0 | 15 | 40 |
| BHT | 200 | 10 | 15 |
| Phosphite Blend | 250 | 10 | 12 |
Note: This is illustrative data. Actual results will vary depending on the specific TPG production process and storage conditions.
Visualizations
Caption: Troubleshooting workflow for addressing off-color this compound.
Caption: Simplified pathway illustrating the formation of color in TPG production.
References
Technical Support Center: Purification of Tripropylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tripropylene (B76144) glycol (TPG) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial tripropylene glycol?
A1: Commercial this compound is typically produced by the hydrolysis of propylene (B89431) oxide. This process can result in several impurities, including:
-
Other Polypropylene (B1209903) Glycols: Dipropylene glycol (DPG) and tetrapropylene glycol (TPG) are common co-products.[1][2]
-
Water: Due to the manufacturing process and the hygroscopic nature of glycols.
-
Peroxides and UV-absorbing hydrocarbons. [3]
Q2: What is the primary method for purifying this compound in the lab?
A2: The most effective and common method for purifying this compound and separating it from other glycols is fractional vacuum distillation .[1][5] This technique is necessary because TPG has a high boiling point, and heating it to its atmospheric boiling point can cause thermal decomposition.[1]
Q3: Why is vacuum distillation necessary for TPG purification?
A3: this compound has a high boiling point (approximately 273 °C at atmospheric pressure).[4] Heating TPG to this temperature can lead to decomposition, resulting in impurities and reduced yield.[1] Vacuum distillation lowers the boiling point, allowing for distillation at a lower, safer temperature.
Q4: What are some alternative or supplementary purification methods for TPG?
A4: Besides distillation, other methods can be used to remove specific impurities, often as pre-treatment steps:
-
Chemical Treatment: To remove aldehyde impurities, TPG can be treated with a reducing agent like sodium borohydride (B1222165).[3]
-
Adsorption: Activated carbon can be used to remove color and some organic impurities. Ion-exchange resins are effective for removing aldehydes and other ionic impurities.[6][7]
-
Drying: Molecular sieves (like 4A) can be used to remove residual water before distillation.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Glycols (DPG, TPG, TetraPG) | - Inefficient fractionating column.- Incorrect vacuum level.- Heating rate is too high. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Optimize the vacuum. A very high vacuum might reduce the temperature difference between components.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| Product is Discolored (Yellow/Brown) | - Thermal decomposition of TPG at high temperatures.[1]- Presence of oxygen at high temperatures. | - Lower the distillation temperature by using a higher vacuum.- Ensure all glassware joints are properly sealed to prevent air leaks.- Consider an inert gas bleed into the system.[5] |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar to the distilling flask.[9] |
| Inability to Achieve a Good Vacuum | - Leaks in the glassware joints or tubing. | - Check all joints and ensure they are properly greased and sealed. Use high-vacuum grease.- Inspect tubing for cracks or poor connections. |
| Low Recovery/Yield | - Hold-up in the distillation column and condenser.- Significant forerun or tail fractions containing the product. | - Insulate the distillation column to minimize heat loss.- Collect fractions carefully and analyze them (e.g., by refractive index or GC) to determine the composition and minimize product loss in transitional fractions. |
| Product Contaminated with Aldehydes | - Incomplete removal before distillation. | - Pre-treat the crude TPG with sodium borohydride or pass it through an appropriate ion-exchange resin before distillation.[3][6] |
| Product is Wet (Contains Water) | - Incomplete drying before distillation.- Hygroscopic nature of TPG; absorption of atmospheric moisture after purification. | - Dry the crude TPG with a suitable drying agent like anhydrous sodium sulfate (B86663) or molecular sieves before distillation.[8]- Store the purified product under a dry, inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Property | This compound (TPG) | Dipropylene Glycol (DPG) | Water |
| Molecular Formula | C9H20O4[4] | C6H14O3 | H2O |
| Molecular Weight | 192.25 g/mol [4] | 134.17 g/mol | 18.02 g/mol |
| Boiling Point (at 1 atm) | ~273 °C[4] | ~230.5 °C | 100 °C |
| Density (at 25 °C) | ~1.021 g/mL[4] | ~1.023 g/mL | ~0.997 g/mL |
| Vapor Pressure | <0.01 mmHg at 25 °C[4] | 0.01 mmHg at 20 °C | 23.8 mmHg at 25 °C |
Table 2: Summary of Purification Methods and Targeted Impurities
| Purification Method | Targeted Impurities | Principle of Separation |
| Fractional Vacuum Distillation | Other polypropylene glycols (DPG, TetraPG) | Difference in boiling points under reduced pressure. |
| Chemical Treatment (e.g., NaBH4) | Aldehydes[3] | Reduction of aldehydes to corresponding alcohols. |
| Adsorption (Activated Carbon) | Color, organic impurities | Adsorption of impurities onto a high surface area material. |
| Ion-Exchange Chromatography | Aldehydes, ionic impurities[6][7] | Reversible exchange of ions between the glycol and the resin. |
| Drying (Molecular Sieves) | Water[8] | Adsorption of water molecules into the pores of the molecular sieve. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To purify commercial-grade this compound by removing lower and higher boiling impurities.
Materials:
-
Commercial-grade this compound
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Cold trap (with liquid nitrogen or dry ice/acetone)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
Procedure:
-
Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.
-
Charging the Flask: Add the crude this compound to the round-bottom flask (no more than two-thirds full). Add a magnetic stir bar or a few boiling chips.
-
System Assembly: Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.
-
Vacuum Application: Connect the vacuum pump to the apparatus via a cold trap. Start the vacuum pump and allow the pressure to stabilize. A typical pressure for this distillation is in the range of 0.1-20 kPa.[5]
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently. Start the magnetic stirrer if using.
-
Fraction Collection:
-
Forerun: Collect the initial distillate, which will contain lower-boiling impurities like water and dipropylene glycol. The head temperature will be relatively low and may fluctuate.
-
Main Fraction: As the head temperature stabilizes at the boiling point of TPG at the recorded pressure, change the receiving flask to collect the pure this compound. A distillation temperature range of 130-190 °C is often effective.[5]
-
Tail Fraction: When the temperature starts to rise again or the distillation rate drops significantly, stop collecting the main fraction. The remaining material in the flask will contain higher-boiling impurities like tetrapropylene glycol.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool.
-
Carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Purity Analysis: The purity of the collected fractions can be assessed using techniques such as gas chromatography (GC) or by measuring the refractive index.[10]
Visualizations
Caption: General workflow for the laboratory purification of this compound.
Caption: Troubleshooting decision tree for common TPG distillation issues.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 三丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CA1330350C - Method for purification of ethylene glycol - Google Patents [patents.google.com]
- 7. US6242655B1 - Glycol purification - Google Patents [patents.google.com]
- 8. CN102924242B - The method of purifying propylene glycol compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.astm.org [store.astm.org]
Technical Support Center: Industrial Scale-up of Tripropylene Glycol Synthesis
Welcome to the technical support center for the synthesis of tripropylene (B76144) glycol (TPG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of TPG production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for Tripropylene Glycol (TPG)?
A1: Industrially, TPG is most commonly generated as a co-product during the synthesis of monopropylene glycol (MPG) via the hydration of propylene (B89431) oxide (PO).[1][2][3] In this process, MPG reacts further with PO in a sequential manner to form dipropylene glycol (DPG), which then reacts with another molecule of PO to yield TPG.[2][3] An alternative, "on-purpose" synthesis method involves reacting MPG directly with PO in the presence of a catalyst, which allows for greater control over the production of TPG.[4][5]
Q2: What are the most common impurities and side products in TPG synthesis?
A2: The most significant side products are other propylene glycol oligomers, particularly dipropylene glycol (DPG) and tetrapropylene glycol (TTPG).[6][7] The formation of TTPG and even heavier glycols is a primary cause of yield loss.[2] Another critical class of impurities is aldehydes, such as propionaldehyde, which can form during the reaction.[8] The concentration of these aldehydes is a key quality parameter, especially for "acrylate grade" TPG, which requires an aldehyde content of no more than 20 ppm.[8]
Q3: How does the reactant molar ratio affect the synthesis process?
A3: The molar ratio of the reactants—either propylene oxide to water in the hydration process or propylene oxide to propylene glycol in the on-purpose synthesis—is a critical parameter that dictates the product distribution.[1][2] A higher ratio of PO to the initiator (water or MPG) favors the formation of higher-order glycols like DPG and TPG.[2][7] However, excessively high PO concentrations can lead to the undesirable formation of TTPG and heavier polyols.[2] Therefore, precise control of the molar ratio is essential for maximizing TPG yield while minimizing waste.
Q4: What types of catalysts are used for TPG synthesis?
A4: A variety of catalysts can be used. Base catalysts, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or organic amines like dimethylaminoethanol, are commonly employed in the reaction of propylene glycol with propylene oxide.[4][5] More recently, water-tolerant solid acid catalysts, such as niobic acid, have been developed. These have shown high activity and selectivity for DPG and TPG synthesis directly from PO and water, offering a potential advantage by preventing reactions with more hydrophobic compounds like TPG, thus reducing the formation of heavier byproducts.[1][2]
Q5: What are the key safety considerations during TPG synthesis and scale-up?
A5: While TPG itself has low acute toxicity, the primary feedstock, propylene oxide, is a highly reactive and hazardous material.[9][10] The synthesis reaction is highly exothermic, necessitating robust temperature control to prevent runaway reactions, especially during scale-up where heat transfer is less efficient.[1][11] The process may also involve high temperatures (50-200°C) and pressures (0.1-0.4 MPa).[5][6][7] Standard safety protocols for handling hazardous chemicals, including the use of personal protective equipment (PPE) like chemical-resistant gloves and eye protection, are mandatory.[9][12]
Troubleshooting Guide
Problem 1: Low yield of TPG and high concentration of heavier glycols (TTPG+).
-
Possible Cause 1: Incorrect Molar Ratio. An excess of propylene oxide relative to propylene glycol can drive the polymerization to form higher-order oligomers.[2]
-
Solution: Carefully control the stoichiometry. Reduce the molar ratio of PO:PG. Conduct small-scale experiments to determine the optimal ratio for your specific conditions before scaling up.
-
-
Possible Cause 2: High Reaction Temperature. Elevated temperatures can increase the rate of subsequent polymerization reactions, leading to the formation of heavier glycols.[11]
-
Possible Cause 3: Catalyst Deactivation or Inappropriate Catalyst. The chosen catalyst may not have the desired selectivity.
Problem 2: Final product is off-color (e.g., yellow).
-
Possible Cause 1: Thermal Degradation. Excessively high temperatures, either during the reaction or the subsequent distillation and purification steps, can cause the product to degrade and develop color.
-
Solution: Lower the temperature in the reactor and reboiler during distillation. Purifying TPG via vacuum distillation is a standard method to reduce the required temperature and prevent degradation.[7]
-
-
Possible Cause 2: Impurities in Raw Materials. Contaminants in the propylene oxide or propylene glycol feedstock can lead to colored byproducts.
-
Solution: Ensure the purity of your starting materials. Use analytical techniques like Gas Chromatography (GC) to verify the purity of feedstocks before use.
-
Problem 3: High aldehyde content in the purified TPG.
-
Possible Cause 1: Inherent Side Reaction. Aldehydes can be formed as byproducts during the oxyanionic polymerization of propylene oxide.[8]
-
Solution: This issue is often addressed post-synthesis. Treat the crude TPG product with a reducing agent that selectively neutralizes aldehydes. Alkali borohydrides, particularly sodium borohydride (B1222165) (NaBH₄), are effective for this purpose and can reduce aldehyde content to below 20 ppm.[8]
-
-
Possible Cause 2: Oxidative Degradation. Exposure to air at high temperatures can cause oxidative degradation, leading to aldehyde formation.
-
Solution: During distillation and storage, maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7]
-
Problem 4: Inefficient separation of DPG, TPG, and TTPG during distillation.
-
Possible Cause 1: Insufficient Column Efficiency. The boiling points of propylene glycol oligomers are relatively close, requiring a distillation column with a sufficient number of theoretical plates for effective separation.
-
Solution: Increase the number of theoretical plates in your distillation column or increase the reflux ratio.[7] Model the separation using process simulation software to determine the required column specifications for your desired purity.
-
-
Possible Cause 2: Incorrect Pressure/Temperature Profile. Operating the distillation column at a suboptimal pressure will shift the boiling points and may reduce the separation efficiency.
-
Solution: Optimize the vacuum level and temperature profile of the column. High vacuum is generally preferred as it lowers boiling points and improves the relative volatility between components.[7]
-
Quantitative Data
Table 1: Typical Reaction Parameters for "On-Purpose" TPG Synthesis
| Parameter | Value Range | Source(s) | Notes |
| Reactants | 1,2-Propylene Glycol (PG), Propylene Oxide (PO) | [5],[7] | |
| Catalyst | Dimethylaminoethanol or Potassium Hydroxide (KOH) | [5],[7] | Base-catalyzed reaction. |
| Molar Ratio (PG:PO) | 1 : 1.0 - 1 : 2.5 | [5],[7] | Higher PO ratio favors TPG but increases risk of heavier glycols. |
| Molar Ratio (PG:Catalyst) | 1 : 0.0003 - 1 : 0.02 | [5] | Catalyst concentration affects reaction rate. |
| Temperature | 50 - 130 °C | [5],[7] | Exothermic reaction requires careful temperature control. |
| Pressure | 0.1 - 0.4 MPa (1 - 4 bar) | [5] | Sufficient to keep reactants in the liquid phase. |
| Reaction Time | 4 - 6 hours | [5] | Varies with temperature, catalyst load, and batch size. |
Table 2: Product Purity and Distillation Conditions
| Parameter | Value Range | Source(s) | Notes |
| Final TPG Purity | Up to 99.9% | [7] | Achievable with optimized reaction and purification. |
| TPG Content in Crude Product | 45 - 55% | [5] | Typical distribution before purification. |
| Distillation Temperature | 50 - 200 °C (Column Bottom) | [7] | Lower end of range is enabled by high vacuum. |
| Distillation Pressure | ≤ 40 kPa (absolute) | [7] | Vacuum distillation is critical to prevent thermal degradation. |
| Reflux Ratio | 3:1 to 10:1 | [7] | Higher reflux ratio improves separation but increases energy cost. |
Experimental Protocols
Protocol 1: General Lab-Scale Synthesis of TPG
Objective: To synthesize a mixture of propylene glycols with an enriched TPG fraction.
Materials:
-
1,2-Propylene Glycol (PG), analytical grade
-
Propylene Oxide (PO), analytical grade
-
Potassium Hydroxide (KOH)
-
Pressurized reaction vessel (autoclave) with magnetic stirring, heating mantle, temperature controller, and addition funnel/pump for PO.
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
-
Catalyst Charging: Charge the reactor with 1,2-propylene glycol and potassium hydroxide (e.g., at a PG:KOH molar ratio of 1:0.005).
-
Inerting: Purge the reactor with nitrogen to remove air.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100-120°C) with stirring.[7]
-
PO Addition: Slowly add propylene oxide to the reactor at a controlled rate to maintain the desired temperature and pressure (e.g., 0.1-0.4 MPa).[5] The molar ratio of PG:PO should be selected based on the desired product distribution (e.g., 1:1.7).[7]
-
Reaction: After the PO addition is complete, maintain the reaction temperature for 2-4 hours to ensure complete conversion.[5]
-
Cooling & Depressurization: Cool the reactor to room temperature and carefully vent any residual pressure.
-
Neutralization: Neutralize the basic catalyst by adding a stoichiometric amount of an acid (e.g., phosphoric acid). The formation of a salt precipitate is expected.
-
Filtration: Filter the crude product to remove the precipitated salts. The resulting liquid is a mixture of unreacted PG, DPG, TPG, and heavier glycols, ready for analysis and purification.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To determine the composition of the crude reaction product.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., a wax-type column like DB-WAX or similar).
-
Autosampler and data acquisition software.
Procedure:
-
Sample Preparation: Dilute a small, accurately weighed amount of the crude product in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a concentration of ~1% (w/v).
-
Standard Preparation: Prepare calibration standards of pure MPG, DPG, and TPG in the same solvent at several known concentrations.
-
GC Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes. (This is a starting point and must be optimized).
-
-
Analysis: Inject the prepared standards to create a calibration curve for each component. Then, inject the sample solution.
-
Quantification: Use the data software to integrate the peak areas for each glycol in the sample chromatogram and quantify the weight percentage of each component using the calibration curves.
Visualizations
TPG Synthesis Pathway
Caption: Sequential reaction pathway for the formation of TPG and heavier glycols.
Industrial TPG Production Workflow
Caption: A typical workflow for the industrial production and purification of TPG.
Troubleshooting Logic for Low TPG Yield
Caption: Decision tree for troubleshooting low yields in TPG synthesis.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. chemcess.com [chemcess.com]
- 4. WO2013111839A1 - Method for producing dipropylene glycol and/or this compound - Google Patents [patents.google.com]
- 5. CN1803743A - this compound synthesis method - Google Patents [patents.google.com]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. US6927310B2 - this compound production - Google Patents [patents.google.com]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. researchgate.net [researchgate.net]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. monumentchemical.com [monumentchemical.com]
Technical Support Center: Synthesis of Triphenylglycine (TPG)
Welcome to the technical support center for the synthesis of Triphenylglycine (TPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Triphenylglycine (TPG)?
A1: The most prevalent methods for synthesizing TPG, an α,α-disubstituted amino acid, begin with benzophenone (B1666685) as the starting material. The two primary approaches are:
-
Bucherer-Bergs Reaction: This method involves the reaction of benzophenone with potassium cyanide and ammonium (B1175870) carbonate to form 5,5-diphenylhydantoin, which is then hydrolyzed to yield TPG.
-
Strecker Synthesis: This pathway involves the reaction of benzophenone with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to produce TPG. Due to the steric hindrance of benzophenone, the Strecker synthesis can be sluggish.[1]
Q2: Why am I experiencing very low yields in my TPG synthesis?
A2: Low yields in TPG synthesis are a common issue, primarily due to the low reactivity of the starting material, benzophenone. The three bulky phenyl groups create significant steric hindrance around the carbonyl group, making it less accessible for nucleophilic attack.
In the Bucherer-Bergs reaction , standard conditions often result in very low yields (as low as 7%). To improve the yield, harsher reaction conditions are necessary, such as:
-
Prolonged reaction times (up to 90 hours).
-
Elevated temperatures (around 110 °C).
-
Using a closed reaction vessel to maintain pressure and retain volatile reactants.
By implementing these modifications, yields can be significantly improved to the range of 67-75%.
Q3: What are the potential side reactions during the synthesis of TPG?
A3: While specific side reactions for TPG synthesis are not extensively documented in readily available literature, general side reactions associated with the primary synthetic routes can be anticipated, exacerbated by the steric hindrance of the triphenylmethyl group.
-
Incomplete Reaction: Due to the low reactivity of benzophenone, the initial addition of cyanide and ammonia (B1221849) (or their equivalents) may be incomplete, leading to the recovery of unreacted starting material and lowering the overall yield.
-
Hydrolysis of Cyanide: In the presence of water, cyanide salts can hydrolyze to form hydrogen cyanide gas and the corresponding hydroxide, reducing the concentration of the active nucleophile.
-
Side reactions during hydrolysis of the intermediate: The hydrolysis of the sterically hindered 5,5-diphenylhydantoin or the corresponding α-aminonitrile requires vigorous conditions (e.g., strong acid or base at high temperatures). These conditions can potentially lead to degradation of the desired product or the formation of byproducts, although specific examples for TPG are not well-documented.
Q4: What are the key challenges in the purification of TPG?
A4: The purification of TPG can be challenging due to the potential for isolating unreacted starting materials and intermediates, especially if the reactions have not gone to completion. The high crystallinity of TPG can be advantageous for purification by recrystallization. However, if byproducts with similar solubility profiles are present, chromatographic methods may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of TPG.
| Symptom | Potential Cause | Suggested Solution |
| Low to no formation of 5,5-diphenylhydantoin (Bucherer-Bergs) | Insufficiently harsh reaction conditions for the sterically hindered benzophenone. | Increase the reaction temperature to around 110 °C. Prolong the reaction time significantly (e.g., up to 90 hours). Use a sealed reaction vessel (e.g., a pressure vessel or a sealed tube) to prevent the escape of volatile reactants like ammonia. |
| Low yield of α-aminonitrile (Strecker Synthesis) | Steric hindrance from the phenyl groups on benzophenone hindering the nucleophilic attack of cyanide. | Consider using a less sterically hindered amine if the protocol allows. Optimize the reaction temperature and time; longer reaction times may be necessary. Ensure anhydrous conditions to prevent hydrolysis of the cyanide source. |
| Difficulty in hydrolyzing the 5,5-diphenylhydantoin or α-aminonitrile intermediate | The intermediate is sterically hindered, making the nitrile or hydantoin (B18101) ring less accessible to hydrolysis. | Use a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., concentrated NaOH or KOH) for hydrolysis. Increase the temperature of the hydrolysis reaction. Be aware that prolonged heating under harsh conditions may lead to degradation. |
| Presence of significant amounts of unreacted benzophenone in the product | Incomplete initial reaction due to steric hindrance. | Re-subject the crude product mixture to the initial reaction conditions to drive the reaction to completion. Optimize the initial reaction conditions (temperature, time, pressure) as described above. |
| Final product is difficult to purify | Presence of side products or unreacted starting materials with similar solubility to TPG. | Attempt recrystallization from various solvent systems. If recrystallization is ineffective, consider column chromatography. Ensure complete hydrolysis of the intermediate to avoid contamination with the hydantoin or nitrile precursor. |
Experimental Protocols
While a specific, detailed protocol for the complete synthesis of Triphenylglycine was not found in the immediate search results, the following outlines the general steps based on the identified synthetic routes. Researchers should optimize the specific conditions for their laboratory setup.
1. Synthesis of 5,5-Diphenylhydantoin (via Bucherer-Bergs Reaction)
-
Reactants: Benzophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
-
Solvent: Typically an aqueous ethanol (B145695) mixture.
-
Procedure:
-
Combine benzophenone, potassium cyanide, and ammonium carbonate in a suitable solvent in a pressure-resistant reaction vessel.
-
Seal the vessel and heat the mixture at an elevated temperature (e.g., 110 °C) for an extended period (e.g., 72-90 hours) with vigorous stirring.
-
After cooling, the product may precipitate. The crude 5,5-diphenylhydantoin can be isolated by filtration.
-
Purify the crude product by recrystallization.
-
2. Hydrolysis of 5,5-Diphenylhydantoin to Triphenylglycine
-
Reactant: 5,5-Diphenylhydantoin.
-
Reagent: Strong acid (e.g., concentrated HCl) or strong base (e.g., concentrated NaOH).
-
Procedure:
-
Reflux the 5,5-diphenylhydantoin with a strong acid or base for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture.
-
If using acidic hydrolysis, carefully neutralize the solution to precipitate the amino acid.
-
If using basic hydrolysis, acidify the solution to the isoelectric point of TPG to induce precipitation.
-
Isolate the crude TPG by filtration.
-
Purify the final product by recrystallization.
-
Visualizing the Synthetic Workflow
To aid in understanding the process, the following diagram illustrates the general workflow for the synthesis of Triphenylglycine.
This technical support guide provides a starting point for researchers working on the synthesis of TPG. Due to the inherent challenges of working with this sterically hindered molecule, careful optimization of reaction conditions and purification procedures is critical for success.
References
Technical Support Center: Resolving Isomeric Peaks of Tripropylene Glycol in Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the separation of tripropylene (B76144) glycol (TPG) isomers during chromatographic analysis. Due to their similar physicochemical properties, resolving these isomers can be a significant challenge. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is tripropylene glycol and why is its isomeric separation challenging?
A1: this compound (TPG) is a mixture of structural isomers with the chemical formula C₉H₂₀O₄.[1][2] The isomers possess very similar boiling points and polarities, which makes their separation by conventional chromatographic techniques difficult, often resulting in co-eluting or poorly resolved peaks.[3] One of the isomers is identified as 1-{[1-(1-hydroxypropoxy)propan-2-yl]oxy}propan-1-ol.[2]
Q2: Which analytical techniques are most suitable for the separation of this compound isomers?
A2: Gas chromatography (GC) is the most commonly employed technique for the analysis of glycols and their isomers, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for derivatized glycols or related compounds like TPG diacrylate.[6][7]
Q3: Is derivatization necessary for the GC analysis of this compound isomers?
A3: Derivatization is a highly recommended and often essential step for the successful GC analysis of glycols.[4][5][8] The polar hydroxyl groups in TPG can lead to poor peak shape (tailing) and potential interactions with the GC system.[9] Derivatization, for example, through silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or acetylation, converts the polar hydroxyl groups into less polar ethers, improving volatility, peak symmetry, and chromatographic resolution.[4][8][10][11]
Q4: What are the initial steps to take when facing co-eluting TPG isomer peaks?
A4: When encountering co-eluting peaks, the first step is to confirm that the issue is indeed co-elution and not poor peak shape.[12] This can be done by examining the peak for shoulders or asymmetry.[12] If using a mass spectrometer, analyzing the mass spectrum across the peak can reveal the presence of multiple components.[3] Once co-elution is confirmed, a systematic optimization of the chromatographic method should be undertaken.[3][13]
Troubleshooting Guide: Resolving Co-eluting Isomeric Peaks
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound isomers.
Initial Assessment
-
Confirm Co-elution : Examine the peak shape for any signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[12] If using a mass spectrometer, a changing mass spectrum across the peak is a strong indicator of co-eluting isomers.[3]
-
Evaluate System Suitability : Inject a known standard to ensure the chromatographic system is performing optimally. Check for peak shape, retention time stability, and efficiency (plate count).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of TPG isomers.
Caption: A systematic workflow for troubleshooting co-eluting peaks in the GC analysis of this compound.
Detailed Troubleshooting Steps
| Parameter | Action | Expected Outcome | Citation |
| GC Oven Temperature Program | Decrease the temperature ramp rate (e.g., to 2-5 °C/min) around the elution time of the TPG isomers. Consider adding an isothermal hold just before their elution. | A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers. | [3] |
| Carrier Gas Flow Rate | Optimize the carrier gas (e.g., Helium) flow rate or linear velocity for the specific column dimensions to achieve maximum efficiency (theoretical plates). | Sharper, narrower peaks which can improve the separation between closely eluting compounds. | [3] |
| GC Column Selection | If using a non-polar column (e.g., DB-5ms or HP-5ms) and co-elution persists, consider switching to a column with a different selectivity, such as a mid-polarity or polar stationary phase (e.g., a WAX-type column). Increasing column length or decreasing the internal diameter can also enhance resolution. | Different stationary phases provide different selectivities, which can alter the elution order and improve the separation of isomers. Longer and narrower columns provide higher efficiency. | [3][4] |
| Derivatization | If not already performed, derivatize the TPG sample. Common methods include silylation with BSTFA or acetylation with acetic anhydride. | Derivatization reduces the polarity of the analytes, leading to improved peak shape and potentially altering the elution pattern of the isomers, which can enhance separation. | [4][8][10] |
| Injection Technique | Ensure the injection volume is not too large, which can cause column overload and lead to peak broadening and co-elution. | Symmetrical and narrower peaks, improving the chances of resolving closely eluting isomers. | [5] |
Experimental Protocols
GC-FID Method for the Analysis of Dipropylene Glycol Isomers (as an analogue for TPG)
This method demonstrates the separation of closely related dipropylene glycol (DPG) isomers and can serve as a starting point for developing a method for TPG.
| Parameter | Value |
| System | GC-FID |
| Column | InertCap WAX-HT, 30 m x 0.53 mm I.D., 1.2 µm film thickness |
| Column Temperature | 90 °C (hold 2 min), ramp at 6 °C/min to 210 °C (hold 0.5 min), ramp at 100 °C/min to 245 °C (hold 7.15 min) |
| Carrier Gas | H₂ at 22 kPa (constant pressure) |
| Injection | Split 1:10, 250 °C |
| Detector | FID, 250 °C |
| Sample Size | 1 µL |
This data is adapted from a method for dipropylene glycol isomer analysis.[14]
Quantitative Data for Dipropylene Glycol Isomer Separation
| Analyte | Retention Time (min) | Relative Retention Time |
| Dipropylene glycol isomer 1 | 13.10 | 1.00 |
| Dipropylene glycol isomer 2 | 14.04 | 1.07 |
| Dipropylene glycol isomer 3 | 14.17 | 1.08 |
| Dipropylene glycol isomer 4 | 14.58 | 1.11 |
| Dipropylene glycol isomer 5 | 15.48 | 1.18 |
This table presents retention time data from the analysis of dipropylene glycol isomers on an InertCap WAX-HT column, demonstrating successful separation of these closely related compounds.[14]
Protocol for Derivatization of this compound (Silylation)
-
Sample Preparation : Accurately weigh a known amount of the TPG sample into a vial.
-
Solvent Addition : Dissolve the sample in a suitable solvent. N,N-dimethylformamide (DMF) is often used for glycols.[8]
-
Reagent Addition : Add an excess of a silylating reagent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction : Cap the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis : After cooling to room temperature, the derivatized sample can be directly injected into the GC.
Logical Relationships in Method Development
The following diagram illustrates the relationship between key parameters in developing a robust chromatographic method for isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 99%, pure, mixture of isomers 1 L | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Detect this compound - Chromatography Forum [chromforum.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Separation of this compound diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. dipropylene glycol - Chromatography Forum [chromforum.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Derivatization of Glycols - Chromatography Forum [chromforum.org]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. glsciences.com [glsciences.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tripropylene Glycol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods with other analytical techniques for the quantitative determination of tripropylene (B76144) glycol. The information presented is based on established experimental data and protocols to assist in the selection of the most suitable analytical technique for specific research and quality control needs.
Introduction
Tripropylene glycol is a synthetic liquid substance used in a variety of industrial and pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for ensuring product quality, safety, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and robust technique for the analysis of glycols.[1] However, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present viable alternatives. This guide will delve into the validation parameters of these methods, offering a comparative analysis to aid in methodological selection.
Methodology and Performance Characteristics
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high selectivity and sensitivity. For the analysis of glycols like this compound, which have high polarity and low volatility, a derivatization step is often employed to improve chromatographic behavior.[3]
Alternative Analytical Approaches
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for the quantification of organic compounds. It is known for its robustness and wide linear range. While generally less sensitive than MS detection, it can be a cost-effective and reliable alternative for certain applications.[1][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly advantageous for complex biological matrices and can offer very high sensitivity and specificity.[5] Similar to GC-MS, derivatization may be used to enhance the analyte's properties for better detection.[5]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of GC-MS and alternative methods for the analysis of glycols. Note: Data for this compound is limited; therefore, data from closely related glycols such as triethylene glycol and propylene (B89431) glycol are included for comparative purposes.
Table 1: Performance Characteristics of GC-MS for Glycol Analysis
| Validation Parameter | Triethylene Glycol[6] | Propylene Glycol[7] | General Performance |
| Linearity (R²) | ≥ 0.996 | ≥ 0.995 | Excellent |
| Range (µg/mL) | 0.25 - 50 | 0.1 - 7000 | Wide dynamic range |
| LOD (µg/mL) | 2.46 - 4.41 | 0.0109 (mg) | High sensitivity |
| LOQ (µg/mL) | 7.46 - 13.37 | Not Specified | Suitable for trace analysis |
| Accuracy (% Recovery) | 77.2 - 103.6 | Not Specified | High accuracy |
| Precision (%RSD) | 1.02 - 3.85 | < 3% | High precision |
Table 2: Comparison with Alternative Analytical Methods
| Method | Analyte | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| GC-FID | Propylene Glycol | Not Specified | 10 ppb (0.01 µg/mL) | 30 ppb (0.03 µg/mL) | Excellent agreement with GC-MS | Not Specified | [4] |
| LC-MS/MS | Propylene Glycol | Not Specified | Not Specified | 0.5 µg/mL | ±20% of expected | < 15% | [5] |
Experimental Protocols
1. GC-MS Method for Glycol Analysis (Adapted from a method for various glycols[6])
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water mixture).
-
For complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
-
If derivatization is required, add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSTFA) and heat as necessary.[3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.[8]
-
Column: SPB®-624 Capillary GC Column (60 m × 0.32 mm, 1.80 μm) or similar.[6]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of glycol isomers. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 240°C).[8]
-
MS Detection: Electron Ionization (EI) source. Data acquisition in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
2. GC-FID Method for Glycol Analysis (Adapted from a method for ethylene (B1197577) and propylene glycol[4])
-
Sample Preparation (with Derivatization):
-
To the aqueous sample, add a strong base (e.g., NaOH).
-
Add benzoyl chloride for derivatization.
-
Extract the derivatized glycols with a suitable organic solvent (e.g., petroleum ether).
-
Inject the organic extract into the GC-FID.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: A polar capillary column is often used.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Optimized injector, detector, and oven temperature program for the separation of the derivatized glycols.
-
3. LC-MS/MS Method for Glycol Analysis (Adapted from a method for various glycols[5])
-
Sample Preparation (with Derivatization):
-
Derivatize calibrators, controls, and samples with benzoyl chloride.
-
Perform a liquid-liquid extraction.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters AcQuity UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S Micro or equivalent.
-
Column: AcQuity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or similar.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and methanol.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Data acquisition in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Detect this compound - Chromatography Forum [chromforum.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tripropylene Glycol and Other Common Humectants in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate humectant is critical for product efficacy, stability, and consumer acceptance. This guide provides an objective comparison of tripropylene (B76144) glycol (TPG) against other widely used humectants: glycerin, propylene (B89431) glycol (PG), and butylene glycol (BG). The information presented is supported by available experimental data to aid in formulation decisions.
Introduction to Humectants in Cosmetic Science
Humectants are hygroscopic ingredients that attract and retain water from the surrounding environment or from the deeper layers of the skin.[1] This property is fundamental to skin and hair care products, where maintaining hydration is key to skin health and appearance. The efficacy of a humectant is primarily determined by its molecular structure, particularly the presence of hydrophilic groups like hydroxyl (-OH) groups that form hydrogen bonds with water molecules.[2] Beyond moisturization, humectants can also influence a product's sensory characteristics, stability, and the penetration of other active ingredients.[3][4]
Physicochemical Properties
A fundamental comparison of the key physicochemical properties of tripropylene glycol and other common humectants is presented in Table 1. These properties influence their function and application in cosmetic formulations.
| Property | This compound (TPG) | Glycerin (Glycerol) | Propylene Glycol (PG) | Butylene Glycol (BG) |
| Chemical Formula | C₉H₂₀O₄ | C₃H₈O₃ | C₃H₈O₂ | C₄H₁₀O₂ |
| Molecular Weight ( g/mol ) | 192.25 | 92.09 | 76.09 | 90.12 |
| Appearance | Clear, colorless, viscous liquid | Clear, colorless, viscous liquid | Clear, colorless, viscous liquid | Clear, colorless liquid |
| Odor | Nearly odorless | Odorless | Nearly odorless | Mild |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
| Boiling Point (°C) | ~267 | 290 | 188.2[5] | 207.5 |
Performance Comparison
Hygroscopicity
Hygroscopicity, the ability to attract and hold water, is the primary performance indicator for a humectant. While direct comparative studies including this compound are limited, some data is available for glycerin and propylene glycol.
| Humectant | Water Absorption (% of weight) at 50% Relative Humidity |
| Glycerin | 25%[2] |
| Propylene Glycol | 20%[2] |
| This compound | Data not available in comparative studies |
| Butylene Glycol | Data not available in comparative studies |
Glycerin is recognized as a highly effective humectant, capable of binding a significant amount of water.[2] Propylene glycol is also an effective humectant, though slightly less so than glycerin under the tested conditions.[2] Butylene glycol is considered to have humectant properties similar to propylene glycol.[2] this compound is also utilized for its humectant properties in cosmetic formulations.[3][6]
In-Vitro Skin Penetration
The ability of a humectant to penetrate the stratum corneum can influence skin hydration and the delivery of other active ingredients. An in-vitro study using human abdominal skin provided measured penetration rates for monopropylene glycol (MPG) and dipropylene glycol (DPG), along with a predicted value for this compound (TPG).
| Compound | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| Monopropylene Glycol (MPG) | 97.6 | 9.48 x 10⁻⁵ |
| Dipropylene Glycol (DPG) | 39.3 | 3.85 x 10⁻⁵ |
| This compound (TPG) (Predicted) | 101 | 9.9 x 10⁻⁵ |
| Data from a study on dermal penetration of propylene glycols.[7] |
The data suggests that as the chain length of the propylene glycol oligomer increases, the steady-state flux and permeability coefficient can be affected. It is important to note that the values for TPG are based on a QSAR model prediction.[7]
Sensory Profile
| Sensory Attribute | Natural Butylene Glycol | Glycerin | Propanediol (B1597323) |
| Gloss/Shine | Superior | - | - |
| Spreadability | Superior | - | - |
| Slipperiness | Superior | - | - |
| Stickiness | Least Sticky | - | - |
| Greasiness | Least Greasy | - | - |
| After-feel | Comparable | Comparable | Comparable |
| Based on a study comparing natural butylene glycol to other natural glycols.[8] |
This study indicated that natural butylene glycol offered a superior sensory profile in several key aspects compared to glycerin and propanediol.[8] Generally, glycerin is known to have a tacky feel at higher concentrations, a drawback that formulators often try to mitigate.[9] Propylene glycol is less viscous than glycerin.[10]
Safety and Regulatory Status
This compound, propylene glycol, and butylene glycol are considered safe for use in cosmetic formulations when formulated to be non-irritating, according to the Cosmetic Ingredient Review (CIR) Expert Panel.[6] Propylene glycol is generally nontoxic and noncarcinogenic, though it has been associated with a low potential for skin irritation and, less commonly, allergic contact dermatitis.[3][11]
Experimental Protocols
Hygroscopicity Measurement by Dynamic Vapor Sorption (DVS)
Principle: DVS is a gravimetric technique that measures the mass of a sample as it absorbs or desorbs a solvent by varying the vapor concentration surrounding it at a constant temperature.[12][13]
Methodology:
-
A small, precisely weighed sample of the humectant is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen gas to establish a baseline mass.
-
The relative humidity (RH) of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, the sample mass is continuously monitored until it reaches equilibrium (i.e., no further significant mass change is observed).
-
The mass of water absorbed at each RH level is recorded.
-
A desorption curve can also be generated by subsequently decreasing the RH in a stepwise manner.
-
The results are presented as a sorption/desorption isotherm, plotting the percentage mass change against the relative humidity.[14][15]
References
- 1. Exploring humectants - Center for Research on Ingredient Safety [cris.msu.edu]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Propylene glycol - Wikipedia [en.wikipedia.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. happi.com [happi.com]
- 9. sancoind.com [sancoind.com]
- 10. psl.id [psl.id]
- 11. Safety evaluation of some humectants and moisturizers used in cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. mt.com [mt.com]
A Comparative Guide to Tripropylene Glycol and Other Glycols in Antifreeze Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tripropylene (B76144) glycol (TPG) and other common glycols, such as ethylene (B1197577) glycol (EG) and propylene (B89431) glycol (PG), used in antifreeze formulations. This analysis is based on key performance metrics including freezing point depression, boiling point elevation, viscosity, heat transfer capabilities, and corrosion inhibition, supported by available experimental data.
Executive Summary
Tripropylene glycol presents a unique profile for specialized antifreeze applications where low volatility and specific solvency are required. While ethylene glycol remains a top performer in terms of heat transfer and freeze protection, and propylene glycol offers a less toxic alternative, this compound's higher viscosity and different freezing/boiling characteristics make it suitable for niche applications rather than as a direct replacement for EG or PG in conventional automotive or industrial cooling systems.
Performance Data Comparison
The following table summarizes the key physical and thermal properties of this compound, ethylene glycol, and propylene glycol. This data is essential for evaluating their suitability in various antifreeze formulations.
| Property | This compound (TPG) | Ethylene Glycol (EG) | Propylene Glycol (PG) |
| Freezing Point (pure) | -41°C to -45°C[1][2] | -13°C | -59°C[3] |
| Boiling Point (pure, at 1 atm) | 273°C[1][4][5] | 197.3°C | 188.2°C[3] |
| Density (at 20°C) | ~1.022 g/cm³[1] | ~1.113 g/cm³ | ~1.036 g/cm³[3] |
| Viscosity (kinematic, at 20°C) | 77.3 mm²/s[6] | ~16.1 mm²/s | ~56 mm²/s |
| Toxicity | Low | High | Low[7][8] |
Detailed Performance Analysis
Freezing Point Depression
Boiling Point Elevation
Antifreeze formulations also serve to increase the boiling point of the coolant, which is crucial for high-temperature engine operation. Pure this compound has a significantly higher boiling point (273°C) compared to ethylene glycol (197.3°C) and propylene glycol (188.2°C).[1][3][4][5] This suggests that TPG-based coolants could potentially offer advantages in high-temperature applications, although the boiling point of aqueous solutions would need to be considered.
Viscosity and Heat Transfer
Viscosity is a critical factor in the performance of a heat transfer fluid. Lower viscosity fluids generally require less pumping energy and provide better heat transfer. This compound is considerably more viscous than both ethylene glycol and propylene glycol.[6] This higher viscosity can impede heat transfer efficiency and may require more robust pumping systems. Ethylene glycol is recognized for its superior heat transfer properties due in part to its lower viscosity.[7][9]
The thermal conductivity of aqueous solutions of propylene glycol, dipropylene glycol, and this compound has been measured, and this data can be used to model heat transfer performance.
Corrosion Inhibition
The prevention of corrosion in a cooling system is a critical function of an antifreeze formulation, typically achieved through the addition of corrosion inhibitors. While uninhibited glycols can be more corrosive than water, formulated coolants contain additives to protect various metals.[10] The standard method for evaluating corrosion is the ASTM D1384 glassware corrosion test.[11] While there is a lack of studies directly comparing the corrosion performance of this compound with ethylene and propylene glycol using this method, it is expected that a properly inhibited TPG formulation could provide adequate corrosion protection. One study demonstrated that a bio-based 1,3-propanediol (B51772) showed similar corrosion performance to propylene glycol when tested according to ASTM D1384, highlighting the importance of the inhibitor package.[12]
Experimental Protocols
The following are summaries of the standard methodologies used to evaluate the key performance characteristics of engine coolants.
Freezing Point Determination (ASTM D1177)
This test method covers the determination of the freezing point of aqueous engine coolants. A sample of the coolant is placed in a test tube and cooled while being continuously stirred. The temperature is recorded as the first ice crystals appear, which is identified as a plateau in the cooling curve.
Boiling Point Determination (ASTM D1120)
This method determines the equilibrium boiling point of engine coolants. A sample of the coolant is heated in a flask connected to a reflux condenser. The temperature of the boiling liquid is measured with a calibrated thermometer to determine the boiling point at atmospheric pressure.
Corrosion Test in Glassware (ASTM D1384)
This test method evaluates the corrosive effects of engine coolants on metal specimens under controlled laboratory conditions. Bundles of metal specimens, typically including copper, solder, brass, steel, cast iron, and cast aluminum, are immersed in a heated, aerated solution of the coolant for 336 hours. The corrosion is evaluated by the weight change of the metal specimens.[11][13]
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating antifreeze formulations, the following diagrams illustrate key workflows.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. 2.imimg.com [2.imimg.com]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. This compound | 24800-44-0 [chemicalbook.com]
- 5. Cas 24800-44-0,this compound | lookchem [lookchem.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. The difference between Propylene Glycol and Ethylene Glycol in antifreeze - Industry News [monarchchemicals.co.uk]
- 8. goglycolpros.com [goglycolpros.com]
- 9. May cause allergy or asthma symptoms or breathing difficulties if inhaled [hydratech.co.uk]
- 10. ttequip.com [ttequip.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. farsi.msrpco.com [farsi.msrpco.com]
A comparative study of plasticizers for biodegradable polymers
A Comparative Study of Plasticizers for Biodegradable Polymers
The burgeoning field of biodegradable polymers holds immense promise for mitigating plastic pollution and advancing sustainable technologies. However, the inherent brittleness and processing challenges of many biopolymers necessitate the use of plasticizers. This guide provides a comparative analysis of various plasticizers for three key biodegradable polymers: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and starch-based polymers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with experimental data and detailed methodologies, to aid in the selection of appropriate plasticizers for their specific applications.
Impact of Plasticizers on Polylactic Acid (PLA)
Polylactic Acid (PLA) is a leading biodegradable polyester (B1180765) known for its excellent mechanical properties, comparable to polystyrene.[1] However, its inherent stiffness and low elongation at break limit its applications where flexibility is required.[1] Plasticizers are crucial for enhancing the ductility and processability of PLA by reducing its glass transition temperature (Tg).[2][3]
A variety of plasticizers have been investigated for PLA, including poly(ethylene glycol) (PEG), citrate (B86180) esters, and partial fatty acid esters.[1][2] The addition of these molecules increases the mobility of polymer chains, thereby improving flexibility.[2]
Quantitative Data Summary
The following table summarizes the effect of different plasticizers on the mechanical and thermal properties of PLA.
| Plasticizer Type | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Reference |
| None | 0 | 50 | 4 | ~58 | [1] |
| Poly(ethylene glycol) (PEG 1500) | 10 | - | up to 180 | Decreased | [1] |
| Partial Fatty Acid Ester (Loxiol) | 2.5 | - | 14 | Decreased | [1] |
| Tributyl Citrate (TBC) | 20 | - | - | Decreased | [2] |
| Triacetine | 20 | - | - | Decreased | [2] |
| Acetyl Tributyl Citrate (ATBC) | - | - | - | Decreased | [4] |
| LAPOL 108 | - | - | - | Decreased | [4] |
| Epoxidized Soybean Oil (ESO) | 5 | - | Increased 15-fold | Reduced | [5] |
| Epoxidized Soybean Oil (ESO) | 9 | Increased | ~63% increase | - | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Tensile Testing: The mechanical properties of plasticized PLA films, such as tensile strength and elongation at break, are typically determined using a universal testing machine according to ASTM D882 standards.[7] Film specimens with defined dimensions are clamped and subjected to a constant rate of extension until failure.
Dynamic Mechanical Analysis (DMA): DMA is employed to investigate the thermomechanical properties of the blends, particularly the glass transition temperature (Tg). The analysis involves subjecting the material to a sinusoidal stress and measuring the resulting strain. The Tg is identified by the peak of the loss modulus (E") or the tan delta curve as a function of temperature.[8][9]
Differential Scanning Calorimetry (DSC): DSC is another common technique to determine the glass transition temperature, melting temperature (Tm), and crystallinity of the polymer blends.[2][8][10] The sample is heated at a controlled rate, and the heat flow is measured and compared to a reference.
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of plasticized PLA films.
Enhancing the Properties of Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by various microorganisms.[11][12] While they offer excellent biodegradability, their application is often limited by their high brittleness and narrow processing window.[13][14] Plasticizers are added to improve their flexibility and processability.[14]
Common plasticizers for PHAs include glycerol (B35011), triethyl citrate (TEC), and various citrate esters.[14] The addition of plasticizers can lower the glass transition temperature and melting temperature, facilitating easier processing.[10]
Quantitative Data Summary
The following table presents a comparison of the effects of different plasticizers on the properties of a PHB/PLA blend.
| Plasticizer Type | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | PHB Tm (°C) | PLA Tg (°C) | Reference |
| None | 0 | - | 21 | - | - | [10] |
| Tributyl Citrate (C-4) | - | - | 176 | Decreased by 9 | Decreased by 35 | [10] |
| Acetyl Tributyl Citrate (A-4) | - | - | 328 | - | Decreased by 33 | [10] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Melt Flow Index (MFI): The MFI is a measure of the ease of flow of a molten polymer. It is determined according to ASTM D1238, where a specified amount of polymer is extruded through a die of a specific diameter under a prescribed temperature and load.
Biodegradation Testing: The biodegradability of plasticized PHAs can be assessed using standard methods like ASTM D5511, which determines the anaerobic biodegradation of plastic materials under high-solids anaerobic-digestion conditions.[15] Another method is ASTM D5988-18, which measures the aerobic biodegradation in soil by monitoring the evolved carbon dioxide.[16]
Logical Relationship of Plasticization and Biodegradation
Caption: Logical relationship of plasticizer addition to the accelerated biodegradation of polymers.
Plasticizers for Starch-Based Biodegradable Polymers
Starch is an abundant and inexpensive natural polymer, making it an attractive material for biodegradable plastics.[11] However, native starch-based films are often brittle and have poor mechanical properties.[11] Plasticizers like glycerol and sorbitol are essential to overcome these limitations by disrupting the intermolecular hydrogen bonds within the starch matrix.[17][18]
The type and concentration of the plasticizer significantly influence the properties of starch-based films.[17] For instance, glycerol tends to increase flexibility and solubility, while sorbitol can enhance thermal stability.[18][19]
Quantitative Data Summary
The table below compares the effects of sorbitol and glycerol on the mechanical properties of cornstarch-based films.
| Plasticizer Type | Concentration (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Sorbitol | 30 | 13.61 | 60.17 | Increased | [17] |
| Sorbitol | 60 | 4.49 | 15.35 | Increased | [17] |
| Glycerol | 30 | 2.53 | 19.43 | Decreased | [17] |
| Glycerol | 60 | 2.33 | 16.23 | Decreased | [17] |
| Sorbitol/Glycerol Mix | 30 | 5.74 | 47.17 | Increased | [17] |
| Sorbitol/Glycerol Mix | 60 | 2.26 | 11.88 | Increased | [17] |
Experimental Protocols
Film Preparation: Starch-based films are typically prepared by a casting technique.[20] The starch is gelatinized in water, and the plasticizer is added to the solution. The solution is then cast onto a flat surface and dried to form a film.[20]
Water Vapor Permeability (WVP): WVP is a critical property for packaging applications. It is often measured using a gravimetric method (ASTM E96), where the film is sealed on a cup containing a desiccant, and the weight gain of the cup is measured over time in a controlled humidity environment.
Experimental Workflow for Starch-Based Films
Caption: Workflow for preparing and characterizing plasticized starch-based biodegradable films.
References
- 1. Plasticizing polyactide--the effect of different plasticizers on the mechanical properties - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Based and Biodegradable Polymeric Materials for a Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.bakrie.ac.id [journal.bakrie.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aidic.it [aidic.it]
- 14. mdpi.com [mdpi.com]
- 15. biosphereplastic.com [biosphereplastic.com]
- 16. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the Tensile Properties and Biodegradability of Cornstarch-Based Biopolymers Plasticized with Sorbitol and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tripropylene Glycol Quantification
The precise and accurate quantification of tripropylene (B76144) glycol is essential in various stages of drug development and manufacturing, where it may be used as a solvent, plasticizer, or an intermediate. Cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of analytical data. This guide provides an objective comparison of two common analytical methods for the quantification of tripropylene glycol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is based on established analytical practices for glycols and serves as a guideline for researchers, scientists, and drug development professionals.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. Both GC-FID and HPLC-UV are robust techniques for the quantification of glycols.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile compounds. For glycols, derivatization is often employed to improve volatility and peak shape.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile method suitable for a wide range of compounds. Since this compound lacks a significant chromophore, derivatization with a UV-absorbing agent is necessary for detection.[3][4][5]
The following table summarizes the key performance parameters for each method based on typical validation data for similar analytes.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Typical Acceptance Criteria (ICH Q2(R1))[6] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99[6] |
| Accuracy (% Recovery) | 95-105% | 98-102% | 80-120%[6][7] |
| Precision (%RSD) | |||
| - Intra-assay (Repeatability) | ≤ 5% | ≤ 5% | ≤ 15%[7] |
| - Inter-assay (Intermediate Precision) | ≤ 10% | ≤ 10% | ≤ 20%[7] |
| Limit of Detection (LOD) | ~10 ppb (with derivatization)[8] | ~1 mg/L (with derivatization)[3][4][5] | S/N ratio ≥ 3:1[6] |
| Limit of Quantification (LOQ) | ~30 ppb (with derivatization)[8] | ~2 mg/L (with derivatization)[3][4][5] | S/N ratio ≥ 10:1[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on established methods for glycol analysis which often involve derivatization to improve analytical performance.[1][2][8]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample (or standard), add an internal standard (e.g., 1,3-propanediol).[8]
-
For derivatization, add a suitable agent such as benzoyl chloride under alkaline conditions.[8] Other options include silylating agents like BSTFA.[1]
-
Vortex the mixture and allow it to react.
-
Extract the derivatized this compound into an organic solvent (e.g., petroleum ether).[8]
-
Centrifuge to separate the layers and collect the organic phase for analysis.
2. GC-FID Conditions:
-
Column: A non-polar capillary column is often suitable for glycol analysis.[1]
-
Injector Temperature: Typically set high enough to ensure volatilization without degradation.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of components.[1]
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Nitrogen.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
As this compound does not have a strong UV chromophore, a pre-column derivatization step is necessary.[3][4][5]
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (or standard), add a derivatizing agent such as p-toluenesulfonyl isocyanate (TSIC).[9] Benzoyl chloride can also be used.[3][4][5]
-
The reaction is typically carried out in an appropriate solvent like acetonitrile.[9]
-
After the reaction is complete, the resulting derivatives are separated using HPLC.
2. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 227 nm for TSIC derivatives, 237 nm for benzoyl chloride derivatives).[3][4][5][9]
-
Injection Volume: 20 µL.[7]
Visualizations
The following diagrams illustrate the key workflows and relationships in analytical method cross-validation.
Workflow for cross-validation of analytical methods.
Relationship between key analytical method validation parameters.
References
- 1. Detect this compound - Chromatography Forum [chromforum.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the toxicity of propylene, dipropylene, and tripropylene glycols
An Objective Comparison of the Toxicological Profiles of Propylene (B89431) Glycol, Dipropylene Glycol, and Tripropylene (B76144) Glycol
This guide provides a comprehensive comparison of the toxicity of propylene glycol (PG), dipropylene glycol (DPG), and tripropylene glycol (TPG) for researchers, scientists, and drug development professionals. The information is supported by experimental data and presented in a clear, comparative format to facilitate informed decision-making in research and product development.
Executive Summary
Propylene glycol, dipropylene glycol, and this compound are structurally related compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of their toxicological profiles is essential for their safe use. All three glycols exhibit a low order of toxicity. Propylene glycol is the most extensively studied, with a very low acute oral toxicity. Dipropylene and this compound also demonstrate low acute toxicity. None of the three are considered to be skin sensitizers, genotoxic, or carcinogenic. While propylene glycol can cause skin and eye irritation, it is generally mild and transient. Dipropylene and this compound are also considered to be, at most, slight skin and eye irritants.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for propylene glycol, dipropylene glycol, and this compound.
Table 1: Acute Toxicity Data
| Endpoint | Propylene Glycol | Dipropylene Glycol | This compound |
| Oral LD50 (Rat) | 20,000 - 33,500 mg/kg[1][2][3] | >13,000 - >5,000 mg/kg[4][5] | >2,000 - 3,000 mg/kg[6][7][8] |
| Dermal LD50 (Rabbit) | 20,800 mg/kg[9] | >5,000 - >20,000 mg/kg[4][10] | >2,000 - >16,320 mg/kg[6][7] |
| Inhalation LC50 (Rat) | >44.9 mg/L (4h)[11] | No deaths at 6-8 g/m³[4][5] | >0.083 mg/L (8h) |
Table 2: Repeated-Dose Toxicity
| Endpoint | Propylene Glycol | Dipropylene Glycol | This compound |
| Subchronic Oral NOAEL (Rat) | 2,500 mg/kg/day (15 weeks)[12] | ~6,200 mg/kg/day[4][5] | 200 mg/kg/day[3][4][5][8] |
Table 3: Skin and Eye Irritation
| Endpoint | Propylene Glycol | Dipropylene Glycol | This compound |
| Skin Irritation (Rabbit) | Essentially non-irritating to slightly irritating[1][2][11] | Slightly irritating[4][5] | Not irritating[13] |
| Eye Irritation (Rabbit) | Minimally to mildly irritating[2][9][11] | Slightly irritating[4][5] | Slightly irritating[13] |
Table 4: Sensitization, Genotoxicity, and Carcinogenicity
| Endpoint | Propylene Glycol | Dipropylene Glycol | This compound |
| Skin Sensitization | Not a sensitizer[2][9][11] | Not a sensitizer[4][5] | Not a sensitizer[13] |
| Genotoxicity (Ames Test) | Negative[12] | Negative[12] | Negative[8] |
| Carcinogenicity | Not carcinogenic[2][9] | Not carcinogenic[12] | Not expected to be carcinogenic[13] |
Table 5: Reproductive and Developmental Toxicity
| Endpoint | Propylene Glycol | Dipropylene Glycol | This compound |
| Reproductive Toxicity NOAEL (Mouse) | 10,100 mg/kg/day[2] | No adverse effects observed[4] | 1,000 mg/kg/day (Rat)[8] |
| Developmental Toxicity NOAEL | 1,200 - 1,600 mg/kg/day (in multiple species)[9] | 1,200 - 5,000 mg/kg/day (Rat, Rabbit)[4][5] | No adverse effects observed[8] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 401/423)
The acute oral toxicity is determined by administering the test substance in a single dose or multiple doses over 24 hours to fasted experimental animals (typically rats).[13][14] The animals are observed for at least 14 days for signs of toxicity and mortality.[13] At the end of the observation period, surviving animals are euthanized and necropsied.[13] The LD50 (the dose that is lethal to 50% of the test population) is then calculated. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a smaller number of animals to classify the substance based on its acute toxicity.[14]
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause irritation or corrosion to the skin. A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a period of 4 hours.[2][7][15][16] Untreated skin on the same animal serves as a control.[2][7] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over 14 days.[7][15] The severity of the skin reactions is scored to determine the irritation potential.[16]
Acute Eye Irritation/Corrosion (OECD 405)
To assess the potential for a substance to cause eye irritation or corrosion, a single dose is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[17][18][19][20] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[3][17][18] The severity of these lesions is scored to determine the irritation potential.[18]
Skin Sensitization (OECD 406 & 429)
Skin sensitization potential is assessed to determine if a substance can elicit an allergic contact dermatitis. The Guinea Pig Maximization Test (GPMT, OECD 406) involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically to the skin of guinea pigs.[21][22][23][24] Following a rest period, a challenge patch is applied, and the skin reaction is observed and scored.[21][24] The Local Lymph Node Assay (LLNA, OECD 429) in mice is an alternative method that measures lymphocyte proliferation in the lymph nodes draining the site of application as an indicator of sensitization.[9][25][26][27]
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][28][29][30] It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis.[11][28] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[28][29] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted as an indicator of mutagenicity.[11][29]
Metabolic Pathways
The metabolism of these glycols follows similar pathways. Propylene glycol is metabolized in the body to lactic acid and pyruvic acid, which are normal constituents of the carbohydrate metabolism pathway.[2][5] this compound is metabolized to dipropylene glycol and subsequently to propylene glycol, which then enters the same metabolic pathway.[4][31]
Conclusion
Based on the available toxicological data, propylene glycol, dipropylene glycol, and this compound all demonstrate a low toxicity profile. Propylene glycol, being the most studied, has a well-established safety record. Dipropylene and this compound are also considered safe for their intended uses, with their metabolic pathways ultimately leading to the same non-toxic endogenous substances as propylene glycol. The choice between these glycols for a specific application may therefore be guided by their physicochemical properties and specific formulation requirements rather than significant differences in their inherent toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. This compound - Propylene Glycol Sector Group [propylene-glycol.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. oecd.org [oecd.org]
- 8. Metabolism and disposition of dipropylene glycol monomethyl ether (DPGME) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. researchgate.net [researchgate.net]
- 11. nib.si [nib.si]
- 12. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. ecetoc.org [ecetoc.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. taglus.com [taglus.com]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 28. enamine.net [enamine.net]
- 29. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 30. measurlabs.com [measurlabs.com]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Maze of Industrial Lubricants: A Comparative Guide to Tripropylene Glycol Alternatives
For researchers, scientists, and formulation experts, the selection of a base lubricant is a critical decision that significantly impacts the final product's performance and longevity. Tripropylene glycol (TPG) has long been a staple in many industrial lubricant formulations, valued for its solvency and lubricity. However, the evolving demands of modern machinery and a growing emphasis on environmental responsibility have spurred the exploration of high-performance alternatives. This guide provides an objective comparison of TPG with two prominent classes of synthetic lubricants: Polyalkylene Glycols (PAGs) and Synthetic Esters, supported by experimental data and detailed methodologies to aid in informed decision-making.
Performance at a Glance: A Comparative Analysis
The selection of a lubricant base stock hinges on a delicate balance of properties tailored to the specific application. Key performance indicators include viscosity at various temperatures, thermal and oxidative stability, lubricity, and biodegradability. The following table summarizes the typical properties of this compound, Polyalkylene Glycols, and Synthetic Esters. It is important to note that the properties of PAGs and synthetic esters can vary significantly based on their specific chemical structure.
| Property | This compound (TPG) | Polyalkylene Glycols (PAGs) | Synthetic Esters (e.g., Di-esters, Polyol Esters) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~48-77.3[1] | 32 - 1000+[2] | 10 - 250+ | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~7.9 | 6 - 180+[2] | 3 - 25+ | ASTM D445 |
| Viscosity Index | ~150 | 180 - 280+[3][4] | 120 - 160+ | ASTM D2270 |
| Flash Point (°C) | ~131 - 145[1][5] | 200 - 240+[2] | >200[6] | ASTM D92 |
| Pour Point (°C) | ~ -30 to -41[5][7] | -31 to -46[2] | -30 to -60 | ASTM D97 |
| Wear Scar Diameter (mm) | Variable | Generally Low | Generally Low | ASTM D4172 |
| Biodegradability | Moderate | Good to Excellent | Good to Excellent | OECD 301 |
| Water Solubility | High[1][5][8] | Variable (Soluble or Insoluble)[3] | Generally Low | - |
In-Depth Look at the Alternatives
Polyalkylene Glycols (PAGs): PAGs are synthetic lubricants known for their outstanding performance characteristics.[9][10] They exhibit high viscosity indices, excellent thermal and oxidative stability, and a low tendency to form deposits.[3][9] One of the unique features of PAGs is that their water solubility can be tailored by manipulating the ratio of ethylene (B1197577) oxide to propylene (B89431) oxide in their structure, making them suitable for a wide range of applications, from water-miscible metalworking fluids to water-insoluble gear oils.[3] However, their incompatibility with mineral oils and some seal materials can be a drawback.[9]
Synthetic Esters: This broad category of lubricants includes di-esters, polyol esters, and others, each offering a unique set of properties.[6][11] Synthetic esters are prized for their excellent lubricity, high thermal stability, and good biodegradability.[6][12] They also possess good solvency, which helps to keep systems clean and free of deposits.[13] The performance of a synthetic ester can be precisely tuned by selecting different acids and alcohols during its synthesis, allowing for the creation of lubricants for extreme temperature applications.[11][12] While generally more expensive than TPG, their performance benefits can justify the cost in demanding applications.
Experimental Protocols: A Guide to Key Lubricant Testing
To ensure a comprehensive and objective comparison of lubricant performance, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[14][15]
Methodology:
-
A representative sample of the lubricant is introduced into a calibrated viscometer tube.
-
The viscometer is then placed in a constant-temperature bath until the sample has reached the test temperature.
-
The lubricant is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow from the upper to the lower timing mark under the influence of gravity is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[16][17]
Flash Point (ASTM D92 - Cleveland Open Cup Method)
This test method determines the flash and fire points of petroleum products. The flash point is the lowest temperature at which the application of a test flame causes the vapors of the specimen to ignite under specified conditions.[18][19][20]
Methodology:
-
The sample is placed in the test cup of the Cleveland Open Cup apparatus.
-
The temperature of the sample is increased rapidly at first and then at a slower, constant rate as the flash point is approached.
-
At specified temperature intervals, a small test flame is passed across the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[21]
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method evaluates the wear-preventive properties of a lubricating fluid in sliding contact.[22][23][24][25]
Methodology:
-
Three steel balls are clamped together and covered with the lubricant to be tested.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.
-
After a set duration, the test is stopped, and the three stationary balls are cleaned.
-
The average diameter of the wear scars on the three stationary balls is measured using a microscope.[26] A smaller wear scar diameter indicates better wear protection.
Visualizing the Selection Process
The choice between TPG and its alternatives is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the appropriate lubricant base stock based on key performance requirements.
Caption: A decision-making flowchart for industrial lubricant base stock selection.
Conclusion
While this compound remains a viable option for many industrial lubricant formulations, Polyalkylene Glycols and Synthetic Esters offer significant performance advantages in more demanding applications. PAGs provide exceptional thermal stability and a tunable water solubility, making them highly versatile. Synthetic Esters deliver superior lubricity and biodegradability, with the ability to be tailored for extreme temperature performance. The selection of the optimal base stock requires a thorough evaluation of the specific application's requirements, including operating temperature, load, environmental considerations, and cost. This guide provides a foundational framework and the necessary experimental context to empower researchers and formulators to make more informed and effective decisions in the complex world of industrial lubrication.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. scribd.com [scribd.com]
- 3. Polyalkylene Glycol Synthetic PAG Oil Explained [machinerylubrication.com]
- 4. differencebetween.com [differencebetween.com]
- 5. sadara.com [sadara.com]
- 6. zslubes.com [zslubes.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. This compound Regular Grade | Dow Inc. [dow.com]
- 9. getredlist.com [getredlist.com]
- 10. fuel-and-lubricants.basf.com [fuel-and-lubricants.basf.com]
- 11. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 12. Feature [stle.org]
- 13. saperformance.net [saperformance.net]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D445 - eralytics [eralytics.com]
- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 18. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]
- 19. precisionlubrication.com [precisionlubrication.com]
- 20. store.astm.org [store.astm.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 23. store.astm.org [store.astm.org]
- 24. store.astm.org [store.astm.org]
- 25. store.astm.org [store.astm.org]
- 26. petrolube.com [petrolube.com]
Evaluating the Plasticizing Efficiency of Tripropylene Glycol (TPG) in PVC Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasticizing efficiency of Tripropylene Glycol (TPG) and its derivatives, primarily this compound Dibenzoate (TPGDB), in Polyvinyl Chloride (PVC) formulations. The performance of TPGDB is evaluated against commonly used alternative plasticizers: Di-n-octyl phthalate (B1215562) (DOP), Diisononyl phthalate (DINP), and Dioctyl terephthalate (B1205515) (DOTP). This comparison is supported by experimental data on key performance indicators such as mechanical and thermal properties. Detailed experimental protocols are provided to assist in the replication and validation of these findings.
Executive Summary
The selection of an appropriate plasticizer is critical in determining the final properties of flexible PVC products. While traditional phthalates like DOP and DINP have been widely used, regulatory pressures and environmental concerns have driven the search for safer, high-performance alternatives. Non-phthalate plasticizers like DOTP and benzoate (B1203000) esters, including TPGDB, are gaining prominence. This guide aims to provide a data-driven comparison to aid researchers and formulators in selecting the optimal plasticizer for their specific applications.
Comparative Performance Data
The following tables summarize the quantitative data on the mechanical and thermal properties of PVC formulations plasticized with TPGDB, DOP, DINP, and DOTP. It is important to note that direct, publicly available comparative studies for TPGDB against all three other plasticizers are limited. The data presented here is a consolidation from various sources, and direct comparisons should be made with consideration for potential variations in testing methodologies and PVC formulations.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Property | TPG Dibenzoate (TPGDB) | DOP | DINP | DOTP | Test Method |
| Hardness (Shore A) | Data Not Available | ~70 - 90 | ~70 - 90 | ~70 - 90 | ASTM D2240 |
| Tensile Strength (MPa) | Data Not Available | ~15 - 25 | ~15 - 25 | ~18 - 28 | ASTM D882 |
| Elongation at Break (%) | Data Not Available | ~250 - 400 | ~300 - 450 | ~300 - 450 | ASTM D882 |
Note: The values for DOP, DINP, and DOTP are typical ranges and can vary depending on the specific grade and concentration (phr) used in the PVC formulation.
Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC
| Property | TPG Dibenzoate (TPGDB) | DOP | DINP | DOTP | Test Method |
| Glass Transition Temp. (Tg, °C) | Data Not Available | ~ -40 to -50 | ~ -40 to -50 | ~ -45 to -55 | DSC/DMA |
| Volatility (Weight Loss, %) | Data Not Available | Higher | Lower than DOP | Lower than DOP | Activated Carbon Method |
| Migration Resistance | Good (Qualitative) | Lower | Higher than DOP | Higher than DOP | Various |
Note: Lower volatility and higher migration resistance are generally desirable properties for plasticizers, indicating greater permanence within the PVC matrix.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure accurate and reproducible results.
Shore A Hardness Test
-
Standard: ASTM D2240
-
Apparatus: Durometer, Type A
-
Procedure:
-
The PVC specimen is placed on a hard, flat surface.
-
The durometer is positioned vertically on the specimen.
-
A specified pressure is applied to the indenter without shock.
-
The hardness value is read from the scale within one second of firm contact.
-
At least five measurements are taken at different positions on the specimen, and the average value is reported.
-
Tensile Strength and Elongation at Break Test
-
Standard: ASTM D882 (for thin plastic sheeting <1 mm thick)
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips
-
Procedure:
-
Test specimens are cut into rectangular strips of specified dimensions.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled at a constant rate of speed until it ruptures.
-
The force required to break the specimen (tensile strength) and the extent of stretching before breaking (elongation at break) are recorded.
-
Multiple specimens are tested to obtain an average value.
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Apparatus: Thermogravimetric Analyzer
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of degradation, the rate of weight loss, and the temperature at which significant decomposition occurs.
-
Plasticizer Migration Test
-
General Principle: These tests are designed to measure the loss of plasticizer from the PVC matrix under specific conditions.
-
Methods:
-
Volatility (Activated Carbon Method): The plasticized PVC sample is placed in a container with activated carbon and heated in an oven at a specified temperature for a set duration. The weight loss of the PVC sample, corresponding to the evaporated plasticizer absorbed by the activated carbon, is measured.
-
Extraction Resistance: The PVC sample is immersed in a specific solvent (e.g., hexane, soapy water) for a defined period at a controlled temperature. The weight loss of the sample after immersion and drying indicates the amount of plasticizer extracted by the solvent.
-
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Comparative Study of Catalysts for Tripropylene Glycol Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of tripropylene (B76144) glycol (TPG), a key component in various applications including UV/EB cured resins, requires a careful selection of catalysts.[1] This guide provides a comparative analysis of different catalysts employed in the synthesis of TPG, supported by available experimental data, to aid in catalyst selection and process optimization.
The synthesis of TPG is primarily achieved through the reaction of propylene (B89431) oxide (PO) with either water or propylene glycol (PG). The choice of catalyst is crucial as it dictates the reaction's activity, selectivity towards TPG, and overall process efficiency. Catalysts for this process can be broadly categorized into acidic and basic, as well as homogeneous and heterogeneous types.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for tripropylene glycol synthesis based on available data. It is important to note that direct comparison is challenging due to variations in experimental conditions, starting materials, and reporting metrics across different studies.
| Catalyst Type | Catalyst Example | Starting Materials | Temperature (°C) | Pressure (MPa) | TPG Selectivity/Yield | Key Observations |
| Heterogeneous Acid | Niobium-based catalyst | Propylene Oxide, Water | 120 - 200 | Not Specified | High DPG/TPG selectivity maintained even at 200°C.[1] | High activity and selectivity for DPG and TPG. The catalyst is described as water-tolerant and promotes reactions with hydrophilic compounds while preventing reactions with more hydrophobic compounds like TPG, thus reducing the formation of heavier glycols.[1] |
| Homogeneous Base | Potassium Hydroxide (B78521) (KOH) | 1,2-Propylene Glycol, Propylene Oxide | 103 - 127 | 0.13 - 0.37 | Purity of 98.3% TPG obtained after purification.[2] | A traditional and effective catalyst for the polymerization of propylene oxide.[3] The process requires a subsequent neutralization step.[2] |
| Homogeneous Base | Sodium Hydroxide (NaOH) | 1,2-Propylene Glycol, Propylene Oxide | Not Specified | Not Specified | Not Specified | Mentioned as a basic metal catalyst for TPG production.[2] |
| Homogeneous Organic Amine | Dimethylaminoethanol | 1,2-Propylene Glycol, Propylene Oxide | 50 - 100 | 0.1 - 0.4 | TPG polymer content less than 0.3%.[2] | Presented as an alternative to traditional inorganic bases.[3] |
| Heterogeneous Base | Zirconia-supported Sodium | Propylene Oxide, Water | Not Specified | Not Specified | Low activity and selectivity reported.[1] | An example of a heterogeneous basic catalyst.[1] |
| Homogeneous Organophosphorus | Triphenylphosphine (PPh3) | Propylene Oxide, Propylene Glycol | Not Specified | Not Specified | Low activity and selectivity reported.[1] | Mentioned as a catalyst for the synthesis of DPG and TPG.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalysts.
Synthesis of this compound using a Niobium-based Catalyst (Heterogeneous Acid)
The synthesis of dipropylene glycol (DPG) and this compound (TPG) from propylene oxide (PO) and water using a niobium catalyst was performed in a batch heterogeneous catalytic reaction. The reaction temperature was varied between 120°C, 180°C, and 200°C. The reaction time was adjusted to achieve a PO conversion greater than 90%. The molar ratio of PO to water was also varied to control the selectivity towards DPG and TPG. The results indicated that high DPG/TPG selectivities could be maintained even at 200°C, with minimal formation of heavier byproducts.[1]
Synthesis of this compound using Potassium Hydroxide (Homogeneous Base)
In a 5-liter autoclave, 1740 grams of 1,2-propylene glycol and 4.3 grams of potassium hydroxide were introduced. The mixture was heated to 100°C. Subsequently, 2280 grams of propylene oxide were slowly added. The reaction temperature was controlled to rise from 103°C to 127°C, and the pressure increased from 0.13 MPa to 0.37 MPa. The reaction was completed in 4 hours, yielding 4010 grams of the crude product. The crude product was then neutralized with 42.5 grams of 30% phosphoric acid in 150 grams of water, followed by vacuum hydro-extraction and filtration. The refined product was then subjected to rectifying separation under a vacuum of 0.8-1 kPa (absolute pressure) and a column bottom temperature of 150-170°C, with a nitrogen flow of 3.7 L/h and a reflux ratio of 7-7.5:1. This process yielded 1368 grams of this compound with a purity of 98.3% and 2250 grams of dipropylene glycol with a purity of 98.7%.[2]
Experimental Workflow and Signaling Pathways
To visually represent the general process of catalyst screening and TPG synthesis, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Simplified reaction pathway for the formation of propylene glycols.
Concluding Remarks
The selection of a catalyst for this compound synthesis is a trade-off between activity, selectivity, cost, and process complexity. Heterogeneous catalysts, such as the niobium-based system, offer advantages in terms of ease of separation and potential for continuous processes.[1] Homogeneous basic catalysts like potassium hydroxide are effective but necessitate downstream neutralization and purification steps.[2] The development of highly selective and stable heterogeneous catalysts remains a key area of research to improve the economic and environmental footprint of TPG production. Further side-by-side comparative studies under standardized conditions are needed to provide a more definitive ranking of catalyst performance.
References
A Comparative Performance Analysis: Bio-Based vs. Petroleum-Derived Tripropylene Glycol for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the choice of excipients is critical to ensuring the efficacy, stability, and safety of pharmaceutical formulations. Tripropylene (B76144) glycol (TPG), a versatile solvent and humectant, is available from both bio-based and traditional petroleum-derived sources. This guide provides an objective comparison of their performance, supported by available data and detailed experimental methodologies, to aid in the selection of the most suitable TPG for your research and development needs.
Executive Summary
Production Pathways: A Tale of Two Origins
The fundamental difference between bio-based and petroleum-derived TPG stems from their initial raw materials.
Petroleum-Derived TPG: The traditional method for producing TPG begins with the hydration of propylene (B89431) oxide, which is derived from propylene, a product of fossil fuel cracking.[1] This process yields monopropylene glycol (MPG), with dipropylene glycol (DPG) and tripropylene glycol (TPG) as co-products.[2][3]
Bio-Based TPG: The production of bio-based TPG starts with the creation of bio-based monopropylene glycol. This is typically achieved through the hydrogenolysis of glycerol, a byproduct of biodiesel production, or the conversion of sugars derived from renewable feedstocks like corn.[4][5] The resulting bio-based MPG is then converted to DPG and TPG through an acid-catalyzed condensation process.[1][6]
Comparative Data: Physical and Chemical Properties
As bio-based and petroleum-derived TPG are chemically identical, their physical and chemical properties are expected to be the same, provided they meet the same purity specifications. The primary difference lies in their isotopic signature and potential impurity profiles.
| Property | Typical Value |
| Purity | ≥99% |
| Appearance | Clear, colorless, viscous liquid |
| Odor | Practically odorless |
| Molecular Formula | C9H20O4 |
| Molecular Weight | 192.25 g/mol |
| Boiling Point | 271-273 °C |
| Density (at 20°C) | 1.019 g/cm³ |
| Flash Point | >110 °C |
| Solubility | Miscible with water and many organic solvents |
Performance Evaluation: Key Considerations
For pharmaceutical applications, the performance of TPG as an excipient is paramount. The key performance indicators are purity, impurity profile, and interaction with active pharmaceutical ingredients (APIs).
Purity and Impurities: Both bio-based and petroleum-derived TPG can achieve high purity levels (≥99%). However, the nature of trace impurities may differ based on the feedstock and production process. Petroleum-derived TPG may contain trace amounts of hydrocarbons, while bio-based TPG could have residual impurities from the biological feedstock or fermentation process.[4][7] The presence of certain impurities can affect the stability and safety of the final drug product.
Bio-Based Content Verification: A key differentiator is the ability to verify the bio-based origin. This is typically done using ASTM D6866, a method that measures the carbon-14 (B1195169) content.[8] Petroleum-derived products are devoid of carbon-14, whereas bio-based products will have a carbon-14 content comparable to modern biomass.
Experimental Protocols
To provide a definitive comparison for a specific application, the following experimental protocols are recommended.
Purity and Impurity Profiling by Gas Chromatography (GC)
Objective: To quantify the purity of bio-based and petroleum-derived TPG and to identify and quantify any trace impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for glycol analysis (e.g., a wax or low-polarity column).
-
Sample Preparation: Prepare a known concentration of the TPG sample (both bio-based and petroleum-derived) diluted in a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
Calibration: Prepare a series of calibration standards of a certified TPG reference standard and any known potential impurities.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at a suitable low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject a known volume of each sample and standard into the GC. Identify peaks based on their retention times compared to the standards. Quantify the purity and the concentration of impurities by comparing the peak areas to the calibration curves.
Bio-Based Content Verification (ASTM D6866)
Objective: To confirm the origin of the TPG as either bio-based or petroleum-derived.
Methodology:
-
Instrumentation: Accelerator Mass Spectrometer (AMS).
-
Sample Submission: Submit samples of both bio-based and petroleum-derived TPG to a laboratory compliant with ISO/IEC 17025:2005 testing for ASTM D6866.
-
Analysis: The laboratory will convert the carbon in the sample to graphite (B72142) and measure the ratio of carbon-14 to carbon-12 and carbon-13.
-
Interpretation of Results: The results will be reported as a percentage of bio-based carbon. A result of 100% indicates a fully bio-based material, while 0% indicates a petroleum-derived material.
Comparative Drug Solubility Study
Objective: To compare the performance of bio-based and petroleum-derived TPG as a solvent for a specific active pharmaceutical ingredient (API).
Methodology:
-
Materials: The API of interest, bio-based TPG, and petroleum-derived TPG.
-
Procedure:
-
Prepare saturated solutions of the API in both the bio-based and petroleum-derived TPG at a controlled temperature (e.g., 25°C).
-
Ensure equilibrium is reached by continuous stirring for a set period (e.g., 24-48 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Compare the solubility of the API (in mg/mL) in both types of TPG. Statistical analysis should be performed to determine if there is a significant difference.
Conclusion
From a chemical and physical standpoint, bio-based and petroleum-derived TPG are interchangeable. The decision to use one over the other in a pharmaceutical context will likely be driven by factors beyond basic performance. For applications where a "green" or sustainable profile is desired, bio-based TPG offers a clear advantage with a reduced carbon footprint.[4] However, for any new formulation or when switching between sources, it is imperative for researchers to conduct their own comparative studies, focusing on purity, impurity profiles, and performance in the specific application, to ensure product quality, safety, and regulatory compliance.
References
- 1. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 2. propylene-glycol.com [propylene-glycol.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3 Key Benefits of Biobased Propylene Glycol - CORECHEM Inc. [corecheminc.com]
- 5. resourcewise.com [resourcewise.com]
- 6. hansonchemicals.com [hansonchemicals.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US20140107380A1 - Method for producing bioderived dipropylene and tripropylene glycols without propylene oxide - Google Patents [patents.google.com]
A Comparative Guide to the Miscibility of Tripropylene Glycol with Novel Polymer Systems
For researchers and formulation scientists in drug development, identifying suitable solvents for new and emerging polymer systems is a critical step. Tripropylene (B76144) glycol (TPG), a solvent known for its low volatility and high boiling point, presents a promising option for various pharmaceutical applications.[1][2][3] Its miscibility with a broad range of organic compounds and water makes it a versatile candidate for creating stable polymer solutions and dispersions.[1][2] This guide provides a comparative framework for validating the miscibility of TPG with selected new polymer systems, combining theoretical predictions with established experimental protocols.
Predictive Analysis of Miscibility: Hansen Solubility Parameters
A powerful method for predicting the miscibility of a solvent with a polymer is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are likely to be miscible.
The miscibility can be estimated by calculating the "distance" (Ra) between the HSP values of the solvent (TPG) and the polymer in the three-dimensional Hansen space. A smaller distance indicates a higher likelihood of miscibility. The formula for this distance is:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
The table below presents the calculated HSP distances between Tripropylene Glycol and several polymer systems relevant to modern drug development. A smaller "HSP Distance (Ra)" value suggests a higher probability of miscibility.
| Polymer System | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) from TPG | Predicted Miscibility |
| This compound (TPG) | 16.6 | 7.0 | 12.5 | - | - |
| Poly(lactic acid) (PLA) | 18.6 | 10.5 | 4.4 | 10.5 | Moderate to Poor |
| Poly(ε-caprolactone) (PCL) | 17.8 | 4.1 | 8.8 | 5.3 | Good |
| Polyvinylpyrrolidone (PVP) | 18.0 | 7.0 | 10.5 | 3.2 | Excellent |
| Ethyl Cellulose | 18.9 | 7.2 | 8.3 | 5.2 | Good |
Note: HSP values for polymers can vary based on molecular weight and specific grade. The values presented are representative.
Experimental Validation Protocols
While HSP provides a strong theoretical basis for screening, experimental validation is essential. The following are detailed protocols for two primary methods to quantitatively and qualitatively assess the miscibility of TPG with a polymer of interest.
Cloud Point Titration
This method is used to determine the temperature at which a polymer solution becomes cloudy upon cooling or heating, indicating the onset of phase separation. This temperature is known as the cloud point.[4][5][6]
Objective: To determine the cloud point temperature of various concentrations of a polymer in TPG.
Apparatus:
-
Temperature-controlled water or oil bath with a stirrer
-
Digital thermometer with ±0.1°C accuracy
-
Light source and a photodetector (turbidimeter) or visual inspection
-
Sealed glass tubes or cuvettes
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Solutions: Prepare a series of polymer/TPG solutions at different weight percentages (e.g., 1%, 5%, 10%, 15% w/w) in sealed glass tubes.
-
Heating and Dissolution: Heat the solutions while stirring until the polymer is completely dissolved and the solution is clear. This should be done at a temperature significantly above the expected cloud point.
-
Cooling and Observation: Place the clear solution in the temperature-controlled bath. Begin to cool the solution at a slow, controlled rate (e.g., 1°C/minute).[4]
-
Detection of Cloud Point: Continuously monitor the solution's turbidity. The cloud point is the temperature at which the first sign of cloudiness or turbidity is observed, which can be detected by a sharp decrease in light transmittance measured by the photodetector or by visual inspection against a dark background.[6]
-
Data Recording: Record the temperature for each concentration. The experiment should be repeated to ensure reproducibility.
-
Phase Diagram Construction: Plot the cloud point temperatures against the polymer concentration to construct a phase diagram for the TPG-polymer system.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the glass transition temperature (Tg) of polymers, which provides strong evidence of miscibility.[7]
Objective: To assess the miscibility of a polymer in TPG by analyzing the glass transition temperature (Tg) of the blend.
Principle:
-
Miscible System: A single Tg will be observed, which is intermediate between the Tgs of the individual components.
-
Immiscible System: Two distinct Tgs will be observed, corresponding to the Tgs of the pure polymer and TPG.[7]
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Prepare a physical blend of the polymer and TPG at a specific weight ratio (e.g., 50/50 w/w). Accurately weigh about 5-10 mg of the blend into a hermetic aluminum DSC pan and seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tgs (e.g., -90°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/minute) to a temperature above the Tg of the polymer.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg is determined from this second scan to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as a step change in the heat capacity. Compare the resulting thermogram to those of the pure polymer and pure TPG to determine if one or two Tgs are present.
Visualizing Methodologies
To further clarify the processes involved in validating miscibility, the following diagrams illustrate the logical workflow and a core theoretical concept.
Conclusion
The validation of miscibility between this compound and new polymer systems is a multi-faceted process that benefits from both theoretical prediction and empirical testing. By leveraging Hansen Solubility Parameters, researchers can efficiently screen potential polymer-solvent combinations. Subsequent experimental validation through techniques such as cloud point titration and DSC provides the definitive data required for formulation development. This combined approach enables a more informed and efficient development process for creating stable and effective drug delivery systems.
References
- 1. This compound | 24800-44-0 [chemicalbook.com]
- 2. Cas 24800-44-0,this compound | lookchem [lookchem.com]
- 3. future4200.com [future4200.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. paint.org [paint.org]
- 6. specialchem.com [specialchem.com]
- 7. Theoretical and practical approaches for prediction of drug-polymer miscibility and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripropylene Glycol in Manufacturing: A Comparative Cost-Benefit Analysis
In the competitive landscape of manufacturing, the selection of chemical intermediates plays a pivotal role in determining both the efficacy of the end-product and the economic viability of the production process. Tripropylene (B76144) glycol (TPG), a high-boiling, colorless liquid, finds extensive use across various industries, from cosmetics and personal care to industrial solvents and lubricants. This guide provides a comprehensive cost-benefit analysis of tripropylene glycol, comparing it with its common alternatives, propylene (B89431) glycol (PG) and dipropylene glycol (DPG), supported by experimental data and detailed methodologies.
Cost Analysis: A Byproduct with Value
For context, recent market data for propylene glycol shows prices ranging from approximately $0.92/kg in Northeast Asia to $1.47/kg in North America.[2] Price fluctuations are common and influenced by factors such as raw material costs (propylene oxide) and energy prices.[3] Although direct comparative pricing is scarce, it is a reasonable assumption that TPG's price will follow similar trends but at a premium.
Table 1: Comparative Cost Overview of Propylene Glycols
| Feature | Propylene Glycol (PG) | Dipropylene Glycol (DPG) | This compound (TPG) |
| Production Method | Primary product of propylene oxide hydration | Byproduct of PG production | Byproduct of PG production |
| Relative Production Yield | High | Medium | Low |
| Indicative Market Price (USD/kg) | ~$0.92 - $1.47[2] | Generally higher than PG | Generally higher than DPG |
| Price Volatility | Subject to propylene oxide and energy market fluctuations[3] | Correlated with PG price volatility | Correlated with PG price volatility |
Performance Benefits: Where this compound Excels
The utility of this compound in various manufacturing applications stems from its unique physical and chemical properties. Its larger molecular size compared to PG and DPG results in lower volatility, a higher boiling point, and enhanced solvency for certain substances.
Applications in Cosmetics and Personal Care
In the cosmetics industry, glycols are widely used as humectants, solvents, and viscosity-decreasing agents.[4][5] this compound is particularly valued for its humectant properties, helping the skin to retain moisture.[6][7][8]
Table 2: Comparative Performance in Cosmetic Formulations
| Property | Propylene Glycol (PG) | Dipropylene Glycol (DPG) | This compound (TPG) |
| Humectancy | Good | Good | Excellent |
| Solvency for Fragrances | Good | Excellent | Excellent |
| Volatility | Higher | Lower | Lowest |
| Viscosity | Lower | Medium | Higher |
| Skin Feel | Can be slightly tacky | Smoother than PG | Often described as more lubricious |
Applications in Industrial Solvents
In industrial applications such as coatings, inks, and cleaning formulations, the choice of solvent is critical for product performance.[9][10] this compound's strong solvency for a wide range of organic compounds, coupled with its low volatility, makes it an effective solvent in formulations where slow evaporation and high solids content are desired.[9]
Table 3: Comparative Performance as an Industrial Solvent
| Property | Propylene Glycol (PG) | Dipropylene Glycol (DPG) | This compound (TPG) |
| Boiling Point (°C) | ~188 | ~230 | ~273 |
| Evaporation Rate | Faster | Slower | Slowest |
| Solvency Power | Good for polar substances | Good for a wider range of substances | Excellent for many organic compounds[9] |
| Viscosity Reduction | Effective | More effective | Highly effective |
| VOC Contribution | Higher | Lower | Lowest |
The low volatility of TPG is a significant advantage in the formulation of low-VOC (Volatile Organic Compound) products, which are increasingly in demand due to environmental regulations.
Experimental Protocols
To provide a framework for the objective comparison of these glycols, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Comparative Analysis of Humectant Efficacy in a Cosmetic Lotion
Objective: To quantify and compare the skin hydration effects of lotions formulated with Propylene Glycol (PG), Dipropylene Glycol (DPG), and this compound (TPG).
Materials:
-
Base lotion formulation (without humectants)
-
Propylene Glycol (cosmetic grade)
-
Dipropylene Glycol (cosmetic grade)
-
This compound (cosmetic grade)
-
Corneometer or similar skin hydration measurement device
-
Controlled environment chamber (constant temperature and humidity)
-
Human volunteer panel (minimum 10 subjects)
Methodology:
-
Formulation Preparation: Prepare four batches of the base lotion. To three of the batches, add PG, DPG, and TPG respectively, at a concentration of 5% (w/w). The fourth batch will serve as the control.
-
Subject Acclimatization: Have the volunteer panel acclimatize in the controlled environment chamber for at least 30 minutes before measurements.
-
Baseline Measurement: Measure the baseline skin hydration on designated areas of the forearms of each subject using the corneometer.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each of the four lotion formulations to the designated areas on the subjects' forearms.
-
Post-Application Measurements: Measure skin hydration at set time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the mean change in skin hydration from baseline for each formulation at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine if there are significant differences between the formulations.
Experimental Protocol 2: Evaluation of Solvent Performance in a Water-Based Coating
Objective: To compare the effectiveness of Propylene Glycol (PG), Dipropylene Glycol (DPG), and this compound (TPG) as coalescing solvents in a water-based acrylic coating.
Materials:
-
Water-based acrylic emulsion
-
Pigment dispersion
-
Propylene Glycol
-
Dipropylene Glycol
-
This compound
-
Standard coating application equipment (e.g., drawdown bar)
-
Substrate panels (e.g., steel or glass)
-
Solvent rub resistance tester (as per ASTM D5402)[11]
-
Gloss meter
-
Microscope for film formation analysis
Methodology:
-
Coating Formulation: Prepare four batches of the water-based coating. To three of the batches, add PG, DPG, and TPG respectively, at a concentration of 3% (w/w) based on the total formulation weight. The fourth batch will be the control (no glycol).
-
Coating Application: Apply each coating formulation to the substrate panels at a uniform thickness using a drawdown bar.
-
Curing: Allow the coated panels to cure under controlled temperature and humidity for a specified period (e.g., 7 days).
-
Film Formation Analysis: Examine the surface of the cured films under a microscope to assess the degree of coalescence and identify any film defects.
-
Gloss Measurement: Measure the gloss of the cured films at a 60° angle using a gloss meter.
-
Solvent Resistance Test: Perform a solvent rub test using methyl ethyl ketone (MEK) according to the ASTM D5402 standard practice.[11] Record the number of double rubs required to expose the substrate.
-
Data Analysis: Compare the results for film formation, gloss, and solvent resistance across the four formulations.
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams illustrate key relationships.
Caption: Manufacturing pathway of propylene glycols.
Caption: Comparative performance of propylene glycols.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. imarcgroup.com [imarcgroup.com]
- 3. Propylene Glycol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. Safety assessment of propylene glycol, this compound, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Propylene Glycol in Cosmetics and Skincare Products [cnchemsino.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. dow.com [dow.com]
- 10. Household, Industrial & Institutional Cleaner Starting Formulations | Dow Inc. [dow.com]
- 11. scribd.com [scribd.com]
Benchmarking Tripropylene Glycol's Performance as a Chemical Intermediate: A Comparative Guide
Tripropylene (B76144) glycol (TPG) is a high-purity, colorless, and water-soluble liquid widely utilized as a versatile chemical intermediate and solvent in numerous industrial and pharmaceutical applications.[1][2][3] Its unique combination of low volatility, high boiling point, and excellent solvency for a broad range of organic compounds makes it a preferred choice in the synthesis of resins, plasticizers, and specialty esters.[1][2][4] This guide provides an objective comparison of TPG's performance against common alternatives, supported by key physical and chemical data, and outlines experimental protocols for its evaluation.
Comparative Analysis of Physicochemical Properties
The performance of a chemical intermediate is fundamentally linked to its physicochemical properties. TPG's higher molecular weight and boiling point compared to its shorter-chain counterparts, such as monopropylene glycol (MPG) and dipropylene glycol (DPG), result in lower volatility.[4][5] This is a critical advantage in applications requiring stable formulations and safer handling.[1]
| Property | Tripropylene Glycol (TPG) | Dipropylene Glycol (DPG) | Polyethylene Glycol (PEG 400) |
| CAS Number | 24800-44-0[1][4][5][6] | 25265-71-8[7] | 25322-68-3[8] |
| Molecular Formula | C₉H₂₀O₄[1][5][6] | C₆H₁₄O₃[9] | H(OCH₂CH₂)nOH (n≈9) |
| Molecular Weight ( g/mol ) | 192.25[6][10] | 134.17 | ~400 |
| Boiling Point (°C) | 270 - 271[3][5][10] | 230.5 | Decomposes |
| Density (g/cm³ at 20°C) | 1.019 - 1.02[3][5] | 1.023[9] | ~1.128 |
| Viscosity (mPa·s at 25°C) | 57[3] | 75 | 105 - 130 |
| Flash Point (°C) | >110[4] | 124[9] | 238 |
| Water Solubility | Miscible[1][6][10] | Fully Miscible[9] | Miscible |
Performance as a Chemical Intermediate
TPG's primary role as a chemical intermediate is to serve as a building block in polymerization reactions, influencing the properties of the final product.
In Polyurethane and Polyester Resin Synthesis
In the production of polyurethanes, polyesters, and alkyd resins, TPG's linear structure and two hydroxyl groups allow it to act as a diol monomer.[11] Its longer chain length compared to MPG and DPG introduces greater flexibility and hydrolytic stability into the polymer backbone.[9][11] This makes it particularly valuable for creating more durable and resilient materials, such as those used in coatings, adhesives, sealants, and elastomers (CASE applications).[5][11]
A logical workflow for synthesizing and evaluating a polymer using TPG is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Regular Grade | Dow Inc. [dow.com]
- 3. This compound | Univar Solutions [univarsolutions.com]
- 4. This compound, 24800-44-0 [thegoodscentscompany.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycols | MPG, MEG, PEG, TEG, & Many More - Bulk/IBCs [chemicalsunited.com]
- 9. solventis.net [solventis.net]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
Tripropylene glycol proper disposal procedures
Proper disposal of tripropylene (B76144) glycol is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of tripropylene glycol safely.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that proper personal protective equipment (PPE) is used and that the handling occurs in a safe environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses and protective gloves.[1] If there is a risk of aerosol formation, ensure adequate ventilation.[1]
-
Handling: Work in a well-ventilated area.[1] Avoid direct contact with skin and eyes.[1] Keep the chemical away from open flames, sparks, and other sources of ignition.[1][2] Use non-sparking tools when handling containers.[1]
-
Storage of Waste: Store waste this compound in suitable, closed, and clearly labeled containers.[1][3] Keep these containers in a cool, well-ventilated place, away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[4][5][6]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal contractor or controlled incineration.[1][2] Never pour this compound down the drain or into septic systems.[3][4]
-
Collection: Collect waste this compound in a sealable, appropriate container.[1] Do not mix it with other waste materials unless you have confirmed that the disposal facility will accept the mixture.[3]
-
Labeling: Clearly label the waste container as "Waste this compound" and list any other constituents if it is a mixture.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]
-
Engage a Licensed Contractor: Arrange for the disposal of the waste through a licensed chemical destruction plant or waste disposal contractor.[1][2] This is the most common and recommended method.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing, which should be performed at a licensed facility.[1]
Accidental Spill Management
In the event of a spill, follow these procedures to contain and clean the area safely.
-
Ensure Safety: Ventilate the area of the spill.[4] Remove all sources of ignition.[1]
-
Containment: For liquid spills, collect the leaking liquid in sealable containers as much as possible.[1] Prevent the spill from entering drains, sewers, and surface or ground water.[4][5]
-
Absorption: Soak up the remaining spilled material with an inert, non-combustible absorbent solid, such as clay, sand, diatomaceous earth, or vermiculite.[2][6]
-
Collection: Sweep or shovel the absorbent material into a suitable, closed container for disposal.[1][7]
-
Decontamination: Wash the spill site after the material has been collected, and dispose of the contaminated washing water in accordance with local regulations.[4]
Disposal of Contaminated Packaging
Properly handle containers that have held this compound to prevent environmental contamination.
-
Rinsing and Recycling: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Completely emptied packages can often be recycled.[4]
-
Disposal: If recycling is not feasible, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]
-
Contaminated Packaging: Handle contaminated packages with the same precautions as the substance itself.[4]
Environmental Data
This compound is considered readily biodegradable and has a low potential for bioaccumulation.[4] The following table summarizes key quantitative environmental data.
| Metric | Value | Source |
| Biodegradation | ||
| Oxygen Depletion | 81.9% after 28 days | [4] |
| Carbon Dioxide Generation | 60.1% after 28 days | [4] |
| DOC Removal | 91.7% after 28 days | [4] |
| Bioaccumulation | ||
| n-octanol/water (log KOW) | -0.379 (pH 5.9, 21.5 °C) | [4] |
| Bio-concentration Factor (BCF) | Estimated as 0; not an important fate process. | [1] |
| Mobility in Soil | ||
| Soil Organic Carbon/Water Partitioning Coefficient (Koc) | Estimated as ~13, suggesting very high mobility. | [1] |
| Ecotoxicity | ||
| Aquatic Invertebrates (EC50) | >1,000 mg/L | [4] |
| Aquatic Invertebrates (NOEC, 21 days) | >1,000 mg/L | [4] |
Experimental Protocols
The data presented above are derived from standardized ecotoxicological and biodegradation tests, as reported in safety data sheets.[4] The specific methodologies, such as the relevant OECD test guidelines, are not detailed in the source documents. The reported endpoints include measurements of oxygen depletion, carbon dioxide generation, and Dissolved Organic Carbon (DOC) removal to assess biodegradability.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and containers.
References
Personal protective equipment for handling Tripropylene glycol
Essential Safety and Handling of Tripropylene Glycol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling this compound, including detailed operational procedures and disposal plans.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Source |
| Flash Point | 145 °C (closed cup) | [1] |
| Auto-ignition Temperature | 232 °C | [1][2] |
| Vapor Pressure | <0.01 hPa at 20 °C | [3] |
| Oral LD50 (rat) | > 2,000 mg/kg bw | [1] |
| Dermal LD50 (rabbit) | > 16,320 mg/kg bw | [1] |
| Inhalation LC50 (rat) | > 0.083 mg/L air | [1] |
| Boiling Point | 270 °C | [1][2] |
| Density | 1.02 g/cm³ | [3] |
Operational Plan for Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Engineering Controls and a Safe Work Environment:
-
Ventilation: Always work in a well-ventilated area.[4] Use a local exhaust ventilation system, especially when heating the substance or creating aerosols.[5]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory to prevent eye contact.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber with a thickness greater than 0.11 mm.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5][7] Contaminated clothing should be removed promptly.[6]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[7] If aerosols or mists are generated, or if ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.[7]
Handling and Storage Procedures:
-
General Handling: Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources and direct sunlight.[4] Keep containers tightly closed when not in use.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][8][9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If effects occur, consult a physician.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] If irritation persists, seek medical attention.[7]
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek medical advice.[5]
Spill and Leak Procedures:
-
Minor Spills: Absorb the spill with an inert, non-combustible material like sand or earth.[4][7] Collect the material in a suitable container for disposal.[4]
-
Major Spills: Evacuate the area. Prevent the material from entering drains or public waters.[4] Wear full protective equipment, including respiratory protection.[4]
Disposal Plan:
-
Waste Chemical: Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for responding to a chemical spill, a critical aspect of laboratory safety when handling substances like this compound.
Caption: A flowchart outlining the key steps for a safe and effective response to a chemical spill in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. monumentchemical.com [monumentchemical.com]
- 5. chemcd.com [chemcd.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. fishersci.com [fishersci.com]
- 10. sadara.com [sadara.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
